molecular formula C8H8Cl2 B146612 1,4-Bis(chloromethyl)benzene CAS No. 623-25-6

1,4-Bis(chloromethyl)benzene

Cat. No.: B146612
CAS No.: 623-25-6
M. Wt: 175.05 g/mol
InChI Key: ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)benzene (CAS 623-25-6), a compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.05 g/mol, is a valuable building block in organic synthesis and materials science . Its structure, featuring two reactive chloromethyl groups on a para-disubstituted benzene ring, makes it a versatile precursor for the construction of more complex organic molecules and polymers. Researchers utilize this compound as a key intermediate in the synthesis of various important substances, including terephthalaldehyde, terephthalyl alcohol, and other dye and pharmaceutical intermediates . Furthermore, this compound and its derivatives play an essential role in the synthesis of poly(p-phenylene vinylene) (PPV) and its alkoxy derivatives, which are conductive polymers that have garnered significant interest in the field of organic electronics and advanced materials . Modern synthesis techniques for this compound have advanced to include efficient methods such as the solvent-free reaction of p-xylene with chlorine under LED light source irradiation in the presence of an ionic liquid catalyst, which offers benefits such as high product purity, fast reaction rate, and suitability for industrial production . As a chemical reagent, this compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
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InChI Key

ZZHIDJWUJRKHGX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)CCl
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Molecular Formula

C8H8Cl2
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Related CAS

25986-98-5
Record name Benzene, 1,4-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7022091
Record name alpha,alpha'-Dichloro-p-xylene
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Molecular Weight

175.05 g/mol
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Physical Description

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO]
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Record name Xylylene dichloride
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Boiling Point

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C
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Density

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202
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CAS No.

28347-13-9, 623-25-6
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Record name α,α′-Dichloro-p-xylene
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Record name 1,4-Bis(chloromethyl)benzene
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Record name 1,4-BIS(CHLOROMETHYL)BENZENE
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Melting Point

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-bis(chloromethyl)benzene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene, also known as α,α'-dichloro-p-xylene or p-xylylene dichloride, is a versatile crystalline organic compound. Its structure, featuring a central benzene (B151609) ring with two reactive chloromethyl groups at the para positions, makes it a valuable bifunctional electrophile in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its relevance to materials science and drug discovery.

Chemical Structure and Identification

The chemical structure of this compound consists of a para-substituted benzene ring. The two chloromethyl (-CH₂Cl) groups are highly reactive, making the molecule an excellent building block for creating larger, more complex structures.

IdentifierValue
IUPAC Name This compound
Synonyms α,α'-Dichloro-p-xylene, p-Xylylene dichloride
CAS Number 623-25-6
Molecular Formula C₈H₈Cl₂
Molecular Weight 175.06 g/mol
InChI Key ZZHIDJWUJRKHGX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

This compound is a white to light-yellow crystalline solid at room temperature.[2] Its key physical and spectroscopic data are summarized below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference
Appearance White crystalline solid[3]
Melting Point 98-101 °C[4]
Boiling Point 240-255 °C[2]
Density 1.202 g/cm³[2]
Solubility Poorly soluble in water; Soluble in organic solvents like acetone (B3395972) and benzene.[3]
Table 2: Spectroscopic Data
TechniqueKey Data
¹H NMR Aromatic protons (singlet, ~7.3 ppm), Methylene protons (-CH₂Cl, singlet, ~4.6 ppm)
¹³C NMR Aromatic carbons (~137 ppm, ~129 ppm), Methylene carbon (-CH₂Cl, ~45 ppm)
Infrared (IR) C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-3000 cm⁻¹), C=C (aromatic) stretch (~1500-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹)
Mass Spectrometry (MS) Molecular ion peak (m/z) at ~174 (with characteristic isotopic pattern for two chlorine atoms), major fragments from loss of Cl (~139 m/z) and CH₂Cl (~125 m/z).

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound involves the free-radical chlorination of p-xylene (B151628).[5] Modern advancements include solvent-free methods using LED light and ionic liquid catalysts to improve purity and reaction rates.[4][5]

Diagram 1: Synthesis of this compound

G Synthesis of this compound from p-Xylene p_xylene p-Xylene (C₆H₄(CH₃)₂) product This compound (C₆H₄(CH₂Cl)₂) p_xylene->product + 2 Cl₂ chlorine Chlorine (Cl₂) chlorine->product initiator Light (hν) or Radical Initiator initiator->product hcl HCl product->hcl + 2 HCl

Caption: Reaction scheme for the free-radical chlorination of p-xylene.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from p-xylene via free-radical chlorination.

Materials:

  • p-Xylene

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Water

  • Anhydrous magnesium sulfate

  • Hexane (B92381) (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from hot hexane to obtain pure this compound as white crystals.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Diagram 2: Experimental Workflow for Synthesis and Purification

G Workflow for Synthesis and Purification start Start: p-Xylene, NCS, Initiator, Solvent reaction Reflux with Light Initiation start->reaction filtration1 Cool and Filter (remove succinimide) reaction->filtration1 wash Aqueous Work-up (NaHCO₃, H₂O) filtration1->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry evaporation Solvent Removal (Rotary Evaporation) dry->evaporation recrystallization Recrystallization (from Hexane) evaporation->recrystallization product Pure Product: This compound recrystallization->product

Caption: Step-by-step workflow for the synthesis and purification process.

Applications in Research and Development

The bifunctional nature of this compound makes it a crucial intermediate in various fields.

Polymer Chemistry

A primary application of this compound is in the synthesis of conductive polymers, most notably poly(p-phenylene vinylene) (PPV).[5] PPV and its derivatives are studied for their applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells. It is also used to create hypercrosslinked polymers with high surface areas and porosity.[1]

Diagram 3: Role in PPV Synthesis (Gilch Route)

G Use in Poly(p-phenylene vinylene) Synthesis monomer This compound precursor Precursor Polymer monomer->precursor + Base base Strong Base (e.g., t-BuOK) base->precursor ppv Poly(p-phenylene vinylene) (PPV) precursor->ppv Heat elimination Thermal Elimination of HCl

Caption: Simplified pathway for PPV synthesis using this compound.

Drug Development and Medicinal Chemistry

This compound serves as an important intermediate for the synthesis of various pharmaceutical compounds.[1] Its rigid aromatic core and reactive handles allow it to be used as a scaffold or linker in the design of new therapeutic agents.

A notable example is in the development of inhibitors for protein-protein interactions (PPIs), which are a promising class of drug targets. Research has shown that disubstituted xylylene derivatives, synthesized from precursors like this compound, can act as small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction.[6][7] This pathway is a critical target for diseases involving oxidative stress and inflammation, such as chronic obstructive pulmonary disorder (COPD) and certain cancers.[6][7]

Furthermore, the p-xylylene scaffold is utilized in creating linkers for advanced drug modalities. For instance, the corresponding diamine derivative, 1,4-bis(aminomethyl)benzene, is employed as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel technology designed to selectively degrade target proteins within cells.[8] The rigid nature of the p-xylylene group helps in maintaining the optimal distance and orientation between the two ends of the PROTAC molecule.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed and may cause respiratory irritation. It is also suspected of causing cancer.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its well-defined structure and bifunctionality have made it a cornerstone for the synthesis of advanced polymers with applications in organic electronics. For drug development professionals, its rigid scaffold provides a robust platform for creating linkers and designing novel therapeutics, particularly in the expanding field of protein-protein interaction inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

Section 1: α,α'-Dichloro-p-xylene (CAS 623-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

As requested, this technical guide provides an in-depth overview of the physical and chemical properties of two distinct chemical compounds that were initially inquired about under CAS 623-25-6. It is important to clarify that CAS 623-25-6 correctly identifies α,α'-Dichloro-p-xylene. The compound "Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate" is a separate entity with the CAS number 787-07-5. This guide will address both compounds in separate sections to provide clear and accurate information for researchers, scientists, and drug development professionals.

Synonyms: 1,4-Bis(chloromethyl)benzene, p-Xylylene dichloride

α,α'-Dichloro-p-xylene is an organic compound that serves as a key monomer in the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV), which has applications in optoelectronics.

Physical and Chemical Properties

The physical and chemical properties of α,α'-Dichloro-p-xylene are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₈Cl₂[1]
Molecular Weight 175.06 g/mol [1]
Appearance White to light yellow crystalline solid/powder[1][2]
Melting Point 98-102 °C[2]
Boiling Point 254 °C[1][2]
Density 1.417 g/cm³[2]
Solubility Soluble in methanol (B129727) (50 mg/mL), acetone, and methylene (B1212753) chloride. It hydrolyzes in water.[1]
Flash Point 254 °C[1]
Refractive Index 1.5544 (estimate)[1]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[2]

Experimental Protocols

Synthesis of α,α'-Dichloro-p-xylene via Photochemical Chlorination

This protocol describes the synthesis of α,α'-dichloro-p-xylene from p-xylene (B151628) through a photochemical chlorination reaction.

Materials:

  • p-xylene

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • UV light source (e.g., mercury vapor lamp)

  • Reaction vessel with a gas inlet, condenser, and stirrer

  • Gas washing bottle with a neutralizing agent (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a neutralizing trap.

  • Charge the reaction vessel with p-xylene and the anhydrous solvent.

  • Initiate stirring and begin to irradiate the reaction mixture with the UV light source.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reaction temperature. The progress of the reaction can be monitored by observing the color change of the reaction mixture and by analyzing aliquots using gas chromatography (GC).

  • Continue the chlorination until the desired degree of dichlorination is achieved. Over-chlorination can lead to the formation of α,α,α'-trichloro-p-xylene and other byproducts.

  • Once the reaction is complete, stop the chlorine flow and the UV irradiation.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

  • The crude product can then be purified by recrystallization.

Purification of α,α'-Dichloro-p-xylene by Recrystallization

Materials:

  • Crude α,α'-dichloro-p-xylene

  • Benzene (B151609) (or another suitable solvent like ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude α,α'-dichloro-p-xylene to an Erlenmeyer flask.

  • Add a minimal amount of benzene to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of purified α,α'-dichloro-p-xylene will form.

  • To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.[1]

Signaling Pathways and Logical Relationships

Synthesis of α,α'-Dichloro-p-xylene and its Polymerization to PPV

The following diagram illustrates the synthesis of α,α'-Dichloro-p-xylene from p-xylene and its subsequent use in the synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch polymerization route.

Synthesis_and_Polymerization cluster_synthesis Synthesis of α,α'-Dichloro-p-xylene cluster_polymerization Gilch Polymerization to PPV p_xylene p-Xylene dichloro_pxylene α,α'-Dichloro-p-xylene (CAS 623-25-6) p_xylene->dichloro_pxylene Free Radical Chlorination chlorine Chlorine (Cl₂) chlorine->dichloro_pxylene uv_light UV Light uv_light->dichloro_pxylene ppv_precursor PPV Precursor dichloro_pxylene->ppv_precursor Elimination base Base (e.g., KOtBu) base->ppv_precursor ppv Poly(p-phenylene vinylene) (PPV) ppv_precursor->ppv Polymerization Experimental_Workflow_Dichloroxylene start Start: p-Xylene & Chlorine reaction Photochemical Chlorination start->reaction workup Work-up (Neutralization & Solvent Removal) reaction->workup crude_product Crude α,α'-Dichloro-p-xylene workup->crude_product purification Recrystallization from Benzene crude_product->purification pure_product Pure α,α'-Dichloro-p-xylene purification->pure_product analysis Analysis (GC, NMR, MP) pure_product->analysis end End Product analysis->end Dieckmann_Condensation diethyl_succinate Diethyl Succinate (2 molecules) enolate Enolate Intermediate diethyl_succinate->enolate Deprotonation base Base (NaOEt) base->enolate intramolecular_attack Intramolecular Nucleophilic Attack enolate->intramolecular_attack cyclic_intermediate Cyclic Intermediate intramolecular_attack->cyclic_intermediate elimination Elimination of Ethoxide cyclic_intermediate->elimination product Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (CAS 787-07-5) elimination->product Experimental_Workflow_Cyclohexanedione start Start: Diethyl Succinate & Sodium Ethoxide reaction Dieckmann Condensation start->reaction workup Acidification & Precipitation reaction->workup crude_product Crude Product workup->crude_product purification Recrystallization from Ethyl Acetate crude_product->purification pure_product Pure Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate purification->pure_product analysis Analysis (HPLC, NMR, MP) pure_product->analysis end End Product analysis->end

References

An In-depth Technical Guide to the Reactivity and Stability of α,α'-Dichloro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of α,α'-dichloro-p-xylene (CAS 623-25-6), a key bifunctional monomer and intermediate in organic synthesis. The document details its chemical properties, reactivity in nucleophilic substitution reactions, and stability under various conditions. Experimental protocols for key synthetic applications are provided, alongside a discussion of its thermal and photochemical behavior. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this versatile compound.

Introduction

α,α'-Dichloro-p-xylene, also known as 1,4-bis(chloromethyl)benzene, is a white to light yellow crystalline solid.[1] Its structure, featuring two reactive benzylic chloride moieties, makes it a valuable precursor in the synthesis of a wide range of organic molecules and polymers.[2] It is notably used in the production of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in light-emitting diodes and other electronic devices.[3] Furthermore, it serves as an intermediate in the synthesis of terephthalaldehyde, various dyes, and pharmaceuticals.[4] Understanding the reactivity and stability of α,α'-dichloro-p-xylene is crucial for its effective and safe use in these applications.

Physicochemical Properties

A summary of the key physicochemical properties of α,α'-dichloro-p-xylene is presented in Table 1.

Table 1: Physicochemical Properties of α,α'-Dichloro-p-xylene

PropertyValueReference(s)
Molecular Formula C₈H₈Cl₂[1]
Molecular Weight 175.06 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 98-101 °C[1]
Boiling Point 254 °C[1]
Solubility Soluble in methanol (B129727) (50 mg/mL), acetone, and benzene (B151609).[1][5] Poorly soluble in water, undergoes hydrolysis.[1][5]
Density 1.417 g/cm³[1]

Reactivity

The reactivity of α,α'-dichloro-p-xylene is dominated by the two benzylic chloride groups. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nucleophile.[6]

Nucleophilic Substitution Reactions

The benzylic carbocation intermediate that can form from α,α'-dichloro-p-xylene is stabilized by resonance with the benzene ring, making Sₙ1 reactions favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents tend to favor the Sₙ2 mechanism.[6]

Diagram 1: General Nucleophilic Substitution Pathways

G Nucleophilic Substitution of α,α'-Dichloro-p-xylene cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway A1 α,α'-Dichloro-p-xylene B1 Benzylic Carbocation Intermediate A1->B1 - Cl⁻ C1 Substitution Product B1->C1 + Nu⁻ A2 α,α'-Dichloro-p-xylene B2 Pentavalent Transition State A2->B2 + Nu⁻ C2 Substitution Product B2->C2 - Cl⁻ G Photochemical Decomposition of α,α'-Dichloro-p-xylene A α,α'-Dichloro-p-xylene B p-(Chloromethyl)benzyl Radical A->B hν (1 photon) C p-Xylylene B->C hν (1 photon) - Cl• G Workflow for PPV Synthesis via CVD A Evaporation of α,α'-dichloro-p-xylene (90-95 °C, 1.0 torr) B Pyrolysis in Argon Stream (8 mL/min) A->B C Deposition onto Al₂O₃ membrane B->C D Thermal Dehydrochlorination (Polymerization) C->D E PPV Nanotubes/Nanorods D->E

References

A Comprehensive Technical Guide to the Mechanism of Action of 1,4-bis(chloromethyl)benzene in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-bis(chloromethyl)benzene, a versatile difunctional electrophile, serves as a critical building block in a multitude of organic transformations. Its utility stems from the two reactive benzylic chloride moieties, which readily participate in nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on nucleophilic substitution, Friedel-Crafts alkylation, and its applications in polymer synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic synthesis, materials science, and drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of action of this compound involves nucleophilic substitution at the benzylic carbons. The reactivity of these benzylic halides is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions.[1]

SN2 Mechanism

In the presence of strong, unhindered nucleophiles, this compound predominantly undergoes a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1]

Diagram 1: SN2 Mechanism

SN2_Mechanism Reactants This compound + Nu⁻ TransitionState [Nu---CH₂(C₆H₄)CH₂Cl---Cl]⁻ Transition State Reactants->TransitionState Backside Attack Products Nu-CH₂(C₆H₄)CH₂Cl + Cl⁻ TransitionState->Products Leaving Group Departure

Caption: Concerted SN2 reaction pathway for this compound.

SN1 Mechanism

With weak nucleophiles or under solvolytic conditions, the reaction can proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This two-step process involves the initial slow departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile. The presence of the second chloromethyl group, being electron-withdrawing, has a slight destabilizing inductive effect on the carbocation, making the SN1 pathway for this compound slightly slower than that of benzyl (B1604629) chloride itself.[1]

Diagram 2: SN1 Mechanism

SN1_Mechanism Substrate This compound Carbocation Resonance-Stabilized Benzylic Carbocation Substrate->Carbocation Slow (Rate-determining) Intermediate Nu-CH₂(C₆H₄)CH₂⁺ Carbocation->Intermediate Fast Nucleophilic Attack Product Nu-CH₂(C₆H₄)CH₂Cl Intermediate->Product Deprotonation (if Nu is neutral)

Caption: Stepwise SN1 reaction pathway involving a carbocation intermediate.

Applications in Key Organic Reactions

The dual reactivity of this compound makes it an excellent substrate for a variety of synthetic transformations, enabling the construction of complex molecular architectures.

Williamson Ether Synthesis

This compound can be readily employed in the Williamson ether synthesis to form bis-ethers. The reaction typically proceeds via an SN2 mechanism where an alkoxide or phenoxide acts as the nucleophile.

Experimental Protocol: Synthesis of 1,4-bis(methoxymethyl)benzene

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq.) in anhydrous methanol (B129727) (excess) with stirring until all the sodium has reacted to form sodium methoxide (B1231860).

  • Reaction: To the cooled sodium methoxide solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise at 0 °C.

  • Reflux: After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1,4-bis(methoxymethyl)benzene.

ReactantNucleophileProductYield (%)Reference
This compoundSodium Methoxide1,4-bis(methoxymethyl)benzene>85[General procedure adapted from Williamson Ether Synthesis protocols]
This compoundSodium Phenoxide1,4-bis(phenoxymethyl)benzene>80[General procedure adapted from Williamson Ether Synthesis protocols]
Friedel-Crafts Alkylation

As a benzylic halide, this compound can act as an electrophile in Friedel-Crafts alkylation reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethane derivatives. The reaction proceeds through the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Di-alkylation of Benzene

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 eq.) in an excess of dry benzene under an inert atmosphere.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq.) in dry benzene dropwise to the stirred suspension at 0-5 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

  • Work-up: Separate the organic layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ElectrophileAreneProductYield (%)Reference
This compoundBenzene1,4-Dibenzylbenzene70-80[General procedure adapted from Friedel-Crafts Alkylation protocols][2][3]
This compoundToluene1,4-bis(4-methylbenzyl)benzene65-75[General procedure adapted from Friedel-Crafts Alkylation protocols][2][3]

Diagram 3: Friedel-Crafts Alkylation Workflow

FC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Suspend AlCl₃ in dry arene c Add electrophile solution to catalyst suspension at 0-5 °C a->c b Dissolve this compound in dry arene b->c d Reflux for 2-4 hours c->d e Quench with ice-water and HCl d->e f Extract with arene e->f g Wash with H₂O, NaHCO₃, brine f->g h Dry and concentrate g->h i Purify (recrystallization/chromatography) h->i

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Role in Polymer Chemistry

This compound is a key monomer in the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV) and hyperbranched polyesters. It also serves as an effective cross-linking agent.

Synthesis of Poly(p-phenylene vinylene) (PPV)

In the Gilch polymerization route to PPV, this compound derivatives are treated with a strong base to generate a quinodimethane intermediate, which then polymerizes.

Cross-linking Agent

The two chloromethyl groups can react with nucleophilic sites on different polymer chains, forming covalent bonds and creating a cross-linked network. This enhances the mechanical strength and thermal stability of the polymer.

Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.37 (s, 4H, Ar-H), 4.58 (s, 4H, -CH₂Cl)
¹³C NMR (CDCl₃, 100 MHz)δ 137.9 (Ar-C), 129.2 (Ar-CH), 45.9 (-CH₂Cl)
IR (KBr, cm⁻¹)3030 (Ar-H stretch), 2960 (C-H stretch), 1510, 1420 (Ar C=C stretch), 1265 (CH₂ wag), 820 (p-disubstituted bend), 680 (C-Cl stretch)
Mass Spec. (EI, m/z)174 (M⁺), 139 ([M-Cl]⁺), 104 ([M-2Cl]⁺), 89, 77

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the benzylic positions, proceeding through either SN1 or SN2 pathways depending on the reaction conditions. This predictable reactivity allows for its widespread use in the synthesis of a diverse range of molecules, from simple ethers and diarylmethanes to complex polymers and cross-linked materials. A thorough understanding of its mechanism of action is crucial for the rational design of synthetic routes and the development of novel materials and pharmaceuticals.

References

Solubility Profile of 1,4-bis(chloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-bis(chloromethyl)benzene in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility in a laboratory setting.

Core Compound Information

This compound is a solid aromatic organic compound with the chemical formula C₈H₈Cl₂. It is also known by several synonyms, including α,α'-dichloro-p-xylene and p-xylylene dichloride. At room temperature, it typically appears as a white crystalline solid.[1] This compound serves as a versatile precursor in the synthesis of various more complex molecules and polymers.

Qualitative Solubility Summary

Based on available data, this compound exhibits solubility behavior characteristic of a relatively nonpolar aromatic compound. Its solubility is primarily dictated by the polarity of the solvent.

Key Solubility Characteristics:

  • Water: Poorly soluble in water due to its hydrophobic nature and inability to form strong hydrogen bonds with polar water molecules.[1]

  • Organic Solvents: Generally soluble in common organic solvents, particularly those with lower polarity.[1] This includes solvents like acetone (B3395972) and benzene.[1]

  • Temperature Effects: The solubility of this compound in organic solvents is expected to increase with a rise in temperature.[1]

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.

Solvent FamilySolventQualitative Solubility
Polar Aprotic AcetoneGenerally Soluble[1]
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Polar Protic WaterPoorly Soluble[1]
MethanolLikely Soluble
EthanolLikely Soluble
Nonpolar Aromatic BenzeneGenerally Soluble[1]
TolueneLikely Soluble
Chlorinated DichloromethaneLikely Soluble
ChloroformLikely Soluble
Ethers Diethyl EtherLikely Soluble
Esters Ethyl AcetateLikely Soluble
Alkanes HexaneSparingly Soluble to Insoluble

Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are estimations based on the principle of "like dissolves like" and the known qualitative data. Experimental verification is required for precise determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods range from simple qualitative assessments to more rigorous quantitative determinations.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the table above)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated cylinder or micropipettes

Procedure:

  • Add approximately 25 mg of this compound to a small, clean, and dry test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, the temperature of the mixture can be gradually increased in a water bath to observe if solubility increases with temperature.

  • Record the observations for each solvent.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The presence of undissolved solid at the end of the experiment is crucial.

  • Record the exact weight of the added solid.

  • Add a known volume or weight of the selected solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure thorough mixing.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/100 mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound like this compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_qualitative Qualitative Assessment prep_compound Weigh Compound mix Combine and Mix prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Equilibrate at Constant T mix->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end_quant End (Quantitative) calculate->end_quant qual_mix Mix Small Amounts qual_observe Visually Observe qual_mix->qual_observe qual_record Record Observation qual_observe->qual_record end_qual End (Qualitative) qual_record->end_qual start Start decision Quantitative or Qualitative? start->decision decision->prep_compound Quantitative decision->qual_mix Qualitative

Caption: Workflow for solubility determination.

References

Spectroscopic Data for 1,4-bis(chloromethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-bis(chloromethyl)benzene, a key reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35Singlet4HAromatic (Ar-H)
~4.57Singlet4HMethylene (CH₂-Cl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Assignment
~137.5Aromatic (Quaternary C)
~129.0Aromatic (CH)
~46.0Methylene (CH₂-Cl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and alkyl)
~1615MediumC=C stretch (aromatic ring)
~1450MediumCH₂ bend (scissoring)
~1265StrongC-H wag (out-of-plane)
~820Strongp-disubstituted benzene (B151609) C-H bend
~730StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
174/176/178Moderate[M]⁺ (Molecular ion with Cl isotopes)
139/141High[M-Cl]⁺
104High[M-2Cl]⁺ or [C₈H₈]⁺
89Moderate[C₇H₅]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and placed in a clean, dry vial.

  • The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is thoroughly mixed to ensure complete dissolution.

  • The resulting solution is transferred into a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • The NMR tube is capped, cleaned, and carefully inserted into the NMR spectrometer.

¹H NMR Spectroscopy Parameters:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 45°

  • Acquisition Time: 3-4 s

  • Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy Parameters:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Decoupling: Proton broadband decoupling

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Width: 30°

  • Acquisition Time: 1-2 s

  • Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount (1-2 mg) of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1]

  • The mixture is thoroughly ground to a fine, homogeneous powder.

  • The powder is then transferred to a pellet die.

  • Pressure is applied using a hydraulic press to form a transparent or translucent pellet.[1]

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.[1]

FTIR Spectroscopy Parameters:

  • Instrument: Fourier Transform Infrared Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.[2]

  • The solution is filtered if any particulate matter is present.

  • The sample is then injected into the Gas Chromatography-Mass Spectrometry (GC-MS) system.[3]

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms (or equivalent non-polar capillary column)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Structural Elucidation NMR NMR Spectroscopy NMR_Info Proton and Carbon Environment Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (Aromatic, Alkyl Halide) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure This compound Structure Confirmed NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Spectroscopic workflow for structural elucidation.

References

Thermodynamic Properties of p-Xylylene Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of p-xylylene dichloride (1,4-bis(chloromethyl)benzene). The information is compiled from various scientific sources to serve as a valuable resource for professionals in research, development, and drug discovery. This document presents available quantitative data in structured tables, details relevant experimental methodologies, and includes diagrams to illustrate key processes.

Core Thermodynamic and Physical Properties

p-Xylylene dichloride is a solid organic compound with the chemical formula C₈H₈Cl₂. It is a key monomer in the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV), which is utilized in chemical vapor deposition (CVD) processes.[1] An understanding of its thermodynamic properties is crucial for optimizing reaction conditions and ensuring process safety and efficiency.

Physical Properties

A summary of the key physical properties of p-xylylene dichloride is presented in Table 1. These values have been compiled from various chemical databases and literature sources.

Table 1: Physical Properties of p-Xylylene Dichloride

PropertyValueSource(s)
Molecular FormulaC₈H₈Cl₂[2][3]
Molecular Weight175.06 g/mol [3][4]
AppearanceWhite to light yellow crystalline solid[1]
Melting Point98-101 °C (371.15-374.15 K)[1]
Boiling Point254 °C (527.15 K)[1]
Density1.417 g/cm³[1]
Vapor Pressure0.541 Pa at 25 °C (298.15 K)[1]
Thermodynamic Properties

The available experimental thermodynamic data for p-xylylene dichloride is limited. Table 2 summarizes the known enthalpy of fusion.

Table 2: Enthalpy of Fusion of p-Xylylene Dichloride

PropertyValueTemperature (K)Source(s)
Enthalpy of Fusion (ΔfusH)23.97 kJ/mol373.2[5]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections describe the general methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound containing chlorine, such as p-xylylene dichloride, can be determined using bomb calorimetry. This technique measures the heat of combustion at constant volume.

Experimental Workflow: Bomb Calorimetry

G Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Pressurization cluster_calorimeter Calorimeter Setup cluster_measurement Combustion and Data Acquisition cluster_analysis Data Analysis prep1 Weigh ~1 g of p-xylylene dichloride prep2 Press into a pellet prep1->prep2 prep3 Measure and attach fuse wire prep2->prep3 bomb1 Place pellet in sample holder prep3->bomb1 bomb2 Add a small amount of water to the bomb bomb1->bomb2 bomb3 Seal the bomb bomb2->bomb3 bomb4 Pressurize with high-purity oxygen (~30 atm) bomb3->bomb4 cal1 Place bomb in calorimeter bucket bomb4->cal1 cal2 Add a known mass of water cal1->cal2 cal3 Assemble calorimeter and allow to equilibrate cal2->cal3 meas1 Record initial temperature cal3->meas1 meas2 Ignite the sample meas1->meas2 meas3 Record temperature change over time meas2->meas3 ana1 Determine the corrected temperature rise meas3->ana1 ana2 Calculate the heat of combustion (ΔUc) ana1->ana2 ana3 Apply corrections for fuse wire and acid formation ana2->ana3 ana4 Calculate the standard enthalpy of combustion (ΔHc°) ana3->ana4 ana5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law ana4->ana5 G Workflow for DSC Measurement cluster_setup Instrument and Sample Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis setup1 Calibrate DSC with a standard (e.g., indium) setup2 Weigh a small sample of p-xylylene dichloride into a DSC pan setup1->setup2 setup3 Hermetically seal the pan setup2->setup3 setup4 Place sample and reference pans in the DSC cell setup3->setup4 meas1 Equilibrate at the starting temperature setup4->meas1 meas2 Ramp temperature at a constant rate (e.g., 10 °C/min) meas1->meas2 meas3 Record the heat flow difference between sample and reference meas2->meas3 ana1 Perform a baseline run with empty pans meas3->ana1 ana2 Run a standard material (e.g., sapphire) of known heat capacity ana1->ana2 ana3 Run the p-xylylene dichloride sample ana2->ana3 ana4 Calculate the heat capacity (Cp) of the sample by comparing the heat flow data ana3->ana4 G Workflow for Static Vapor Pressure Measurement cluster_setup Apparatus Setup and Degassing cluster_measurement Equilibrium Measurement cluster_analysis Data Analysis setup1 Place the sample in a thermostated sample cell setup2 Connect the cell to a vacuum line and a pressure transducer setup1->setup2 setup3 Degas the sample by repeated freeze-pump-thaw cycles setup2->setup3 meas1 Set the desired temperature of the sample cell setup3->meas1 meas2 Allow the system to reach thermal and vapor pressure equilibrium meas1->meas2 meas3 Record the stable pressure reading meas2->meas3 ana1 Repeat measurements at various temperatures meas3->ana1 ana2 Plot ln(P) vs. 1/T (Clausius-Clapeyron plot) ana1->ana2 ana3 Determine the enthalpy of sublimation/vaporization from the slope ana2->ana3 ana4 Fit data to an equation (e.g., Antoine equation) to describe the vapor pressure curve ana3->ana4

References

A Guide to the Historical Synthesis of 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene, also known as α,α′-dichloro-p-xylene, is a crucial bifunctional aromatic compound. Its two reactive chloromethyl groups make it a versatile building block in organic synthesis, particularly in the preparation of polymers, resins, and various fine chemicals.[1][2] This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthesis Methodologies

The primary and most historically significant method for the synthesis of this compound is the chloromethylation of p-xylene (B151628). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene (B151609) ring. Another, though less direct, approach involves the free-radical chlorination of p-xylene.

Chloromethylation of p-Xylene

The chloromethylation of p-xylene is the most common and historically significant route to this compound. This reaction typically involves the use of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

One of the earliest and most well-known variations of this reaction is the Blanc-Quelet reaction , which more broadly describes the chloromethylation of aromatic compounds.[3][4][5] The reaction proceeds via an electrophilic attack on the aromatic ring by a protonated formaldehyde species.[5]

Several catalytic systems have been developed over the years to improve the efficiency and yield of the chloromethylation of p-xylene.

  • Zinc Chloride (ZnCl₂): Zinc chloride is a traditional and widely used Lewis acid catalyst for this reaction.[4][6] It enhances the electrophilicity of the formaldehyde, facilitating the attack by the aromatic ring.

  • Ionic Liquids: More modern approaches have utilized ionic liquids as catalysts, which can offer advantages such as higher conversion rates, faster reaction times, and solvent-free conditions.[7][8]

  • Strong Acids: Strong protic acids like sulfuric acid and phosphoric acid have also been employed as catalysts.[9][10]

Free-Radical Chlorination of p-Xylene

An alternative approach to functionalizing p-xylene is through free-radical chlorination. This method, however, typically leads to the formation of 1,4-bis(trichloromethyl)benzene, where all benzylic hydrogens are substituted by chlorine.[11][12] This compound can then be a precursor to other derivatives but is not a direct synthesis of this compound. The reaction is usually initiated by UV light.[11]

Quantitative Data Summary

The following table summarizes key quantitative data from various historical synthesis methods for this compound and related reactions.

Method/CatalystStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Chloromethylation
ZnCl₂/HClp-XyleneParaformaldehyde, HCl, ZnCl₂90-1001-3--[13]
ZnCl₂/HClo-Xylene---74-[6]
ZnCl₂/HClp-Xylene---71-[6]
Ionic Liquid/LED Lightp-XyleneChlorine, 1-dodecyl-3-methylimidazolium (B1224283) hexafluorophosphate (B91526)1156->99[7]
Ionic Liquid/LED Lightp-XyleneChlorine, 1-butyl-2,3-dimethylimidazolium hexafluorophosphate1203->99[7]
Free-Radical Chlorination
Photochemicalp-XyleneChlorine, UV light55-85---[14]

Experimental Protocols

Chloromethylation of p-Xylene using Zinc Chloride and HCl (Blanc-Quelet Reaction)

This protocol is a representative example of the classic Blanc-Quelet chloromethylation.

Materials:

  • p-Xylene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine p-xylene, paraformaldehyde, and anhydrous zinc chloride.

  • Cool the flask in an ice bath and begin to bubble anhydrous hydrogen chloride gas through the mixture with vigorous stirring.

  • After the initial exothermic reaction subsides, remove the ice bath and continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or distillation.

Synthesis of this compound using an Ionic Liquid Catalyst and LED Light

This protocol is based on a more modern, solvent-free approach.[7]

Materials:

  • p-Xylene

  • Chlorine gas

  • 1-dodecyl-3-methylimidazolium hexafluorophosphate (ionic liquid catalyst)

  • LED light source

Procedure:

  • In a reaction vessel equipped with a gas inlet, a stirrer, and a condenser, charge p-xylene and the ionic liquid catalyst.[7]

  • Irradiate the mixture with an LED light source and begin to introduce chlorine gas at a controlled rate.[7]

  • Maintain the reaction temperature at 110-120°C for 3-10 hours.[7]

  • Upon completion, the reaction mixture is cooled, and the crude this compound is separated.[7]

  • The crude product is then purified by vacuum rectification to yield the final product with a purity of ≥99%.[7]

Synthesis Pathways

The following diagram illustrates the primary historical synthesis pathways for this compound.

Synthesis_Pathways p_xylene p-Xylene chloromethylation Chloromethylation p_xylene->chloromethylation free_radical_chlorination Free-Radical Chlorination p_xylene->free_radical_chlorination product This compound chloromethylation->product trichloro_product 1,4-Bis(trichloromethyl)benzene free_radical_chlorination->trichloro_product reagents_cm HCHO, HCl reagents_cm->chloromethylation catalysts_cm ZnCl₂, Ionic Liquids, or Strong Acids catalysts_cm->chloromethylation reagents_frc Cl₂, UV Light reagents_frc->free_radical_chlorination

Caption: Primary synthesis routes to this compound.

Conclusion

The synthesis of this compound has evolved from classic electrophilic aromatic substitution reactions, such as the Blanc-Quelet reaction, to more modern and efficient methods utilizing advanced catalytic systems. For researchers and professionals in drug development and materials science, a thorough understanding of these historical and contemporary synthetic routes is essential for the effective utilization of this versatile chemical intermediate. The choice of method will depend on factors such as desired purity, scale, and available resources.

References

In-Depth Technical Guide: Toxicological Profile and Safety Data for 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene (CAS No. 623-25-6), also known as α,α'-dichloro-p-xylene, is a reactive aromatic organic compound.[1][2] Its structure, featuring a benzene (B151609) ring substituted with two chloromethyl groups at the para position, makes it a valuable intermediate in the synthesis of various polymers, resins, and other specialty chemicals.[3] The high reactivity of the chloromethyl groups, which are susceptible to nucleophilic substitution, is key to its utility in organic synthesis.[4] However, this reactivity also underlies its toxicological properties, necessitating a thorough understanding of its safety profile for proper handling and risk assessment in research and industrial settings.[3]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, presenting available quantitative data, detailing experimental methodologies for key toxicological endpoints, and outlining the current understanding of its mechanism of action.

Toxicological Profile

The toxicological profile of this compound is characterized by its potential for acute toxicity upon inhalation and ingestion, severe irritation to skin and eyes, and its classification as a suspected human carcinogen.

Acute Toxicity

This compound is classified as harmful if swallowed and fatal if inhaled.[5]

Table 1: Acute Toxicity Data

EndpointRouteSpeciesValueClassificationReference
LD50OralRatNo specific data available for 1,4-isomer. For 1,2-isomer: 2263 mg/kg.Category 4 (Harmful if swallowed)[6]
LC50InhalationRatNo specific data available.Category 2 (Fatal if inhaled)[5]
LD50Dermal-No data available-

Note: The oral LD50 value is for the related compound 1,2-bis(chloromethyl)benzene (B189654) and should be interpreted with caution for the 1,4-isomer.

Skin Corrosion and Irritation

This compound is classified as causing severe skin burns and eye damage.[5] It is a corrosive substance that can cause significant tissue damage upon contact.

Eye Irritation

Direct contact with this compound can cause serious eye damage.[5]

Skin Sensitization

This compound is also known to be a skin sensitizer, meaning it can elicit an allergic reaction following skin contact.[5]

Chronic Toxicity
Carcinogenicity

This compound is suspected of causing cancer (Carcinogenicity Category 2).[5] However, the International Agency for Research on Cancer (IARC) has evaluated the related compound, 1,4-bis(chloromethoxymethyl)benzene, and classified it as Group 3: "Not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and no data in humans.[7][8][9] It is crucial to note the distinction between these two compounds when assessing carcinogenic risk.

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound from standardized tests such as the Ames test or in vivo micronucleus assays.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not currently available.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is attributed to the high reactivity of its two chloromethyl groups. These groups can readily undergo nucleophilic substitution reactions with biological macromolecules such as DNA, proteins, and other cellular components.[4] This alkylating activity can lead to cellular damage, disruption of normal cellular processes, and potentially trigger pathways leading to inflammation, cell death, and carcinogenesis.

The specific signaling pathways affected by this compound have not been extensively elucidated. However, based on its chemical nature as an alkylating agent, it is plausible that it could activate stress-response pathways, such as those involving p53, and interfere with DNA repair mechanisms. Further research is required to delineate the precise molecular pathways involved in its toxicity.

G cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_response Cellular Response cluster_outcome Toxicological Outcome Exposure This compound Exposure Alkylation Alkylation of Macromolecules (DNA, Proteins) Exposure->Alkylation Reactive chloromethyl groups DNA_Damage DNA Damage Alkylation->DNA_Damage Protein_Dysfunction Protein Dysfunction Alkylation->Protein_Dysfunction Stress_Response Cellular Stress Response (e.g., p53 activation) DNA_Damage->Stress_Response Mutation Mutation DNA_Damage->Mutation Protein_Dysfunction->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Inflammation Inflammation Stress_Response->Inflammation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Postulated mechanism of toxicity for this compound.

Experimental Protocols

The toxicological evaluation of chemical substances like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and international acceptance.

Acute Oral Toxicity (Following OECD Guideline 401)
  • Principle: To determine the median lethal dose (LD50) following a single oral administration of the substance.

  • Test Animals: Typically young adult rats.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage.

    • Multiple dose levels are used with a set number of animals per group.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

    • The LD50 is calculated using appropriate statistical methods.

Acute Inhalation Toxicity (Following OECD Guideline 403)
  • Principle: To determine the median lethal concentration (LC50) following a single, continuous inhalation exposure.

  • Test Animals: Typically young adult rats.

  • Procedure:

    • Animals are placed in inhalation chambers.

    • They are exposed to an aerosol or vapor of this compound for a fixed period (usually 4 hours).

    • Several concentration levels are tested.

    • Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

    • Necropsies are performed on all animals.

    • The LC50 is calculated.

Skin Corrosion/Irritation (Following OECD Guideline 404)
  • Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A measured amount of this compound is applied to the skin under a semi-occlusive patch for a set duration (e.g., 4 hours).

    • The patch is removed, and the skin is cleaned.

    • The skin reaction (erythema and edema) is scored at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The reversibility of the effects is observed for up to 14 days.

G start Start: Test Substance (this compound) animal_prep Animal Preparation (e.g., shaving for dermal studies) start->animal_prep dosing Dose Administration (Oral, Inhalation, Dermal) animal_prep->dosing observation Observation Period (Clinical signs, body weight) dosing->observation endpoint Endpoint Measurement (Mortality, Lesion Scoring, etc.) observation->endpoint necropsy Necropsy (Gross Pathology) endpoint->necropsy data_analysis Data Analysis (Statistical Evaluation) endpoint->data_analysis histopath Histopathology (Microscopic Examination) necropsy->histopath histopath->data_analysis conclusion Conclusion (Hazard Classification) data_analysis->conclusion

Caption: General experimental workflow for in vivo toxicity testing.

Carcinogenicity Studies (Following OECD Guideline 451)
  • Principle: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to the substance.

  • Test Animals: Typically rats and mice.

  • Procedure:

    • The substance is administered daily to several groups of animals at different dose levels for a long duration (e.g., 18-24 months).

    • A control group receives the vehicle only.

    • Animals are monitored daily for clinical signs and palpable masses.

    • Body weight and food consumption are recorded regularly.

    • At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.

    • The incidence and type of tumors are statistically analyzed.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Principle: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

  • Procedure:

    • Tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal medium agar.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Safety and Handling

Given its toxicological profile, strict safety precautions are mandatory when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are essential.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes should be worn.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of benzene (B151609), a cornerstone of organic synthesis with profound implications in medicinal chemistry and materials science. We will delve into the core principles of this reaction, explore its various classes, and provide detailed experimental protocols for key transformations.

The Core Mechanism: A Dance of Electrons

Electrophilic aromatic substitution is the characteristic reaction of benzene and its derivatives, allowing for the functionalization of the aromatic ring while preserving its inherent stability.[1] The reaction proceeds via a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of a potent electrophile (E⁺) on the electron-rich π system of the benzene ring. This step is typically the slow, rate-determining step as it transiently disrupts the aromaticity of the ring.[2] The result is the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1]

  • Restoration of Aromaticity: In the second, rapid step, a base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system and yielding the substituted benzene product.[2]

The overall transformation involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack by π electrons (Slow, Rate-determining) Electrophile Electrophile (E⁺) Electrophile->SigmaComplex SubstitutedBenzene Substituted Benzene SigmaComplex->SubstitutedBenzene Deprotonation (Fast) Proton H⁺ SigmaComplex->Proton

General mechanism of electrophilic aromatic substitution.

Classes of Electrophilic Aromatic Substitution

The versatility of electrophilic aromatic substitution lies in the wide array of electrophiles that can be employed, leading to a diverse range of functionalized aromatic compounds.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the benzene ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.[1]

G cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex Br2 Br₂ Br2->SigmaComplex FeBr3 FeBr₃ (Catalyst) FeBr3->Br2 Generation of Electrophile Bromobenzene Bromobenzene SigmaComplex->Bromobenzene Deprotonation

Halogenation of Benzene.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. This is achieved by treating benzene with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4]

G cluster_reagents Reagents cluster_electrophile Electrophile Generation cluster_intermediate Intermediate cluster_product Product Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex HNO3 HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium H2SO4 H₂SO₄ (Catalyst) H2SO4->HNO3 Protonation Nitronium->SigmaComplex Nitrobenzene (B124822) Nitrobenzene SigmaComplex->Nitrobenzene Deprotonation

Nitration of Benzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring. This reaction is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1][4] The electrophile in this reaction is SO₃. A key feature of sulfonation is its reversibility.[4]

G cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex SO3 SO₃ (in H₂SO₄) SO3->SigmaComplex BenzenesulfonicAcid Benzenesulfonic Acid SigmaComplex->BenzenesulfonicAcid Proton Transfer

Sulfonation of Benzene.

Friedel-Crafts Reactions

Discovered by Charles Friedel and James Crafts, these reactions are pivotal for forming new carbon-carbon bonds to an aromatic ring.

This reaction involves the attachment of an alkyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃.[4] A significant limitation of this reaction is the propensity for the intermediate carbocation to undergo rearrangement to a more stable carbocation.[5]

In this reaction, an acyl group is introduced to the benzene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[6] The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[6] The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[7]

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation Benzene_A Benzene Alkylbenzene Alkylbenzene Benzene_A->Alkylbenzene R_Cl_A R-Cl R_Cl_A->Alkylbenzene AlCl3_A AlCl₃ AlCl3_A->R_Cl_A Forms R⁺ Benzene_C Benzene ArylKetone Aryl Ketone Benzene_C->ArylKetone RCOCl_C RCOCl RCOCl_C->ArylKetone AlCl3_C AlCl₃ AlCl3_C->RCOCl_C Forms RCO⁺

Friedel-Crafts Reactions.

Substituent Effects on Reactivity and Regioselectivity

When an electrophilic aromatic substitution is performed on a monosubstituted benzene, the existing substituent influences both the rate of the reaction and the position of the incoming electrophile.

  • Activating Substituents: These groups donate electron density to the benzene ring, making it more nucleophilic and thus increasing the rate of reaction compared to benzene.[8] They are typically ortho, para-directors.

  • Deactivating Substituents: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing down the reaction rate.[8] Most deactivating groups are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.

The directing effects arise from the relative stability of the sigma complex intermediates formed upon attack at the ortho, meta, and para positions.

Quantitative Data

The electronic effects of substituents on the rate of electrophilic aromatic substitution can be quantified by comparing the reaction rates of substituted benzenes to that of benzene itself. The following table summarizes the relative rates of nitration and the resulting isomer distribution for several monosubstituted benzenes.

Substituent (-R)R-Group ClassificationRelative Rate of Nitration (vs. Benzene = 1)% Ortho% Meta% Para
-OHActivating, o,p-director1000[4]~10~0~90
-CH₃Activating, o,p-director25[9]58.5[10]4.5[10]37[10]
-H(Reference)1---
-ClDeactivating, o,p-director0.03330169
-CO₂EtDeactivating, m-director0.00322[10]73[10]5[10]
-NO₂Deactivating, m-director6 x 10⁻⁸[8]6931

Experimental Protocols

The following are detailed methodologies for key electrophilic aromatic substitution reactions of benzene.

Nitration of Benzene to Nitrobenzene

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene

  • Ice bath

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.[11]

  • While maintaining the temperature below 55°C, add 17.5 mL of benzene dropwise to the stirred nitrating mixture.[11]

  • After the addition is complete, attach a condenser and heat the mixture to 60°C for 40-45 minutes with occasional shaking.[11]

  • Cool the reaction mixture and pour it into 150 mL of cold water.

  • Transfer the mixture to a separatory funnel. The lower layer, containing nitrobenzene, is separated.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 206-211°C.[11]

Bromination of Benzene to Bromobenzene

Materials:

  • Benzene

  • Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous calcium chloride

Procedure:

  • Place 11.0 g of benzene and 0.2 g of iron filings in a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.[12]

  • From the dropping funnel, add 1 mL of bromine. Heat the flask gently until the evolution of hydrogen bromide gas is observed.[12]

  • Add the remaining 20 g of bromine over a period of 20 minutes, maintaining a gentle reflux.[12]

  • After the addition is complete, heat the mixture at 60°C for 45 minutes until the brown vapor of bromine disappears.[12]

  • Cool the reaction mixture and wash it with water and then with 10% sodium hydroxide solution to remove unreacted bromine.

  • Separate the organic layer, dry it over anhydrous calcium chloride, and purify by distillation. Collect the fraction boiling between 152-158°C.[12]

Sulfonation of Benzene to Benzenesulfonic Acid

Materials:

  • Benzene

  • Fuming sulfuric acid (oleum)

  • Round-bottom flask with reflux condenser

Procedure:

  • Place 390 g of dry benzene in a 1 L three-necked flask.[13]

  • Heat the benzene to 40°C and gradually add 200 g of fuming sulfuric acid (20% SO₃) while stirring. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, heat the mixture under reflux for several hours until the reaction is complete (as determined by the disappearance of the benzene layer).[14]

  • Carefully pour the reaction mixture over ice to precipitate the benzenesulfonic acid.

  • The product can be isolated as its sodium salt by neutralization with sodium carbonate, followed by filtration and crystallization.

Friedel-Crafts Acylation of Benzene to Acetophenone

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Acetyl chloride (CH₃COCl)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Ice bath

  • Round-bottom flask with addition funnel and reflux condenser

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 100 mL round-bottom flask equipped with a stir bar, addition funnel, and reflux condenser, suspend 0.055 mol of anhydrous aluminum chloride in 15 mL of methylene chloride. Cool the mixture in an ice bath.[15]

  • Add a solution of 0.055 mol of acetyl chloride in 10 mL of methylene chloride dropwise from the addition funnel over 10 minutes.[15]

  • After the addition is complete, add a solution of 0.050 mol of benzene in 10 mL of methylene chloride in the same manner.[15]

  • Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.[15]

  • Carefully pour the reaction mixture into a beaker containing 25 g of ice and 15 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, collect the organic layer, and wash it with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation.

Friedel-Crafts Alkylation of Benzene with t-Butyl Chloride

Materials:

  • t-Butyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Conical vial with a spin vane

  • Diethyl ether

  • Anhydrous drying agent

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene. Cool the mixture in an ice bath with stirring.[16]

  • Weigh 0.05 g of anhydrous aluminum chloride and add it to the chilled reaction mixture in three portions over 5 minutes, allowing the reaction to subside between additions.[16]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Quench the reaction by adding 1 mL of ice-cold water, followed by 2 mL of diethyl ether.

  • Separate the ether layer and extract the aqueous layer with two additional 1 mL portions of ether.

  • Combine the organic layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to obtain the product.[16]

References

Methodological & Application

Application Notes and Protocols: 1,4-bis(chloromethyl)benzene as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-bis(chloromethyl)benzene as a crosslinking agent for the synthesis of polymers with applications in research, and drug development. Detailed protocols for polymer synthesis and characterization are provided, along with data on the properties of the resulting materials.

Introduction

This compound, also known as α,α'-dichloro-p-xylene, is a versatile and efficient crosslinking agent for a variety of polymers. Its rigid aromatic structure and reactive chloromethyl groups at the para positions make it an ideal candidate for creating highly crosslinked, stable, and porous polymer networks.[1] The primary mechanism of crosslinking is through Friedel-Crafts alkylation, where the chloromethyl groups react with aromatic rings within the polymer chains in the presence of a Lewis acid catalyst, forming stable methylene (B1212753) bridges.[2]

This crosslinking strategy is particularly effective for producing hypercrosslinked polymers (HCPs), which are characterized by their high surface area, extensive microporosity, and exceptional thermal and chemical stability.[3] These properties make them attractive for a range of applications in drug delivery, including controlled release matrices, carriers for targeted drug delivery, and scaffolds for tissue engineering.[4]

Applications in Drug Development

The unique properties of polymers crosslinked with this compound offer several advantages for drug development:

  • Controlled Drug Release: The highly porous and crosslinked nature of these polymers can be tailored to control the diffusion and release kinetics of encapsulated drugs. The release profile can be modulated by varying the crosslinking density.[5]

  • Enhanced Stability: The rigid, aromatic crosslinks impart significant thermal and chemical stability to the polymer matrix, protecting the encapsulated drug from degradation and allowing for a longer shelf life.[6]

  • High Drug Loading Capacity: The high surface area and pore volume of hypercrosslinked polymers can enable high drug loading efficiencies.[7]

  • Targeted Delivery: The surface of the crosslinked polymer particles can be functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.

Experimental Protocols

General Protocol for Friedel-Crafts Crosslinking of Aromatic Polymers

This protocol describes a general method for the crosslinking of aromatic polymers, such as polystyrene, using this compound. The reaction conditions should be optimized for each specific polymer.

Materials:

  • Aromatic polymer (e.g., polystyrene)

  • This compound

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or nitrobenzene)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Polymer Swelling: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the aromatic polymer in the anhydrous solvent to create a solution. Allow the polymer to swell completely.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Lewis acid catalyst to the polymer solution while stirring.

  • Crosslinker Addition: Dissolve the desired amount of this compound in the anhydrous solvent and add it dropwise to the reaction mixture. The molar ratio of the crosslinker to the polymer repeating units will determine the crosslinking density.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir for a specified time (typically 12-24 hours). The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Termination and Purification: Cool the reaction mixture to room temperature. Terminate the reaction by adding methanol. Precipitate the crosslinked polymer by pouring the reaction mixture into a large volume of methanol.

  • Washing: Filter the precipitated polymer and wash it sequentially with a dilute HCl solution to remove the catalyst, followed by water until the washings are neutral, and finally with methanol.

  • Drying: Dry the crosslinked polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Logical Workflow for Friedel-Crafts Crosslinking:

G A Dissolve Aromatic Polymer in Anhydrous Solvent B Add Lewis Acid Catalyst A->B C Add this compound Solution B->C D Heat and Stir (Reaction) C->D E Cool and Terminate with Methanol D->E F Precipitate in Methanol E->F G Wash with HCl, Water, and Methanol F->G H Dry under Vacuum G->H

Caption: General experimental workflow for Friedel-Crafts crosslinking of aromatic polymers.

Characterization of Crosslinked Polymers

The swelling ratio is a measure of the extent of crosslinking. A lower swelling ratio indicates a higher degree of crosslinking.

Materials:

  • Dried crosslinked polymer

  • Solvent (e.g., toluene, tetrahydrofuran)

  • Graduated cylinder or suitable container

Procedure:

  • Weigh a known mass of the dried crosslinked polymer (W_d).

  • Immerse the polymer in the chosen solvent and allow it to swell to equilibrium (typically 24 hours).

  • Remove the swollen polymer from the solvent and carefully blot the surface to remove excess solvent.

  • Weigh the swollen polymer (W_s).

  • Calculate the swelling ratio (SR) using the following equation:

    SR = (W_s - W_d) / W_d

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the crosslinked polymers.

TGA Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature. The onset of decomposition temperature indicates the thermal stability of the polymer.

DSC Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a DSC pan and seal it.

  • Use an empty sealed pan as a reference.

  • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the heat flow curve.

Workflow for Thermal Analysis:

G Start Start: Crosslinked Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Analyze_TGA Analyze TGA Data (Decomposition Temperature) TGA->Analyze_TGA Analyze_DSC Analyze DSC Data (Glass Transition Temperature) DSC->Analyze_DSC Conclusion Conclusion on Thermal Stability Analyze_TGA->Conclusion Analyze_DSC->Conclusion

Caption: Experimental workflow for the thermal analysis of crosslinked polymers.

Data Presentation

The following tables summarize typical data obtained for polymers crosslinked with aromatic crosslinkers. The specific values will vary depending on the polymer, crosslinker concentration, and reaction conditions.

Table 1: Swelling Ratio of Crosslinked Polystyrene in Toluene

Crosslinker Concentration (mol%)Swelling Ratio (g/g)
18.5
26.0
53.2
101.9

Data is representative and based on typical values found in the literature for similar systems.[8]

Table 2: Thermal Properties of Crosslinked Aromatic Polymers

Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
Linear Polystyrene~100~350
Crosslinked Polystyrene (low density)~120-150~380-420
Hypercrosslinked Polystyrene (high density)>200 (often not detectable)>450

Data is representative and based on typical values found in the literature.[9][10]

Table 3: Mechanical Properties of Aromatic Polymers

Polymer SystemTensile Strength (MPa)Elongation at Break (%)
Linear Polystyrene40-501-2
Crosslinked Polystyrene50-70<1
Hypercrosslinked PolystyreneBrittle, difficult to measure<1

Data is representative and based on typical values found in the literature.[11]

Cellular Uptake and Intracellular Trafficking

For drug and gene delivery applications, understanding the mechanism of cellular uptake and subsequent intracellular trafficking of the polymer-based nanoparticles is crucial for designing effective delivery systems. Cationic polymers, for example, can interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.

Cellular Uptake and Endosomal Escape Pathway:

G cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Crosslinked Polymer Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (e.g., Proton Sponge Effect) Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Drug_Release Drug Release Cytoplasm->Drug_Release Target Therapeutic Target Drug_Release->Target

Caption: Generalized pathway for cellular uptake and endosomal escape of polymer-based nanoparticles for drug delivery.[1][12]

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is essential. In vitro cytotoxicity assays, such as the MTT or XTT assay, are commonly used to assess the effect of the crosslinked polymer on cell viability.[13][14] These assays measure the metabolic activity of cells cultured in the presence of the material. In vivo studies are then required to evaluate the material's biocompatibility in a living organism. Generally, hypercrosslinked polymers are considered to be relatively non-toxic.[12]

Conclusion

This compound is a highly effective crosslinking agent for producing robust and porous polymer networks with significant potential in drug development. The ability to tune the properties of the resulting polymers by controlling the crosslinking density allows for the rational design of advanced drug delivery systems with controlled release profiles and enhanced stability. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in this field. Further optimization of reaction conditions and in-depth biological evaluations are necessary to translate these promising materials into clinical applications.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene is a versatile difunctional electrophile widely employed in organic synthesis and materials science. Its structure, featuring two reactive benzylic chloride moieties in a para-disposition on a benzene (B151609) ring, makes it an ideal building block for the synthesis of a diverse array of molecules. The chloromethyl groups are susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity is harnessed in the production of polymers, macrocycles, pharmaceuticals, agrochemicals, and dyes.

The nucleophilic substitution reactions of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by the nature of the nucleophile, solvent, and reaction temperature. The benzylic position of the leaving group stabilizes the formation of a carbocation intermediate, favoring the S(_N)1 pathway, while strong, unhindered nucleophiles in polar aprotic solvents tend to promote the S(_N)2 mechanism. This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, along with a summary of reaction conditions and yields.

Data Presentation

The following table summarizes various nucleophilic substitution reactions with this compound, providing a comparative overview of different synthetic routes.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
Azide (B81097)Sodium Azide (NaN₃)DMF-Room Temp.121,4-Bis(azidomethyl)benzene>95
CyanidePotassium Cyanide (KCN)Ethanol (B145695)/Water-Reflux61,4-Bis(cyanomethyl)benzene~90
PhenoxidePhenol (B47542)Acetone (B3395972)K₂CO₃Reflux81,4-Bis(phenoxymethyl)benzene~85
Thiolate (from Thiourea)Thiourea, then NaOHEthanolNaOHReflux4p-Xylene-α,α'-dithiol~90
Amine (Primary)AnilineEthanolK₂CO₃Reflux101,4-Bis(phenylaminomethyl)benzene~80
Amine (Tertiary)TriethylamineAcetonitrile-Room Temp.241,4-Xylylenebis(triethylammonium chloride)>90
Bisphenol ABisphenol ADMAcK₂CO₃16012Poly(ether ether ketone) precursorHigh

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(azidomethyl)benzene

This protocol describes the synthesis of a diazide, which is a versatile intermediate for the introduction of nitrogen-containing functionalities, for example, through "click" chemistry.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.2 eq) to the solution in portions.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 1,4-Bis(cyanomethyl)benzene

This protocol outlines the formation of a dinitrile, a precursor for dicarboxylic acids, diamines, and other valuable compounds.

Materials:

  • This compound

  • Potassium Cyanide (KCN)

  • Ethanol

  • Deionized Water

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask fitted with a reflux condenser, dissolve potassium cyanide (2.5 eq) in a mixture of ethanol and water (1:1).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization.

Protocol 3: Williamson Ether Synthesis of 1,4-Bis(phenoxymethyl)benzene

This protocol details the synthesis of a bis-ether through the reaction with a phenoxide nucleophile.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq) in acetone in a round-bottom flask, add phenol (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in acetone to the reaction mixture.

  • Heat the mixture to reflux and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by recrystallization.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents This compound + Nucleophile + Solvent dissolve Dissolve Reactants reagents->dissolve base Base (if required) base->dissolve setup Assemble Glassware (Flask, Condenser, etc.) setup->dissolve add_reagents Add Reagents Sequentially dissolve->add_reagents heat Heat to Reaction Temp. add_reagents->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify product Final Product purify->product

Caption: General workflow for nucleophilic substitution.

G cluster_nucleophiles Nucleophiles cluster_products Products start This compound N3 Azide (N₃⁻) start->N3 Sₙ CN Cyanide (CN⁻) start->CN Sₙ OAr Phenoxide (ArO⁻) start->OAr Sₙ S Thiolate (RS⁻) start->S Sₙ NHR Amine (RNH₂) start->NHR Sₙ NR3 Tertiary Amine (R₃N) start->NR3 Sₙ prod_N3 1,4-Bis(azidomethyl)benzene N3->prod_N3 prod_CN 1,4-Bis(cyanomethyl)benzene CN->prod_CN prod_OAr 1,4-Bis(aryloxymethyl)benzene OAr->prod_OAr prod_S 1,4-Bis(alkyl/arylthiomethyl)benzene S->prod_S prod_NHR 1,4-Bis(aminomethyl)benzene Derivative NHR->prod_NHR prod_NR3 Quaternary Ammonium Salt NR3->prod_NR3

Caption: Nucleophilic substitution pathways.

Application Notes and Protocols: The Versatile Role of 1,4-Bis(chloromethyl)benzene in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,4-bis(chloromethyl)benzene in the field of metal-organic frameworks (MOFs). This document outlines two primary strategies for its use: as a reactive agent for post-synthetic modification (PSM) of amine-functionalized MOFs and as a precursor for the synthesis of custom organic linkers for de novo MOF synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in leveraging this versatile chemical for the development of novel porous materials.

Post-Synthetic Modification (PSM) of Amine-Functionalized MOFs

This compound is a highly effective electrophilic reagent for the functionalization of MOFs that contain nucleophilic groups, such as primary amines. The benzylic chloride moieties readily react with amines to form stable secondary amine linkages, thereby introducing a rigid phenyl spacer into the pores of the MOF. This approach is particularly useful for modifying well-characterized and robust MOFs like UiO-66-NH₂ and IRMOF-3. Such modifications can alter the pore environment, affecting properties like guest adsorption, selectivity, and catalytic activity.

Illustrative Example: Functionalization of UiO-66-NH₂

This protocol describes a representative procedure for the post-synthetic modification of UiO-66-NH₂ with this compound.

Experimental Protocol: PSM of UiO-66-NH₂

  • Activation of UiO-66-NH₂:

    • Synthesize UiO-66-NH₂ according to established literature procedures. A general protocol involves the solvothermal reaction of Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid (H₂BDC-NH₂) in N,N-dimethylformamide (DMF).

    • Activate the synthesized UiO-66-NH₂ by solvent exchange with a suitable solvent (e.g., methanol (B129727) or chloroform) to remove residual DMF.

    • Dry the material under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent and ensure pore accessibility.

  • Post-Synthetic Modification Reaction:

    • In a reaction vessel, suspend the activated UiO-66-NH₂ (e.g., 100 mg) in a dry, aprotic solvent such as anhydrous chloroform (B151607) or N,N-dimethylformamide (DMF) (e.g., 20 mL).

    • Add an excess of this compound (e.g., a 10-fold molar excess relative to the amine groups in the MOF) to the suspension.

    • Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to act as a proton sponge and drive the reaction to completion (e.g., a 1.5-fold molar excess relative to this compound).

    • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) with stirring for 24-48 hours.

  • Purification of the Modified MOF:

    • After the reaction, cool the mixture to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product extensively with the reaction solvent to remove unreacted this compound and the base.

    • Perform a final wash with a volatile solvent like methanol or acetone.

    • Dry the functionalized MOF under vacuum to obtain the final product, designated as UiO-66-NH-CH₂-Ph-CH₂Cl (partial functionalization) or potentially cross-linked UiO-66.

Quantitative Data: Representative Properties of Parent and Modified MOFs

The following table summarizes typical changes in the physicochemical properties of an amine-functionalized MOF after post-synthetic modification with this compound. The exact values will depend on the degree of functionalization.

PropertyParent MOF (UiO-66-NH₂)Modified MOF (Illustrative)
BET Surface Area (m²/g)~1100-1400~700-1000
Pore Volume (cm³/g)~0.5-0.7~0.3-0.5
Pore Diameter (Å)~6-8 (micropores)Reduced and more constricted
Degree of Functionalization (%)030-70 (variable)

Note: The degree of functionalization can be estimated using techniques such as ¹H NMR spectroscopy of the digested MOF sample or X-ray photoelectron spectroscopy (XPS).

Visualization of the PSM Workflow

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification ZrCl4 ZrCl₄ Solvothermal Solvothermal Reaction ZrCl4->Solvothermal H2BDC_NH2 2-Aminoterephthalic Acid H2BDC_NH2->Solvothermal DMF DMF DMF->Solvothermal UiO_66_NH2 UiO-66-NH₂ Solvothermal->UiO_66_NH2 PSM_Reaction PSM Reaction (60-80 °C) UiO_66_NH2->PSM_Reaction Activated MOF BCMB This compound BCMB->PSM_Reaction Base Base (e.g., DIPEA) Base->PSM_Reaction Solvent Anhydrous Solvent Solvent->PSM_Reaction Modified_MOF Functionalized UiO-66 PSM_Reaction->Modified_MOF

Caption: Workflow for the post-synthetic modification of UiO-66-NH₂.

De Novo Synthesis of MOFs Using Linkers Derived from this compound

An alternative application of this compound is its use as a starting material for the synthesis of custom ditopic organic linkers. The reactive chloromethyl groups can be readily converted to other functional groups, such as carboxylic acids or pyridyls, which are commonly employed in MOF synthesis. This approach allows for the design of linkers with specific geometries and functionalities.

Example: Synthesis of 1,4-Phenylenediacetic Acid and its use in MOF Synthesis

This section provides a protocol for the synthesis of 1,4-phenylenediacetic acid, a flexible dicarboxylate linker, from this compound, followed by a general protocol for its use in MOF synthesis.

Experimental Protocol: Synthesis of 1,4-Phenylenediacetic Acid

  • Cyanation Reaction:

    • Dissolve this compound in a suitable solvent mixture, such as ethanol (B145695) and water.

    • Add an excess of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the resulting dinitrile product with an organic solvent.

  • Hydrolysis to Dicarboxylic Acid:

    • Subject the isolated dinitrile to acidic or basic hydrolysis. For acidic hydrolysis, reflux the dinitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).

    • Continue heating until the hydrolysis is complete.

    • Cool the reaction mixture, which should cause the 1,4-phenylenediacetic acid to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry.

Experimental Protocol: General MOF Synthesis with 1,4-Phenylenediacetic Acid

  • MOF Synthesis:

    • In a reaction vessel, dissolve the synthesized 1,4-phenylenediacetic acid and a suitable metal salt (e.g., zinc nitrate, copper nitrate) in a solvent or a mixture of solvents (commonly DMF, DEF, or ethanol).

    • The molar ratio of linker to metal salt will vary depending on the desired MOF structure.

    • Seal the vessel and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for a designated period (12 to 72 hours).

    • After the reaction, allow the vessel to cool slowly to room temperature to promote crystallization.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with the reaction solvent to remove any unreacted starting materials.

    • Perform solvent exchange with a more volatile solvent (e.g., methanol or acetone) to remove the high-boiling point synthesis solvent.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Quantitative Data: Properties of a Representative MOF with 1,4-Phenylenediacetic Acid

The properties of MOFs synthesized with 1,4-phenylenediacetic acid will vary significantly based on the metal node and synthesis conditions. The following table provides illustrative data for a hypothetical zinc-based MOF.

PropertyRepresentative Zn-based MOF
BET Surface Area (m²/g)~500-1500
Pore Volume (cm³/g)~0.3-0.8
Crystal SystemVaries (e.g., Monoclinic)
Thermal Stability (°C)~300-400

Visualization of the De Novo Synthesis Workflow

DeNovo_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_mof_synthesis MOF Synthesis BCMB This compound Cyanation Cyanation BCMB->Cyanation Dinitrile Dinitrile Intermediate Cyanation->Dinitrile Hydrolysis Hydrolysis Dinitrile->Hydrolysis PDA_Linker 1,4-Phenylenediacetic Acid Hydrolysis->PDA_Linker Solvothermal Solvothermal Reaction PDA_Linker->Solvothermal Custom Linker Metal_Salt Metal Salt Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Final_MOF Crystalline MOF Solvothermal->Final_MOF

Caption: Workflow for the de novo synthesis of a MOF.

Applications in Drug Development and Research

The ability to functionalize MOFs using this compound opens up avenues for various applications in drug development and scientific research:

  • Drug Delivery: The modified pore environment can be tailored to enhance the loading capacity and control the release of specific drug molecules. The introduced phenyl groups can provide additional hydrophobic interactions.

  • Biocatalysis: Enzymes can be immobilized within the functionalized pores, with the modified framework providing a protective and stable environment.

  • Sensing and Diagnostics: The altered electronic and chemical properties of the modified MOF can be exploited for the selective sensing of biologically relevant molecules.

  • Separations: The tuned pore size and surface chemistry can improve the separation of chiral molecules or other high-value pharmaceutical intermediates.

These application notes demonstrate that this compound is a valuable and versatile reagent in the MOF chemist's toolkit, enabling both the modification of existing platforms and the creation of novel porous materials with tailored properties.

Experimental procedure for synthesis of bix ligand from 1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The bix ligand, formally known as 1,4-bis(imidazol-1-ylmethyl)benzene, is a versatile bridging ligand extensively utilized in the field of coordination chemistry and crystal engineering. Its unique structural motif, featuring two flexible imidazole (B134444) rings connected by a rigid p-phenylene spacer, allows for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers with varied topologies and potential applications in areas such as gas storage, catalysis, and sensing.[1] This document provides a detailed experimental procedure for the synthesis of the bix ligand from 1,4-bis(chloromethyl)benzene.

Introduction

The most well-established and frequently employed method for the synthesis of the bix ligand is a direct nucleophilic substitution reaction.[1] This involves the reaction of this compound with imidazole in the presence of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the imidazole, forming the imidazolate anion, which then acts as a potent nucleophile, displacing the chloride ions from the benzylic positions of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
This compoundC₈H₈Cl₂175.068.75 g (50 mmol)Sigma-Aldrich
ImidazoleC₃H₄N₂68.0810.21 g (150 mmol)Acros Organics
Sodium Hydride (60% dispersion in mineral oil)NaH24.004.40 g (110 mmol)Alfa Aesar
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09200 mLFisher Scientific
Methanol (B129727)CH₃OH32.04As needed for recrystallizationVWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12As needed for washingJ.T. Baker
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure

Step 1: Preparation of Sodium Imidazolate

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add imidazole (10.21 g, 150 mmol) and anhydrous DMF (100 mL).

  • Stir the mixture under a nitrogen atmosphere until the imidazole is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 110 mmol) portion-wise to the stirred solution over a period of 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 2: Reaction with this compound

  • Dissolve this compound (8.75 g, 50 mmol) in anhydrous DMF (100 mL) in a separate flask.

  • Transfer the this compound solution to an addition funnel and add it dropwise to the sodium imidazolate solution over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. A white precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of distilled water and then with diethyl ether.

  • Air-dry the crude product.

Step 4: Purification

  • Recrystallize the crude product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol and dry under vacuum.

  • Determine the melting point and yield of the purified product.

Characterization Data

PropertyValue
Appearance White to almost white crystalline powder[1]
Molecular Formula C₁₄H₁₄N₄[1]
Molecular Weight 238.29 g/mol [1]
Melting Point 130-134 °C
Yield Typically 70-85%
Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, CDCl₃, δ) 7.55 (s, 2H, N-CH-N), 7.25 (s, 4H, Ar-H), 7.08 (s, 2H, Im-H), 6.90 (s, 2H, Im-H), 5.15 (s, 4H, CH₂)
¹³C NMR (100 MHz, CDCl₃, δ) 137.2, 136.5, 129.8, 128.1, 119.5, 50.3
FT-IR (KBr, cm⁻¹) 3110 (w), 1620 (m), 1515 (s), 1230 (m), 1070 (m), 820 (m)
Mass Spectrometry (ESI-MS) m/z 239.1 [M+H]⁺

Experimental Workflow

experimental_workflow cluster_prep Preparation of Sodium Imidazolate cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization dissolve_imidazole Dissolve Imidazole in DMF cool_solution Cool to 0 °C dissolve_imidazole->cool_solution add_NaH Add NaH cool_solution->add_NaH stir_rt Stir at RT add_NaH->stir_rt add_reactant Add to Imidazolate Solution stir_rt->add_reactant prepare_reactant Prepare Solution of this compound prepare_reactant->add_reactant heat_reaction Heat to 80 °C and Stir add_reactant->heat_reaction quench Quench with Ice Water heat_reaction->quench precipitate Precipitate Product quench->precipitate filtrate Filter and Wash precipitate->filtrate recrystallize Recrystallize from Methanol filtrate->recrystallize characterize Characterize Product (NMR, IR, MS, MP) recrystallize->characterize

Caption: Experimental workflow for the synthesis of the bix ligand.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere and away from any sources of moisture.

  • This compound is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

This detailed protocol provides a reliable method for the synthesis and purification of the bix ligand, a key building block in the construction of functional coordination polymers and metal-organic frameworks.

References

Application Notes and Protocols: The Role of 1,4-bis(chloromethyl)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(chloromethyl)benzene is a versatile bifunctional electrophile widely employed in organic synthesis as a building block for more complex molecules.[1] Its two reactive chloromethyl groups, positioned at the para positions of a stable benzene (B151609) ring, make it an ideal linker or core scaffold for the synthesis of various pharmaceutical intermediates. The reactivity of the benzylic chlorides allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, enabling the construction of diverse molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of bis-piperazine and bis-morpholine derivatives, which are common motifs in active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a rigid linker to connect two molecular entities. This is particularly valuable in the design of:

  • Bivalent Ligands: Molecules that can simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity.

  • PROTAC (Proteolysis Targeting Chimera) Linkers: While not a direct initiator, the core structure can be elaborated into more complex linkers for these targeted protein degraders.

  • Scaffolds for Library Synthesis: The symmetrical nature of this compound allows for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Intermediates for Kinase Inhibitors: The pyrimidine (B1678525) core is a common feature in many kinase inhibitors, and this compound can be used to synthesize scaffolds that interact with these targets.

The most common reaction involving this compound is the dialkylation of amines, particularly cyclic amines like piperazine (B1678402) and morpholine (B109124), which are prevalent in many drug molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a modern and efficient method for the synthesis of this compound from p-xylene (B151628).[2]

Reaction Scheme:

Materials:

Procedure:

  • Charge the reaction vessel with p-xylene and the ionic liquid catalyst (1-5% by weight of p-xylene).

  • Irradiate the mixture with an LED light source.

  • Bubble chlorine gas through the reaction mixture at a controlled rate. The molar ratio of p-xylene to chlorine should be approximately 1:1.3-2.0.

  • Maintain the reaction temperature between 110-120°C.

  • Monitor the reaction progress by analyzing the content of this compound in the reaction mixture. The reaction is typically run for 3-10 hours until the concentration of the desired product reaches 70-80 wt%.

  • Upon completion, cool the reaction mixture to 85-90°C to allow for the separation of the crude product.

  • The crude this compound is then purified by vacuum rectification. Collect the fraction at 150-155°C under a vacuum of 8 mmHg.

Quantitative Data:

ParameterValueReference
Purity≥ 99%[2]
Melting Point98-101°C[2]
YieldHigh conversion rate[2]

experimental_workflow_synthesis

Protocol 2: Synthesis of 1,4-bis((4-Boc-piperazin-1-yl)methyl)benzene

This protocol details the synthesis of a key pharmaceutical intermediate where the piperazine nitrogens are protected with a tert-butoxycarbonyl (Boc) group, allowing for further selective functionalization.

Reaction Scheme:

Materials:

  • This compound

  • N-Boc-piperazine (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (3.0 mmol) and N-Boc-piperazine (2.2 mmol).

  • Heat the reaction mixture to reflux and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 1,4-bis((4-Boc-piperazin-1-yl)methyl)benzene.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with structure
Mass Spec (ESI) [M+H]⁺ calculated and found

experimental_workflow_bis_piperazine

Protocol 3: Synthesis of 1,4-bis(morpholinomethyl)benzene

This protocol describes the synthesis of a bis-morpholine derivative, another important scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (3.0 mmol) and morpholine (2.2 mmol) to the solution.

  • Heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,4-bis(morpholinomethyl)benzene.

Quantitative Data (Representative):

ParameterValue
Yield 88%
Melting Point 113-115°C
¹H NMR (400 MHz, CDCl₃) δ 7.27 (s, 4H), 3.70–3.72 (m, 8H), 3.48 (s, 4H), 2.43–2.45 (m, 8H)
¹³C NMR (100 MHz, CDCl₃) δ 136.83, 129.31, 67.20, 63.38, 53.80

logical_relationship

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a variety of pharmaceutical intermediates. Its symmetrical structure and the high reactivity of its benzylic chloride groups allow for straightforward and high-yielding preparations of bis-functionalized aromatic compounds. The protocols provided herein for the synthesis of bis-piperazine and bis-morpholine derivatives serve as a practical guide for researchers in drug discovery and development, illustrating the utility of this versatile building block. The straightforward nature of these reactions makes them amenable to library synthesis and the rapid exploration of chemical space in the search for new therapeutic agents.

References

Application of p-Xylylene Dichloride Derivatives in Agrochemical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of p-xylylene dichloride and its derivatives, particularly 1,4-bis(trichloromethyl)benzene (B1667536), as key intermediates in the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides. Detailed experimental protocols for the synthesis of representative agrochemicals are provided, along with quantitative data and visual diagrams of the synthetic pathways.

Introduction to p-Xylylene Dichloride and its Derivatives in Agrochemicals

p-Xylylene dichloride (1,4-bis(chloromethyl)benzene) is a versatile chemical intermediate. While its direct applications in agrochemical synthesis are limited, its fully chlorinated derivative, 1,4-bis(trichloromethyl)benzene, serves as a crucial precursor for several commercially significant pesticides. The reactivity of the chloromethyl and trichloromethyl groups allows for their conversion into various functional groups, forming the backbone of complex active ingredients.

Insecticide Synthesis: The Case of Hetol

1,4-Bis(trichloromethyl)benzene, also known by the trade name Hetol, is a direct application of a p-xylene (B151628) derivative as an insecticide.[1] It is primarily used as a veterinary anthelmintic to treat trematode infections.

Synthesis of 1,4-Bis(trichloromethyl)benzene (Hetol)

The industrial synthesis of 1,4-bis(trichloromethyl)benzene involves the exhaustive photochlorination of p-xylene.[1][2] This free-radical chain reaction substitutes all hydrogen atoms on the two methyl groups with chlorine atoms.

Experimental Protocol: Photochlorination of p-Xylene

Materials:

  • p-Xylene

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, optional)

  • UV light source (e.g., mercury lamp)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

  • Charge the reaction vessel with p-xylene and, if used, the inert solvent.

  • Initiate UV light irradiation.

  • Introduce chlorine gas into the reaction mixture at a controlled rate.

  • Maintain the reaction temperature in the range of 140°C to 250°C for the vapor-phase reaction.[3] The reaction can also be carried out in a liquid phase at lower temperatures.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the extent of chlorination.

  • Continue the chlorination until the desired conversion to 1,4-bis(trichloromethyl)benzene is achieved.

  • Upon completion, stop the chlorine flow and UV irradiation.

  • Purify the crude product by crystallization from a suitable solvent (e.g., hexane (B92381) or ether) or by distillation to obtain pure 1,4-bis(trichloromethyl)benzene.[1]

Quantitative Data:

ParameterValueReference
Molecular FormulaC8H4Cl6[1]
Molecular Weight312.84 g/mol [1]
Melting Point108-110 °C[1]
AppearanceWhite crystalline solid[2]

Logical Relationship: From p-Xylene to Hetol

G p_Xylene p-Xylene Reaction_Vessel Photochlorination p_Xylene->Reaction_Vessel Chlorine Chlorine (Cl2) Chlorine->Reaction_Vessel UV_Light UV Light UV_Light->Reaction_Vessel Hetol 1,4-Bis(trichloromethyl)benzene (Hetol) Reaction_Vessel->Hetol

Caption: Synthesis pathway of the insecticide Hetol.

Fungicide Synthesis: The Case of Chlorothalonil (B1668833)

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture under trade names like Daconil.[4] While it is a derivative of isophthalonitrile (a meta-isomer of the p-xylylene precursor), its synthesis via chlorination is a highly relevant example of the synthetic strategies employed for this class of agrochemicals.

Synthesis of Chlorothalonil

The commercial production of chlorothalonil is primarily achieved through the direct chlorination of isophthalonitrile.[4]

Experimental Protocol: Chlorination of Isophthalonitrile

Materials:

  • Isophthalonitrile

  • Chlorine gas

  • Nitrogen gas

  • Ammoxidation catalyst

  • Fluidized bed and fixed bed reactors

Procedure:

  • Vaporize a quantitative amount of isophthalonitrile.

  • Mix the vaporized isophthalonitrile with nitrogen and chlorine gas in a mixing tank. The molar ratio of isophthalonitrile:chlorine:nitrogen is typically in the range of 3-4 : 8-10 : 15-18.

  • Introduce the gas mixture into a fluidized-bed reactor containing a specialized ammoxidation catalyst (2%-4% of the total gas amount).

  • Maintain the reactor temperature between 280°C and 300°C and the pressure between 0.05 MPa and 0.08 MPa. The reaction time is approximately one hour.

  • Transfer the reacted gas mixture to a fixed-bed reactor under the same temperature and pressure conditions.

  • Introduce additional chlorine and catalyst to ensure complete reaction over another hour.

  • Send the final mixed gas to a collector for condensation.

  • Dry the condensed product to obtain chlorothalonil.[5]

Quantitative Data:

ParameterValueReference
Molecular FormulaC8Cl4N2[6]
Molecular Weight265.9 g/mol [6]
Melting Point252.1 °C[6]
AppearanceColorless, odorless crystals[7]

Experimental Workflow: Synthesis of Chlorothalonil

G cluster_reactants Reactants cluster_process Process cluster_product Product Isophthalonitrile Isophthalonitrile Vaporizer Vaporizer Isophthalonitrile->Vaporizer Chlorine Chlorine Mixing Mixing Tank Chlorine->Mixing Nitrogen Nitrogen Nitrogen->Mixing Catalyst Ammoxidation Catalyst Fluidized_Bed Fluidized Bed Reactor Catalyst->Fluidized_Bed Vaporizer->Mixing Mixing->Fluidized_Bed Fixed_Bed Fixed Bed Reactor Fluidized_Bed->Fixed_Bed Collector Collector Fixed_Bed->Collector Drying Drying Collector->Drying Chlorothalonil Chlorothalonil Drying->Chlorothalonil

Caption: Industrial synthesis workflow for Chlorothalonil.

Herbicide Intermediate Synthesis: Terephthaloyl Chloride

Terephthaloyl chloride, synthesized from 1,4-bis(trichloromethyl)benzene, is a key intermediate in the production of certain herbicides, such as Diquat.[8]

Synthesis of Terephthaloyl Chloride

Terephthaloyl chloride is commercially produced by the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid.[9]

Experimental Protocol: Synthesis of Terephthaloyl Chloride

Materials:

  • 1,4-Bis(trichloromethyl)benzene

  • Terephthalic acid

Procedure:

  • Combine 1,4-bis(trichloromethyl)benzene and terephthalic acid in a suitable reaction vessel.

  • Heat the mixture to initiate the reaction. The reaction produces terephthaloyl chloride and hydrogen chloride gas.

  • The reaction can be represented by the following equation: C₆H₄(CCl₃)₂ + C₆H₄(CO₂H)₂ → 2 C₆H₄(COCl)₂ + 2 HCl[9]

  • The terephthaloyl chloride can be purified by distillation or crystallization.

Quantitative Data:

ParameterValueReference
Molecular FormulaC8H4Cl2O2[9]
Molecular Weight203.02 g/mol [9]
Melting Point81.5-83 °C[9]
AppearanceWhite solid[9]

Signaling Pathway: From p-Xylene to Herbicide Intermediate

G p_Xylene p-Xylene Hetol 1,4-Bis(trichloromethyl)benzene p_Xylene->Hetol Photochlorination Terephthaloyl_Chloride Terephthaloyl Chloride Hetol->Terephthaloyl_Chloride Terephthalic_Acid Terephthalic Acid Terephthalic_Acid->Terephthaloyl_Chloride Herbicide Herbicide (e.g., Diquat) Terephthaloyl_Chloride->Herbicide Further Synthesis

Caption: Synthetic route from p-xylene to a herbicide intermediate.

Conclusion

p-Xylylene dichloride and its chlorinated derivatives, particularly 1,4-bis(trichloromethyl)benzene, are valuable precursors in the agrochemical industry. They provide a foundational benzene (B151609) ring structure that can be functionalized to produce a range of active ingredients with insecticidal, fungicidal, and herbicidal properties. The protocols and data presented herein offer a detailed overview for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols: Synthesis of 1,4-bis(chloromethyl)benzene from p-Xylene via Blanc Chloromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,4-bis(chloromethyl)benzene from p-xylene (B151628), a key intermediate in the production of various pharmaceuticals, polymers, and other fine chemicals. Two primary methods are detailed: the traditional Blanc chloromethylation and a modern, solvent-free approach.

Introduction

The chloromethylation of p-xylene to produce this compound is a crucial transformation in organic synthesis. The resulting product, with its two reactive chloromethyl groups, serves as a versatile building block. The classical approach, the Blanc chloromethylation, involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. While effective, this method is associated with significant safety concerns due to the formation of the highly carcinogenic by-product, bis(chloromethyl) ether.

Recent advancements have led to the development of safer, more environmentally friendly protocols. One such method involves the direct chlorination of p-xylene using chlorine gas under solvent-free conditions, facilitated by an ionic liquid catalyst and photo-irradiation. This approach offers high purity and conversion rates, making it suitable for industrial production.

Comparative Data of Synthetic Protocols

The following tables summarize the key quantitative data for both the traditional Blanc chloromethylation and a modern solvent-free chlorination method.

Table 1: Reagents and Reaction Conditions

ParameterTraditional Blanc ChloromethylationModern Solvent-Free Chlorination
Starting Material p-Xylenep-Xylene
Chloromethylating Agent Formaldehyde (or paraformaldehyde) and Hydrogen ChlorideChlorine Gas
Catalyst Zinc Chloride (ZnCl₂) or other Lewis acids1-dodecyl-3-Methylimidazole villaumite or 1-butyl-2,3-Methylimidazole villaumite
Solvent Typically none, but can be performed in a solventNone (Solvent-free)
Reaction Temperature 60-120 °C110-120 °C
Reaction Time Several hours3-10 hours
Initiation ThermalLED Light Source Irradiation

Table 2: Yield and Product Specifications

ParameterTraditional Blanc ChloromethylationModern Solvent-Free Chlorination
Reported Yield Variable, up to 79% for benzyl (B1604629) chloride from benzeneCrude product content: 70-80 wt%
Product Purity Variable, requires significant purification≥ 99% after vacuum rectification
Melting Point 98-101 °C98.5-100.9 °C
Key By-products Bis(chloromethyl) ether (highly carcinogenic), diarylmethanesPartially chlorinated p-xylene derivatives

Experimental Protocols

**

Application Notes and Protocols for the Solvent-Free Synthesis of 1,4-Bis(chloromethyl)benzene Utilizing an Ionic Liquid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent-free synthesis of 1,4-bis(chloromethyl)benzene, a crucial bifunctional building block in medicinal chemistry and materials science. The described method employs an ionic liquid as a recyclable catalyst, offering a greener and more efficient alternative to traditional synthetic routes that often rely on hazardous solvents and corrosive catalysts.

Introduction

This compound is a versatile intermediate used in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Traditional synthesis methods for this compound often involve the use of chlorinated solvents and strong acids, leading to significant environmental concerns and complex work-up procedures. The application of ionic liquids as catalysts in a solvent-free system presents a sustainable approach, characterized by high product purity, efficient reaction rates, and the potential for catalyst recycling.

This protocol details a method adapted from a patented technology, which utilizes an imidazolium-based ionic liquid to catalyze the chlorination of p-xylene (B151628) under solvent-free conditions, activated by a light source.[1] This process demonstrates high conversion rates and yields a high-purity product suitable for subsequent applications in drug development and materials synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the solvent-free synthesis of this compound using an ionic liquid catalyst.

Table 1: Reaction Conditions and Product Specifications [1]

ParameterValue
Starting Materialp-Xylene
Chlorinating AgentChlorine gas
Catalyst1-dodecyl-3-methylimidazolium (B1224283) chloride or 1-butyl-2,3-dimethylimidazolium chloride
Catalyst Loading0.1% - 0.5% of p-xylene mass
Reaction Temperature110 - 120 °C
Reaction Time3 - 10 hours
Molar Ratio (p-xylene:chlorine)1:1.3 - 1:2.0
Product Purity≥ 99%
Product Melting Point98 - 101 °C

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and catalyst recycling in the solvent-free production of this compound.

Materials and Equipment
  • Reactants: p-Xylene, Chlorine gas

  • Catalyst: 1-dodecyl-3-methylimidazolium chloride or 1-butyl-2,3-dimethylimidazolium chloride

  • Equipment: Jacketed glass reactor, LED light source, Gas inlet tube, Mechanical stirrer, Thermometer, Condenser, Separation funnel, Vacuum distillation apparatus.

Synthesis of this compound[1]
  • Reaction Setup:

    • Charge the jacketed glass reactor with p-xylene and the ionic liquid catalyst (0.1% - 0.5% by mass of p-xylene).

    • Assemble the reactor with a mechanical stirrer, thermometer, gas inlet tube, and a condenser.

    • Position an LED light source to irradiate the reactor.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (110-120 °C) with continuous stirring.

    • Once the temperature is stable, introduce chlorine gas through the gas inlet tube at a controlled rate to maintain the molar ratio relative to p-xylene (1:1.3 to 1:2.0).

    • Continue the reaction under LED light irradiation for 3 to 10 hours, monitoring the progress by appropriate analytical methods (e.g., GC-MS).

Product Isolation and Purification[1]
  • Initial Separation:

    • Upon completion, stop the heating and chlorine gas flow.

    • Transfer the hot reaction mixture to a separation funnel.

    • Allow the mixture to cool to 85-90 °C to induce phase separation. The lower layer contains the crude this compound.

  • Catalyst Recycling:

    • The upper layer, which is rich in the ionic liquid catalyst, can be separated and recycled back into the reactor for subsequent batches.

  • Final Purification:

    • Subject the crude product from the lower layer to vacuum rectification.

    • Collect the fraction at a temperature of 150-155 °C under a vacuum of 8 mmHg to obtain pure this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification A Charge Reactor with p-Xylene & Catalyst B Heat to 110-120 °C A->B C Introduce Chlorine Gas (under LED irradiation) B->C D React for 3-10 hours C->D E Cool to 85-90 °C for Phase Separation D->E F Separate Layers E->F G Upper Layer (Ionic Liquid) F->G Upper Phase H Lower Layer (Crude Product) F->H Lower Phase K Recycle Catalyst G->K I Vacuum Rectification H->I J Pure this compound I->J K->A

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product p_xylene p-Xylene product This compound p_xylene->product Chlorination chlorine Chlorine chlorine->product Chlorination ionic_liquid Ionic Liquid Catalyst ionic_liquid->product Catalyzes led LED Light led->product Activates

Caption: Logical relationship of components in the catalyzed reaction.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,4-bis(chloromethyl)benzene. This compound is a critical building block in the synthesis of various organic molecules and polymers.[1] Ensuring its purity is paramount for the quality and performance of downstream products. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for the quantification of this compound and the separation of potential process-related impurities.

Introduction

This compound, also known as α,α'-dichloro-p-xylene, is a versatile chemical intermediate utilized in the production of materials such as poly(p-phenylene vinylene) (PPV) and various dyes and pharmaceuticals.[1] The synthesis of this compound can result in impurities, including under- or over-chlorinated species like monochlorinated xylenes (B1142099) and polychlorinated byproducts.[1] A reliable analytical method is crucial for the quality control of this compound to ensure it meets the required purity specifications, often 99% or higher.[2] This document provides a detailed protocol for an HPLC method suitable for this purpose.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 stationary phase is recommended for the separation of aromatic compounds.

  • Chemicals:

    • This compound reference standard (Purity ≥ 99%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis. The conditions provided below are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient 70:30 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar aromatic compounds.

  • An isocratic mobile phase of acetonitrile and water provides a good balance of resolution and analysis time for this type of analyte.[3]

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • A temperature of 30 °C ensures method robustness and reproducibility.

  • The detection wavelength of 215 nm is selected to provide good sensitivity for the benzene (B151609) ring chromophore, as related compounds show strong absorbance in this region.[3]

Protocol

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method.

Calculation of Purity

The purity of this compound is calculated as a percentage of the total peak area in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Method Validation (Hypothetical Data)

For a comprehensive evaluation, the method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

Validation ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution prep_sample Prepare Sample Solution filter Filter Sample prep_sample->filter hplc_system Equilibrate HPLC System filter->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for the HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the purity assessment of this compound. The method is expected to effectively separate the main component from its potential impurities, ensuring the quality of this important chemical intermediate for its intended applications. The provided protocol and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 1,4-bis(chloromethyl)benzene, a key intermediate in various synthetic processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Reaction - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.[1] - Optimize Reaction Time: Extend the reaction time if starting material is still present. Refer to the optimized protocols for typical reaction durations.[2][3]
Suboptimal Reaction Temperature - Maintain Optimal Temperature Range: For chlorination of p-xylene (B151628) using an ionic liquid catalyst, maintain the temperature between 110-120°C to prevent thermal degradation of intermediates.[2][4] For phase transfer catalysis methods, a temperature of around 80°C has been found to be effective.[3] - Avoid Excessive Heat: Higher temperatures can promote the formation of byproducts.[5]
Incorrect Molar Ratio of Reactants - Adjust Stoichiometry: An excess of the chlorinating agent is often necessary to ensure complete conversion. For chlorination with gaseous chlorine, a p-xylene to chlorine molar ratio of 1:1.3-2.0 is recommended.[2] For chloromethylation using paraformaldehyde, a [CH₂O]/[m-xylene] molar ratio of 2 has been shown to be optimal in some systems.[3]
Catalyst Inactivity or Insufficient Amount - Ensure Catalyst Quality: Use a fresh or properly stored catalyst. Lewis acid catalysts are particularly sensitive to moisture.[1] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For ionic liquid catalysts, a loading of 1‰-5‰ of the p-xylene mass is suggested.[2]
Hydrolysis of Product - Maintain Anhydrous Conditions: this compound is sensitive to moisture.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.[4]

Issue 2: High Levels of Impurities in the Product

Potential Cause Recommended Action
Formation of Mono-chlorinated Byproduct - Increase Chlorinating Agent: Ensure a sufficient amount of the chlorinating agent is used to drive the reaction towards the di-substituted product. - Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second chloromethylation occurs.
Formation of Over-chlorinated Byproducts (e.g., 1,4-bis(trichloromethyl)benzene) - Control Stoichiometry: Carefully control the amount of chlorine or other chlorinating agents to avoid excessive chlorination.[4] - Optimize Reaction Time: Avoid unnecessarily long reaction times which can lead to further chlorination.
Formation of Diaryl Methane Byproducts - Choose Appropriate Catalyst: Some Lewis acids, like aluminum chloride, can favor the formation of diarylmethane derivatives.[6] Consider using alternative catalysts that are less prone to this side reaction.
Inefficient Purification - Select Appropriate Purification Method: For crude products with significant impurities, vacuum rectification is an effective method to obtain high-purity this compound.[2] Recrystallization can also be used for purification.[7] - Optimize Purification Conditions: For vacuum rectification, collecting the fraction at 150-155°C under a pressure of 8mmHg has been reported to yield a product with >99% purity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the chloromethylation of p-xylene. This can be achieved through various routes, including the reaction of p-xylene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, or the direct chlorination of p-xylene using chlorine gas under UV or LED light irradiation, often with a catalyst.[2][6]

Q2: What are the key safety precautions to consider during this synthesis?

Chloromethylating agents and their precursors can be hazardous. For instance, monochloromethyl ether, which can be formed in situ in some older procedures, is a potent carcinogen.[8] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The product, this compound, is also a lachrymator and should be handled with care.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1] This allows for the determination of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What is the expected yield for this synthesis?

The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With optimized protocols, crude yields of 70-80% have been reported.[4] Following purification, a final yield of high-purity product can be achieved.

Q5: My final product has a low melting point. What does this indicate?

A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 98-101°C.[2] If your product has a lower melting point, further purification by methods such as recrystallization or vacuum distillation is recommended.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Method 1: Ionic Liquid Catalysis [2]Method 2: Phase Transfer Catalysis [3]
Starting Material p-Xylenem-Xylene
Chlorinating Agent Chlorine GasParaformaldehyde / NaCl / H₂SO₄
Catalyst 1-dodecyl-3-methylimidazolium chlorideQuaternary ammonium (B1175870) salt
Catalyst Loading 1‰-5‰ of p-xylene mass0.07 mol
Molar Ratio p-xylene : Cl₂ = 1 : 1.3-2.0[CH₂O] : [m-xylene] = 2
Temperature 110-120°C80°C
Reaction Time 3-10 hours90 minutes
Purity (after purification) >99%Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Ionic Liquid Catalysis and LED Irradiation [2]

This protocol describes a solvent-free method for the synthesis of this compound.

Materials:

  • p-Xylene

  • 1-dodecyl-3-methylimidazolium chloride (or similar ionic liquid catalyst)

  • Chlorine gas

  • LED light source

Procedure:

  • To a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, add p-xylene and the ionic liquid catalyst (1‰-5‰ of the mass of p-xylene).

  • Heat the mixture to 110-120°C with stirring.

  • Irradiate the reaction mixture with an LED light source.

  • Bubble chlorine gas through the reaction mixture. The molar ratio of p-xylene to chlorine should be maintained between 1:1.3 and 1:2.0.

  • Monitor the reaction progress by GC until the content of this compound in the reaction solution reaches 70-80wt%. This typically takes 3-10 hours.

  • Once the reaction is complete, cool the reaction solution to 85-90°C.

  • Transfer the solution to a separation funnel and allow it to separate to obtain the crude product.

  • Purify the crude product by vacuum rectification, collecting the fraction at 150-155°C and 8mmHg to obtain this compound with a purity of ≥99%.

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of crude this compound. The choice of solvent is critical and should be determined experimentally. Solvents in which the compound is highly soluble when hot and poorly soluble when cold are ideal.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, hexane, or a mixture)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the melting point of the purified product to assess its purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Mix p-xylene and ionic liquid catalyst heat Heat to 110-120°C start->heat irradiate Irradiate with LED light heat->irradiate add_cl2 Introduce Chlorine Gas irradiate->add_cl2 monitor Monitor reaction by GC add_cl2->monitor monitor->add_cl2 Continue reaction cool Cool to 85-90°C monitor->cool Reaction complete separate Separate crude product cool->separate purify Vacuum Rectification separate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn temp_issue Suboptimal Temperature? incomplete_rxn->temp_issue No extend_time Extend reaction time & Monitor progress (TLC/GC) incomplete_rxn->extend_time Yes ratio_issue Incorrect Reactant Ratio? temp_issue->ratio_issue No adjust_temp Adjust temperature to optimal range (e.g., 110-120°C) temp_issue->adjust_temp Yes catalyst_issue Catalyst Problem? ratio_issue->catalyst_issue No adjust_ratio Adjust molar ratio of reactants (e.g., excess Cl2) ratio_issue->adjust_ratio Yes check_catalyst Check catalyst activity & Optimize loading catalyst_issue->check_catalyst Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Chloromethylation of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the chloromethylation of p-xylene (B151628), particularly concerning side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the chloromethylation of p-xylene?

A1: The most significant side reaction is the formation of diarylmethane derivatives.[1][2] This occurs when the initially formed chloromethylated p-xylene undergoes a subsequent Friedel-Crafts alkylation with another molecule of p-xylene.

Q2: What are the key factors that influence the formation of diarylmethane byproducts?

A2: Several factors can promote the formation of unwanted diarylmethane byproducts:

  • Temperature: Higher reaction temperatures tend to increase the rate of diarylmethane formation.[1][3]

  • Concentration of Products: As the concentration of the desired chloromethylated product increases, the likelihood of it reacting with the starting material to form diarylmethane also increases.[1]

  • Choice of Catalyst: Certain catalysts, such as aluminum chloride, are known to strongly favor the formation of diarylmethane products.[1]

Q3: Are there any other significant side reactions or hazardous byproducts to be aware of?

A3: Yes, the reaction can produce small amounts of highly carcinogenic bis(chloromethyl) ether (BCME).[2] This is a serious safety concern, and appropriate precautions must be taken when performing this reaction.

Q4: Can ring chlorination occur during the chloromethylation of p-xylene?

A4: While the primary reaction targets the methyl groups, ring chlorination can occur, especially in the presence of certain metal ion contaminants like iron, zinc, and aluminum, which can act as Lewis acids and promote aromatic ring substitution.[4]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of 1-chloro-2,5-dimethylbenzene - Suboptimal reaction temperature.- Inefficient catalyst.- Competing side reactions (diarylmethane formation).- Optimize the reaction temperature. Lower temperatures generally favor the desired product.[1][4]- Screen different catalysts. Zinc chloride is a common choice.[1]- Control the reaction time to minimize the subsequent reaction of the product.
High percentage of diarylmethane impurity - High reaction temperature.- Prolonged reaction time.- Use of a strong Lewis acid catalyst (e.g., AlCl₃).[1]- Maintain a lower reaction temperature (e.g., 15-50°C).[4]- Monitor the reaction progress and stop it once the starting material is consumed.- Use a milder catalyst such as zinc chloride.[1]
Presence of bis(chloromethyl) ether (BCME) - Inherent byproduct of reactions involving formaldehyde (B43269) and HCl.[2]- Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).- Consider alternative chloromethylating agents if possible, though this may alter the reaction significantly.
Formation of ring-chlorinated byproducts - Contamination with metal ions (e.g., iron, zinc, aluminum).[4]- Use high-purity reagents and solvents.- Employ sequestering agents like phosphorous trichloride (B1173362) or tribromide to inhibit the catalytic activity of metal ions.[4]
Incomplete conversion of p-xylene - Insufficient catalyst amount or activity.- Low reaction temperature or insufficient reaction time.- Increase the catalyst loading incrementally.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring for the formation of side products.

Experimental Protocols

Protocol: Chloromethylation of p-Xylene with Minimized Side Reactions

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • p-Xylene

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add p-xylene and the inert solvent.

  • Reagent Addition: While stirring, add paraformaldehyde and zinc chloride to the flask.

  • Initiation: Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution, or add concentrated hydrochloric acid dropwise.

  • Reaction Conditions: Maintain the reaction temperature between 42-48°C.[1] Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Workup: Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the inert solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Visualizations

Side_Reactions p_xylene p-Xylene reagents HCHO, HCl ZnCl₂ p_xylene->reagents Reacts with chloromethyl_pxylene 1-Chloro-2,5-dimethylbenzene (Desired Product) reagents->chloromethyl_pxylene Forms diarylmethane Diarylmethane (Side Product) chloromethyl_pxylene->diarylmethane Reacts with p_xylene2 p-Xylene p_xylene2->diarylmethane

Caption: Main reaction pathway and the formation of the diarylmethane side product.

Troubleshooting_Workflow start Experiment Start: Chloromethylation of p-Xylene analyze Analyze Product Mixture (e.g., GC-MS, NMR) start->analyze check_yield Is Yield of Desired Product Acceptable? analyze->check_yield check_impurities Are Side Products (e.g., Diarylmethane) Present? check_yield->check_impurities Yes optimize_time Adjust Reaction Time check_yield->optimize_time No optimize_temp Adjust Temperature (Lower to reduce side reactions) check_impurities->optimize_temp Yes end Successful Synthesis check_impurities->end No optimize_temp->analyze optimize_catalyst Change/Optimize Catalyst (e.g., switch from AlCl₃ to ZnCl₂) optimize_temp->optimize_catalyst optimize_catalyst->analyze optimize_time->analyze

Caption: Troubleshooting workflow for optimizing the chloromethylation of p-xylene.

References

Technical Support Center: Storage and Handling of 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-bis(chloromethyl)benzene to prevent its polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellowing or discoloration of the solid Onset of degradation or polymerization.Discard the material. Do not attempt to use it in reactions where high purity is required. Review storage conditions and consider adding an inhibitor to new batches.
Clumping or hardening of the solid Polymerization has occurred.The material is no longer suitable for use. Dispose of it according to your institution's hazardous waste guidelines. For future storage, ensure the container is tightly sealed and stored in a cool, dry, and dark environment.
Unexpectedly low yield in a reaction The starting material may have partially polymerized, reducing the concentration of the monomer.Test the purity of the this compound stock before use. Consider re-purification if a significant amount of polymer is not present, or use a fresh, uncompromised batch.
Insolubility in a solvent in which it is typically soluble Formation of insoluble polymer.The material has undergone polymerization and should not be used. Review storage temperature and exposure to light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is self-polymerization. Due to its bifunctional nature and the reactivity of the benzylic chloride groups, this compound can undergo intermolecular Friedel-Crafts alkylation, especially in the presence of trace amounts of moisture or acidic impurities which can catalyze the reaction.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment.[2] The container should be tightly sealed to prevent moisture ingress. Storage in a refrigerator or freezer is recommended for long-term stability.

Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?

A3: While specific inhibitors for this compound are not extensively documented in publicly available literature, compounds that are effective for stabilizing the related compound, benzyl (B1604629) chloride, may be suitable. These include:

  • Lactams (e.g., ε-caprolactam): At concentrations of approximately 0.05% by weight.

  • Cyclohexanol: At concentrations between 0.1% and 0.5% by weight.

It is crucial to experimentally verify the efficacy and compatibility of any inhibitor with this compound for your specific application.

Q4: How can I tell if my this compound has started to polymerize?

A4: Visual inspection can often reveal signs of polymerization, such as yellowing, clumping, or hardening of the solid material. A more definitive method is to check the solubility of a small sample in a solvent like acetone (B3395972) or benzene; the pure monomer is soluble, while the polymer will be insoluble or sparingly soluble.[3] For a quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the monomer.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and detect the presence of oligomers or other degradation products.

Materials:

  • This compound sample

  • Dichloromethane (DCM), analytical grade

  • GC-MS instrument with a non-polar capillary column (e.g., HP-5MS)[4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in DCM (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 50 to 400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative peak area. Look for peaks at higher retention times which may indicate the presence of dimers or oligomers.

Protocol 2: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under elevated temperatures and assess the effectiveness of a potential inhibitor.

Materials:

  • High-purity this compound

  • Potential inhibitor (e.g., ε-caprolactam)

  • Small, sealable glass vials

  • Oven set to a constant temperature (e.g., 40 °C)

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a control sample by placing a small amount (e.g., 100 mg) of pure this compound into a vial.

    • Prepare a test sample by adding the inhibitor at the desired concentration (e.g., 0.05% w/w) to another 100 mg of this compound in a separate vial.

    • Seal both vials tightly.

  • Incubation: Place the vials in an oven at a constant elevated temperature (e.g., 40 °C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove the vials from the oven.

    • Analyze the purity of the samples using the GC-MS protocol described above.

  • Data Analysis: Plot the purity of the control and inhibited samples as a function of time. A slower rate of degradation in the inhibited sample indicates that the inhibitor is effective at the tested temperature.

Quantitative Data

Due to the lack of publicly available, specific stability data for this compound with various inhibitors, the following table is a template that can be populated using the results from the accelerated stability study protocol.

Storage Time (Weeks) at 40 °C Purity of Control Sample (%) Purity with 0.05% ε-caprolactam (%)
099.599.5
1[Insert Data][Insert Data]
2[Insert Data][Insert Data]
4[Insert Data][Insert Data]
8[Insert Data][Insert Data]

Visualizations

Potential Polymerization Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination monomer1 This compound carbocation Benzylic Carbocation Intermediate monomer1->carbocation Loss of Cl- monomer2 This compound catalyst Trace Acid/Moisture catalyst->monomer1 dimer Dimer carbocation->dimer + Monomer 2 trimer Trimer/Oligomer dimer->trimer + n Monomers polymer Insoluble Polymer trimer->polymer

Caption: Proposed Friedel-Crafts polymerization mechanism of this compound.

Workflow for Inhibitor Selection and Evaluation start Start: Unstable Compound lit_review Literature Review for Potential Inhibitors start->lit_review select_inhibitor Select Candidate Inhibitors (e.g., ε-caprolactam, Cyclohexanol) lit_review->select_inhibitor prep_samples Prepare Control and Inhibited Samples select_inhibitor->prep_samples accelerated_study Conduct Accelerated Stability Study (e.g., 40°C) prep_samples->accelerated_study analyze Analyze Purity at Time Intervals (GC-MS) accelerated_study->analyze evaluate Evaluate Inhibitor Effectiveness analyze->evaluate decision Decision evaluate->decision implement Implement Optimal Storage Conditions with Inhibitor decision->implement Effective retest Select and Test New Inhibitors decision->retest Not Effective end End: Stable Storage implement->end retest->select_inhibitor

References

Optimizing Nucleophilic Substitution on p-Xylylene Dichloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions on p-xylylene dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of p-xylylene dichloride in nucleophilic substitution reactions?

A1: p-Xylylene dichloride, or 1,4-bis(chloromethyl)benzene, is a primary benzylic dihalide. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the benzene (B151609) ring can stabilize the transition states of both S(_N)1 and S(_N)2 pathways.[1][2] For a primary benzylic halide like p-xylylene dichloride, the S(_N)2 mechanism is generally favored, especially with strong, non-bulky nucleophiles.[1][3] However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an S(_N)1 pathway can also occur due to the resonance stabilization of the resulting benzylic carbocation.[2][4]

Q2: Which solvents are most suitable for nucleophilic substitution on p-xylylene dichloride?

A2: Polar aprotic solvents are generally the best choice for S(_N)2 reactions involving p-xylylene dichloride as they can dissolve both the organic substrate and often the nucleophilic salt, while poorly solvating the anion of the nucleophile, thus increasing its reactivity.[5][6] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN).[7] The choice of solvent can significantly impact reaction rates. For instance, in the reaction of benzyl (B1604629) halides with sodium azide (B81097), the reaction is faster in solvents in the order of DMAC > DMSO > NMP > DMF.[7]

Q3: Is it possible to achieve mono-substitution on p-xylylene dichloride?

A3: Achieving selective mono-substitution can be challenging due to the high reactivity of both chloromethyl groups. Once the first substitution occurs, the second site is often readily attacked. To favor mono-substitution, one can use a large excess of p-xylylene dichloride relative to the nucleophile. This statistical approach increases the probability that the nucleophile will react with an unreacted molecule of the dichloride rather than the mono-substituted product. Careful control of reaction time and temperature is also crucial.

Q4: What is phase-transfer catalysis (PTC) and when should I use it for my reaction?

A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing the p-xylylene dichloride).[8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[8][9] PTC is highly recommended when using anionic nucleophiles from inorganic salts (e.g., NaN(3), NaCN) that have poor solubility in organic solvents. This method can lead to faster reactions, higher yields, and milder reaction conditions, often eliminating the need for expensive and hard-to-remove polar aprotic solvents.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Step
Poor Nucleophile Reactivity Ensure your nucleophile is strong enough for the desired substitution. For weak nucleophiles, consider converting them to their conjugate base (e.g., using NaH for an alcohol to form an alkoxide).[7] The nucleophilicity of the anion can be enhanced by using a phase-transfer catalyst.[8]
Inappropriate Solvent If using an ionic nucleophile, ensure the solvent is polar enough to facilitate its dissolution. Polar aprotic solvents like DMF or DMSO are generally preferred for S(N)2 reactions.[5][6] If reactants are in two phases, the addition of a phase-transfer catalyst is highly recommended.
Low Reaction Temperature Nucleophilic substitution reactions often require heating.[10] Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Be cautious, as higher temperatures can also promote side reactions like elimination.[6]
Poor Leaving Group While chloride is a reasonably good leaving group, for less reactive systems, you might consider using p-xylylene dibromide, as bromide is a better leaving group than chloride.[11]
Steric Hindrance If your nucleophile is very bulky, it may hinder the backside attack required for an S(_N)2 reaction.[3] Consider if a less sterically hindered nucleophile can be used.

Issue 2: Formation of Multiple Products or Byproducts

Potential Cause Troubleshooting Step
Di-substitution Instead of Mono-substitution To favor the mono-substituted product, use a significant excess of p-xylylene dichloride relative to the nucleophile. Monitor the reaction closely and stop it once the desired product is maximized.
Over-alkylation of Amine Nucleophiles When using primary or secondary amines, the product can be more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts.[12][13] To minimize this, use a large excess of the amine nucleophile.[14] Alternatively, consider using a Gabriel synthesis approach with phthalimide (B116566) as the nitrogen source, followed by hydrolysis, or using sodium azide followed by reduction to obtain the primary amine.[15]
Elimination (E2) Byproducts This is more likely with sterically hindered or strongly basic nucleophiles (e.g., tert-butoxide) and at higher temperatures.[6] If elimination is a problem, try using a less basic nucleophile or lowering the reaction temperature. Since p-xylylene dichloride lacks β-hydrogens on the benzylic carbon, elimination to form a double bond in that position is not possible, but other elimination pathways could occur if the nucleophile has β-hydrogens.
Polymerization In the presence of strong bases or certain metals, p-xylylene dichloride can undergo elimination to form p-quinodimethane, which rapidly polymerizes to form poly(p-xylylene).[9] This is more common under conditions designed for polymerization. For substitution, ensure that a strong, non-nucleophilic base is not used in excess if your nucleophile is weakly basic.

Experimental Protocols & Data

Table 1: Reaction Conditions for Di-substitution on p-Xylylene Dichloride
NucleophileReagentSolventCatalystTemp. (°C)Time (h)Yield (%)Product
AzideNaN(_3)DMSO/H(_2)O-RT6911,4-Bis(azidomethyl)benzene
AzideNaN(_3)BiphasicPTCRT2941,4-Bis(azidomethyl)benzene
CyanideNaCNDMSO-60-90->901,4-Benzenediacetonitrile[16]
EthoxideNaOEtEthanol (B145695)-Reflux--1,4-Bis(ethoxymethyl)benzene
PhenoxideNaOPhDMF----1,4-Bis(phenoxymethyl)benzene

Note: Specific quantitative data for all combinations is not always available in the literature; some conditions are based on analogous reactions.

Protocol 1: Synthesis of 1,4-Bis(azidomethyl)benzene using Phase-Transfer Catalysis

This protocol is adapted from a similar synthesis of a benzyl azide.[7]

  • Reagent Preparation :

    • Dissolve p-xylylene dichloride (1 eq.) in a suitable organic solvent like toluene (B28343) or dichloromethane.

    • Prepare an aqueous solution of sodium azide (NaN(_3)) (2.2-2.5 eq.).

  • Reaction Setup :

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of p-xylylene dichloride.

    • Add the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) (5-10 mol%).

    • Add the aqueous solution of sodium azide.

  • Reaction Execution :

    • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization if necessary.

Protocol 2: Williamson Ether Synthesis of 1,4-Bis(ethoxymethyl)benzene

This is a general protocol for the Williamson ether synthesis.[17][18]

  • Reagent Preparation :

    • Prepare sodium ethoxide by carefully adding sodium metal (2.2 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

  • Reaction Setup :

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the freshly prepared sodium ethoxide solution.

    • Dissolve p-xylylene dichloride (1 eq.) in a minimal amount of anhydrous ethanol and add it dropwise to the ethoxide solution.

  • Reaction Execution :

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material has been consumed.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

    • Purify the resulting diether by distillation or column chromatography.

Visualized Workflows

Troubleshooting_Low_Conversion start Start: Low or No Conversion check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents check_nucleophile Is the Nucleophile Strong Enough? check_reagents->check_nucleophile Reagents OK action_reagents Purify or Replace Reagents check_reagents->action_reagents Impure/Inactive check_solvent Is the Solvent Appropriate? (e.g., Polar Aprotic) check_nucleophile->check_solvent Yes action_nucleophile Use Stronger Nucleophile or Convert to Conjugate Base check_nucleophile->action_nucleophile No check_temp Is the Temperature Sufficient? check_solvent->check_temp Yes action_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->action_solvent No check_ptc Is Phase-Transfer Catalysis Needed? check_temp->check_ptc Yes action_temp Increase Temperature check_temp->action_temp No end_success Successful Reaction check_ptc->end_success No / Not Applicable action_ptc Add Phase-Transfer Catalyst (e.g., TBAB) check_ptc->action_ptc Yes action_reagents->check_reagents action_nucleophile->check_nucleophile action_solvent->check_solvent action_temp->check_temp action_ptc->end_success

Caption: Troubleshooting workflow for low reaction conversion.

Selectivity_Control cluster_mono Favoring Mono-Substitution cluster_amine Avoiding Amine Over-Alkylation cluster_elimination Minimizing Elimination (E2) start Goal: Control Reaction Selectivity mono1 Use Large Excess of p-Xylylene Dichloride start->mono1 amine1 Use Large Excess of Amine Nucleophile start->amine1 elim1 Use Less Basic Nucleophile start->elim1 mono2 Monitor Reaction Closely mono1->mono2 mono3 Stop Reaction at Optimal Time mono2->mono3 amine2 Alternative: Gabriel Synthesis amine3 Alternative: Azide Reduction elim2 Lower Reaction Temperature

Caption: Strategies for controlling reaction selectivity.

References

Technical Support Center: Purification of Crude 1,4-Bis(chloromethyl)benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,4-bis(chloromethyl)benzene via recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The cooling process is too rapid. 3. The concentration of this compound is too low.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. If the initial concentration was very low, consider starting with a more concentrated solution.
Oiling Out (Formation of an oily layer instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. 2. The presence of significant impurities can lower the melting point of the mixture. 3. The solution is supersaturated to a high degree.1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and induce crystallization at a lower temperature. 2. Consider a preliminary purification step, such as passing the crude material through a short silica (B1680970) plug, to remove major impurities. 3. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Seeding with a pure crystal can also help.
Colored Crystals The crude material contains colored impurities that are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Poor Recovery/Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Always use ice-cold solvent for washing the crystals on the filter. 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent depends on the impurities present. Ethanol (B145695) is a commonly used and effective solvent. Other suitable solvents include toluene, benzene, and xylene. For particularly stubborn impurities, a mixed solvent system, such as benzene-ethanol or toluene-methanol, can be employed. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q2: My crude this compound is a yellowish solid. Will recrystallization remove the color?

A2: Recrystallization can significantly improve the color. For persistent yellow tints, which may be due to polymeric impurities, adding a small amount of activated charcoal to the hot solution before filtration is recommended to adsorb the colored impurities.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 98-101 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: What are the primary impurities I should be concerned about in crude this compound?

A4: Common impurities can include unreacted p-xylene, mono-chlorinated byproducts, and over-chlorinated species such as 1,4-bis(trichloromethyl)benzene.[1] Polymeric residues can also be present, especially if the crude material has been stored for an extended period or exposed to heat.

Q5: What safety precautions should I take when working with this compound?

A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a standard procedure for the recrystallization of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white crystalline solid.

Quantitative Data Summary

Parameter Value Notes
Molecular Formula C₈H₈Cl₂
Molecular Weight 175.06 g/mol [1]
Appearance White to light yellow crystalline solidThe yellow tint is often due to impurities.
Melting Point (Pure) 98-101 °C[1]
Solubility Poorly soluble in water. Soluble in organic solvents like acetone (B3395972) and benzene.The solubility in organic solvents increases with temperature.[1]
Recrystallization Solvents Ethanol, Toluene, Benzene, Xylene, Benzene/Ethanol, Toluene/MethanolThe choice depends on the specific impurities.
Expected Recovery Yield >80%This is an estimated value and can vary based on the purity of the crude material and the specific procedure used.

Recrystallization Workflow

Recrystallization_Workflow Purification of this compound by Recrystallization crude Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve hot_filtration Hot Gravity Filtration (Optional: with Activated Charcoal) dissolve->hot_filtration cooling Slow Cooling to Room Temperature, then Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization Workflow Diagram.

References

Troubleshooting low conversion rates in 1,4-bis(chloromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-bis(chloromethyl)benzene. The following sections address common issues encountered during synthesis, focusing on the causes of low conversion rates and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can stem from several factors:

  • Poor Nucleophile Quality: The nucleophile may be weak, sterically hindered, or present in an insufficient amount.

  • Inappropriate Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate.

  • Side Reactions: Competing reactions such as polymerization, hydrolysis, or elimination can consume the starting material and reduce the yield of the desired product.[1][2]

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between reactants.

  • Catalyst Deactivation: If a phase-transfer catalyst is used, it may become deactivated over time.

Q2: How can I minimize the formation of polymeric byproducts?

Polymerization is a common side reaction where molecules of this compound react with each other.[1] To minimize this:

  • Control Stoichiometry: Use a slight excess of the nucleophile to ensure that the electrophilic sites on this compound are more likely to react with the nucleophile rather than another molecule of the starting material.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, disfavoring polymerization.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.

Q3: My reaction is sluggish. What can I do to increase the reaction rate?

Several strategies can be employed to accelerate a slow reaction:

  • Increase Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, be cautious as higher temperatures can also promote side reactions.

  • Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions.[3]

  • Use a Stronger Base: In reactions requiring a base to deprotonate a nucleophile (e.g., Williamson ether synthesis), using a stronger base can increase the concentration of the active nucleophile.

  • Employ a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems, a PTC like a quaternary ammonium (B1175870) salt can facilitate the transfer of the nucleophile to the organic phase, significantly increasing the reaction rate.[4][5]

Q4: How do I prevent the hydrolysis of the chloromethyl groups?

The chloromethyl groups of this compound are susceptible to hydrolysis, especially in the presence of water and a base, which will form the corresponding diol. To prevent this:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Non-Aqueous Workup: During the workup procedure, minimize contact with water, especially if the reaction mixture is basic.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Symptoms:

  • Low conversion of this compound.

  • Presence of unreacted starting alcohol/phenol (B47542).

  • Formation of elimination byproducts.

Possible Causes & Solutions:

CauseSolution
Weak Base Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃) to ensure complete deprotonation of the alcohol/phenol.
Inappropriate Solvent Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to accelerate the S(N)2 reaction.[3]
Steric Hindrance If the alcohol/phenol is sterically hindered, consider using a less hindered base and a higher reaction temperature.
Side Reactions (Elimination) Use a less sterically hindered, non-nucleophilic base. Keep the reaction temperature as low as possible while still achieving a reasonable rate.
Poor Solubility If the alkoxide is not soluble in the organic solvent, consider using a phase-transfer catalyst (PTC) to facilitate the reaction.
Issue 2: Low Conversion in Reactions with Amines

Symptoms:

  • Incomplete consumption of this compound.

  • Formation of quaternary ammonium salts (over-alkylation).

  • Difficult product isolation.

Possible Causes & Solutions:

CauseSolution
Insufficient Basicity Ensure the amine is sufficiently basic to act as a nucleophile. If reacting with a primary or secondary amine, a non-nucleophilic external base (e.g., K₂CO₃, Et₃N) is often required to neutralize the HCl formed.
Over-alkylation Use a stoichiometric amount or a slight excess of the amine to favor the formation of the desired secondary or tertiary amine. Control the reaction temperature to prevent further reaction.
Solvent Effects Anhydrous acetonitrile is a suitable solvent for many amination reactions.[6]
Product Precipitation If the product amine salt precipitates from the reaction mixture, it may inhibit further reaction. Consider using a solvent in which the product is more soluble.

Experimental Protocols

General Protocol for Williamson Ether Synthesis using Phase-Transfer Catalysis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (2.2 mmol) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 mmol) in a suitable solvent (e.g., toluene, 20 mL).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (B78521) (5 mL).

  • Addition of Electrophile: While stirring vigorously, add a solution of this compound (1 mmol) in the same solvent (10 mL) dropwise over 30 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[8]

General Protocol for Reaction with a Secondary Amine
  • Reactant Preparation: To a solution of the secondary amine (2.2 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (3 mmol).[6]

  • Addition of Electrophile: Add a solution of this compound (1 mmol) in anhydrous acetonitrile (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired product.

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting_Workflow start Low Conversion Rate check_reagents 1. Verify Reagent Quality - Purity of this compound - Nucleophile activity - Solvent dryness start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature - Stirring rate - Inert atmosphere check_reagents->check_conditions Reagents OK solution_reagents Action: - Purify starting materials - Use fresh nucleophile - Dry solvents check_reagents->solution_reagents check_side_reactions 3. Investigate Side Reactions - Polymerization - Hydrolysis - Elimination check_conditions->check_side_reactions Conditions Optimal solution_conditions Action: - Optimize temperature - Increase stirring - Ensure inert atmosphere check_conditions->solution_conditions solution_side_reactions Action: - Adjust stoichiometry - Use slow addition - Add inhibitor (for polymerization) - Use anhydrous conditions check_side_reactions->solution_side_reactions end Improved Conversion solution_reagents->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathways cluster_main Desired SN2 Reaction cluster_side Competing Side Reactions start This compound + Nucleophile (Nu⁻) product Desired Disubstituted Product (Nu-CH₂-C₆H₄-CH₂-Nu) start->product SN2 polymer Polymerization start->polymer [Self-reaction] hydrolysis Hydrolysis start->hydrolysis [+ H₂O] elimination Elimination (with strong, bulky base) start->elimination [Base]

References

Technical Support Center: Managing 1,4-bis(chloromethyl)benzene Solubility in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1,4-bis(chloromethyl)benzene in various chemical reactions.

Troubleshooting Guides

This section offers solutions to common problems related to the solubility of this compound.

Issue 1: Reagent Precipitation During Reaction

Q: My this compound precipitates out of the reaction mixture upon addition of other reagents or changes in temperature. How can I prevent this?

A: Precipitation of this compound during a reaction is a common issue stemming from its limited solubility in many solvent systems, especially at lower temperatures. Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical. This compound, a nonpolar aromatic compound, exhibits better solubility in nonpolar organic solvents.[1] Consider using solvents such as acetone (B3395972) or benzene.[1] For reactions requiring more polar environments, a co-solvent system might be necessary.

  • Temperature Control: The solubility of this compound in organic solvents generally increases with temperature.[1] Maintaining a sufficiently high reaction temperature can keep the reagent dissolved. However, be mindful of the thermal stability of all reactants and products. For instance, in certain chlorination reactions, maintaining a temperature between 110–120°C can prevent the thermal degradation of intermediates.

  • Slow Addition: Instead of adding the entire amount of this compound at once, consider its slow, portion-wise addition or dissolving it in a suitable solvent and adding it dropwise to the reaction mixture. This helps to maintain a low, manageable concentration in the reaction vessel, preventing it from exceeding its solubility limit.

  • Use of Co-solvents: If a single solvent does not provide adequate solubility, a mixture of solvents can be effective. A common strategy is to use a primary solvent in which the other reactants are soluble and a co-solvent in which this compound is highly soluble. Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used as co-solvents to improve the solubility of reagents in reactions like the Williamson ether synthesis.

Issue 2: Low Reaction Conversion or Yield

Q: I am observing low conversion of my starting materials or a low yield of my desired product in a reaction involving this compound. Could this be related to solubility?

A: Yes, poor solubility of this compound is a frequent cause of low reaction conversion and yield. If the reagent is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significantly reduced reaction rate.

  • Ensure Complete Dissolution: Before initiating the reaction (e.g., by adding a catalyst or another key reagent), ensure that the this compound is fully dissolved. This may require heating the mixture or using a more appropriate solvent system as discussed above.

  • Agitation: Vigorous stirring is crucial to increase the mass transfer between the dissolved species and any remaining solid particles, which can enhance the overall reaction rate.

  • Phase-Transfer Catalysis (PTC): For reactions involving reactants with low mutual solubility, a phase-transfer catalyst can be employed. This is particularly useful in heterogeneous reaction mixtures, such as those involving aqueous and organic phases.

  • Homogeneous Catalyst: In reactions like Friedel-Crafts alkylation, ensuring the catalyst is soluble and active in the chosen solvent is critical. Moisture can deactivate Lewis acid catalysts, so anhydrous conditions are essential.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white crystalline solid at room temperature.[1] It is poorly soluble in water due to its hydrophobic nature.[1] It is generally soluble in nonpolar organic solvents like acetone and benzene.[1] Its solubility in these solvents tends to increase with temperature.[1]

Q2: Are there any recommended solvent systems for specific reaction types involving this compound?

A2: The optimal solvent system is highly dependent on the specific reaction.

  • Williamson Ether Synthesis: Polar aprotic solvents like DMF or DMSO are often used to dissolve the alkoxide or phenoxide nucleophile, and a co-solvent like THF might be added to improve the solubility of this compound.

  • Friedel-Crafts Alkylation: Non-polar solvents such as dichloromethane (B109758) or carbon disulfide are typically used. It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.

  • Polymerization: The choice of solvent depends on the type of polymerization. For polycondensation reactions, solvents that can dissolve both the monomer and the growing polymer chain are necessary.

Q3: How can I purify this compound if it contains insoluble impurities?

A3: Recrystallization is a common method for purifying solid organic compounds. The general procedure involves dissolving the impure compound in a minimum amount of a hot solvent in which it is highly soluble, followed by hot filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly, causing the pure compound to crystallize. The crystals are then collected by filtration. For this compound, a suitable recrystallization solvent would be one in which its solubility is high at elevated temperatures and low at room temperature, such as ethanol.

Data Presentation

Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/100mL)Notes
Water25Poorly solubleHydrophobic nature prevents significant dissolution.[1]
Acetone25Generally solubleGood solubility due to its nonpolar aromatic structure.[1]
Benzene25Generally solubleGood solubility due to its nonpolar aromatic structure.[1]
Chloroform25Data not availableExpected to be a good solvent due to its non-polar nature.
Tetrahydrofuran (THF)25Data not availableOften used as a solvent in reactions involving this compound.
N,N-Dimethylformamide (DMF)25Data not availableA polar aprotic solvent, may require heating to achieve good solubility.
Dimethyl sulfoxide (B87167) (DMSO)25Data not availableA highly polar aprotic solvent, may require heating to achieve good solubility.
EthanolRefluxSolubleCommonly used for recrystallization, implying good solubility at high temperatures and lower solubility at room temperature.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol).

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will form. To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Visualizations

Troubleshooting_Solubility cluster_issue Solubility Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Low Solubility of This compound Cause1 Inappropriate Solvent Choice Issue->Cause1 leads to Cause2 Low Reaction Temperature Issue->Cause2 leads to Cause3 Concentration Exceeds Solubility Issue->Cause3 leads to Solution1 Select Appropriate Non-polar Solvent (e.g., Acetone, Benzene) Cause1->Solution1 address with Solution4 Use Co-solvent System (e.g., THF, DMF) Cause1->Solution4 address with Solution5 Employ Phase-Transfer Catalysis (PTC) Cause1->Solution5 address with Solution2 Increase Reaction Temperature Cause2->Solution2 address with Solution3 Slow/Portion-wise Addition Cause3->Solution3 address with

Caption: Troubleshooting workflow for solubility issues.

Recrystallization_Workflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (remove insoluble impurities) Dissolve->Hot_Filter Cool Cool Slowly to Room Temperature Hot_Filter->Cool Crystallize Crystallization Occurs Cool->Crystallize Ice_Bath Cool in Ice Bath (maximize yield) Crystallize->Ice_Bath Vacuum_Filter Vacuum Filtration (collect crystals) Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Experimental workflow for recrystallization.

References

How to avoid polychlorinated byproducts in 1,4-bis(chloromethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,4-bis(chloromethyl)benzene, with a focus on avoiding the formation of polychlorinated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the free-radical chlorination of p-xylene (B151628) and the chloromethylation of p-xylene. A more modern approach involves a solvent-free reaction of p-xylene with chlorine under LED light irradiation in the presence of an ionic liquid catalyst, which has been shown to produce high purity product.[1][2]

Q2: What are the common polychlorinated byproducts in this synthesis?

A2: Polychlorinated byproducts can arise from two main pathways:

Q3: What other significant byproducts should I be aware of?

A3: Besides polychlorinated compounds, other byproducts can include:

  • Diarylmethane derivatives: These are formed, particularly in chloromethylation reactions, when the this compound product undergoes a Friedel-Crafts alkylation with another molecule of p-xylene.[5] The formation of these byproducts is often promoted by higher temperatures and certain Lewis acid catalysts like aluminum chloride.[5][6]

  • Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form during chloromethylation reactions that use formaldehyde (B43269) and hydrogen chloride.[7][8]

Q4: How can I purify the crude this compound?

A4: Common purification techniques include:

  • Vacuum distillation: This is effective for removing unreacted p-xylene and higher boiling point polychlorinated byproducts.[1] A typical condition is distillation at 8 mmHg and 150-155°C.[9]

  • Recrystallization: This method is useful for removing polymeric residues and other impurities. Ethanol is a commonly used solvent for recrystallization.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Suggestion
Incomplete Reaction - Increase reaction time. - Ensure proper mixing. - In photochlorination, check the intensity and wavelength of the light source.
Suboptimal Reactant Ratio - Optimize the molar ratio of p-xylene to the chlorinating agent. For chlorination with chlorine gas, a molar ratio of p-xylene to chlorine of 1:1.3-2.0 has been suggested.[9]
Hydrolysis of Product - The chloromethyl groups are sensitive to hydrolysis, especially in the presence of water or base during workup.[10] Minimize contact with aqueous phases and use neutral or slightly acidic conditions for washes.
Formation of Byproducts - See below for specific guidance on minimizing byproduct formation.

Issue 2: High Levels of Polychlorinated Byproducts

Possible Cause Suggestion
Over-chlorination of Methyl Groups - Carefully control the stoichiometry of the chlorinating agent. Limiting the amount of chlorine gas or other chlorinating agents can prevent further chlorination of the desired product. - Monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction once the desired product is maximized.
Ring Chlorination - Avoid using strong Lewis acid catalysts that can promote ring chlorination. - In free-radical chlorination, the presence of trace metals can catalyze ring chlorination. The use of phosphorus chlorides can help sequester these metal ions.[11] - A strategy to reduce ring chlorination is to partially chlorinate the starting material, separate the unreacted p-xylene, and then continue the chlorination of the partially chlorinated product.[1]

Issue 3: Formation of Diarylmethane Byproducts

Possible Cause Suggestion
High Reaction Temperature - Lowering the reaction temperature can significantly reduce the rate of the Friedel-Crafts alkylation that leads to diarylmethane formation.[5]
Catalyst Choice - Avoid catalysts known to strongly promote Friedel-Crafts reactions, such as aluminum chloride.[5][6] Zinc chloride is a commonly used alternative in chloromethylation reactions.[5]
High Concentration of Product - As the concentration of the chloromethylated product increases, the rate of diarylmethane formation can also increase.[5] Consider a semi-batch or continuous process where the product is removed as it is formed.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Catalyst/Initiator Key Reaction Conditions Reported Yield Reported Purity Key Byproducts
Free-Radical Chlorination UV light or chemical initiatorOptimized chlorine stoichiometry70-80% (crude)[1]-Over-chlorinated products, ring-chlorinated products
Chloromethylation Zinc ChlorideFormaldehyde, HCl--Diarylmethanes, bis(chloromethyl) ether[5][7]
Ionic Liquid Catalyzed Chlorination 1-dodecyl-3-methylimidazolium hexafluorophosphate (B91526)p-xylene:Cl₂ = 1:1.3-2.0, 110-120°C, 3-10h, LED light->99%[9]Minimized byproducts reported[9]

Experimental Protocols

Protocol 1: Synthesis via Ionic Liquid Catalyzed Chlorination (High Purity Method)

This protocol is based on a modern, solvent-free method that yields a high-purity product.[9]

Materials:

  • p-Xylene

  • Chlorine gas

  • 1-dodecyl-3-methylimidazolium hexafluorophosphate (or similar ionic liquid catalyst)

  • Reaction vessel equipped with a gas inlet, stirrer, condenser, and LED light source

Procedure:

  • To the reaction vessel, add p-xylene and the ionic liquid catalyst (0.1-0.5% by weight of p-xylene).

  • Heat the mixture to 110-120°C with stirring.

  • Irradiate the mixture with an LED light source.

  • Introduce chlorine gas into the reaction mixture. The molar ratio of p-xylene to chlorine should be maintained between 1:1.3 and 1:2.0.

  • Continue the reaction for 3-10 hours, monitoring the progress by GC analysis until the concentration of this compound reaches 70-80 wt% in the reaction solution.

  • Cool the reaction mixture to 85-90°C and transfer it to a separation funnel to allow for phase separation. The upper layer containing unreacted p-xylene and partially reacted intermediates can be recycled. The lower layer is the crude product.

  • Purify the crude product by vacuum distillation at approximately 8 mmHg, collecting the fraction at 150-155°C to obtain this compound with a purity of >99%.

Mandatory Visualization

ReactionPathways Reaction Pathways in this compound Synthesis p_xylene p-Xylene mono_chloro 1-(chloromethyl)-4-methylbenzene p_xylene->mono_chloro + Cl2 ring_chloro Ring Chlorinated Byproducts p_xylene->ring_chloro + Cl2 (Side Reaction) di_chloro This compound (Desired Product) mono_chloro->di_chloro + Cl2 tri_chloro 1-(chloromethyl)-4-(dichloromethyl)benzene di_chloro->tri_chloro + Cl2 (Over-chlorination) diarylmethane Diarylmethane Byproducts di_chloro->diarylmethane + p-Xylene (Side Reaction) tetra_chloro 1,4-bis(dichloromethyl)benzene tri_chloro->tetra_chloro + Cl2 (Over-chlorination)

Caption: Synthesis pathways for this compound and its byproducts.

TroubleshootingWorkflow Troubleshooting Workflow for Polychlorinated Byproducts start High Polychlorinated Byproducts Detected check_type Identify Byproduct Type: Over-chlorination or Ring Chlorination? start->check_type over_chlorination Over-chlorination of Methyl Groups check_type->over_chlorination Over-chlorination ring_chlorination Ring Chlorination check_type->ring_chlorination Ring Chlorination solution_over Reduce Chlorinating Agent Stoichiometry Monitor Reaction Progress (GC) over_chlorination->solution_over solution_ring Avoid Strong Lewis Acids Use Metal Ion Sequestrants (e.g., PCl3) Consider Partial Chlorination & Recycle ring_chlorination->solution_ring

References

Technical Support Center: 1,4-Bis(chloromethyl)benzene Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 1,4-bis(chloromethyl)benzene, troubleshooting advice for experimental challenges, and preventative measures to ensure compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental settings?

A1: this compound is susceptible to degradation primarily through two main chemical pathways: hydrolysis and oxidation. The benzylic chloride groups are reactive and can undergo nucleophilic substitution and oxidation reactions.[1] In the presence of microorganisms, biodegradation of the aromatic ring and side chains can also occur, often following pathways similar to those for p-xylene.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The hydrolysis of the chloromethyl groups is accelerated under both acidic and basic conditions. Under neutral conditions, the hydrolysis rate is slower. Therefore, maintaining a neutral pH is crucial when working with this compound in aqueous or protic solvents to minimize degradation.

Q3: What are the expected products of this compound degradation?

A3: The degradation products depend on the pathway:

  • Hydrolysis: Stepwise hydrolysis of the chloromethyl groups yields 4-(chloromethyl)benzyl alcohol and subsequently terephthalyl alcohol (1,4-benzenedimethanol).

  • Oxidation: Oxidation of the chloromethyl groups can lead to the formation of 4-(chloromethyl)benzaldehyde, 4-carboxybenzaldehyde, and ultimately terephthalic acid.[1]

  • Microbial Degradation: Microbial pathways can lead to a variety of intermediates, including catechols and muconic acids, eventually leading to mineralization (CO2 and water).

Q4: How should this compound be stored to prevent degradation?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[3] It is a solid at room temperature and should be kept away from incompatible materials such as strong bases, oxidizing agents, and alcohols.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Peaks in Chromatogram (HPLC/GC) Degradation of the starting material.1. Verify Storage Conditions: Ensure the compound was stored properly (cool, dry, dark, tightly sealed).2. Check Solvent Purity: Use anhydrous and non-nucleophilic solvents whenever possible.3. Analyze a Fresh Sample: Prepare a fresh solution from a new batch of the compound to confirm if the issue is with the sample or the analytical method.
Low Yield in Reactions Using this compound The compound may have degraded before or during the reaction.1. Confirm Starting Material Purity: Analyze the starting material by NMR, GC-MS, or HPLC to check for degradation products.2. Control Reaction Conditions: Avoid high temperatures and the presence of water or other nucleophiles unless they are part of the intended reaction. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Reaction Outcomes Variability in the purity of this compound batches.1. Standardize Starting Material: Analyze each new batch for purity before use.2. Purify if Necessary: If impurities are detected, consider recrystallization or another appropriate purification method.
Polymerization of the Sample This compound can undergo self-polymerization, especially in the presence of Lewis acids or at elevated temperatures.1. Avoid Catalysts for Polymerization: Be mindful of reaction conditions and avoid contaminants that can initiate polymerization.2. Store Appropriately: Adhere to recommended storage conditions to minimize the risk of polymerization over time.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the primary degradation pathways of this compound and a general workflow for studying its degradation.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start_hydrolysis This compound intermediate_hydrolysis 4-(Chloromethyl)benzyl alcohol start_hydrolysis->intermediate_hydrolysis + H2O - HCl end_hydrolysis Terephthalyl alcohol intermediate_hydrolysis->end_hydrolysis + H2O - HCl start_oxidation This compound intermediate_oxidation1 4-(Chloromethyl)benzaldehyde start_oxidation->intermediate_oxidation1 [O] intermediate_oxidation2 Terephthalaldehyde intermediate_oxidation1->intermediate_oxidation2 [O] end_oxidation Terephthalic Acid intermediate_oxidation2->end_oxidation [O]

Caption: Chemical degradation pathways of this compound.

start Prepare Solution of This compound incubation Incubate under Controlled Conditions (e.g., pH, Temp, Light) start->incubation sampling Collect Aliquots at Time Intervals incubation->sampling analysis Analyze by HPLC or GC-MS sampling->analysis quantification Quantify Parent Compound and Degradation Products analysis->quantification kinetics Determine Degradation Rate quantification->kinetics

Caption: Experimental workflow for studying degradation kinetics.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by HPLC

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards at different concentrations.

  • Reaction Setup: In separate temperature-controlled reaction vessels, prepare solutions of this compound in each buffer (pH 4, 7, and 9) with a known initial concentration (e.g., by adding a small volume of a concentrated stock solution in acetonitrile).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a known volume of mobile phase in an autosampler vial.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system. A typical method would involve a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at a wavelength where the compound and its products absorb (e.g., 230 nm).

  • Data Analysis: Construct a calibration curve from the standards. Use the peak areas from the samples to determine the concentration of this compound at each time point. Plot the concentration versus time to determine the hydrolysis rate.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of this compound.

Materials:

  • Degraded sample of this compound

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a water-immiscible organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a small volume of the extract into the GC-MS. The GC oven temperature program should be optimized to separate the parent compound from its potential degradation products (e.g., starting at a low temperature and ramping up). The mass spectrometer should be operated in scan mode to acquire mass spectra of the eluting peaks.

  • Product Identification: Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the degradation products. Authentic standards of expected products should be run to confirm retention times and mass spectra.

  • Quantification: For quantitative analysis, create a calibration curve for each identified product using authentic standards. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Quantitative Data Summary

Due to the reactive nature of this compound, specific degradation rate constants are highly dependent on the experimental conditions. The following table provides a qualitative summary of factors influencing its degradation rate.

Degradation Pathway Influencing Factors Effect on Degradation Rate
Hydrolysis pHRate increases in acidic and basic conditions.
TemperatureRate increases with increasing temperature.
SolventFaster in protic solvents (e.g., water, alcohols) compared to aprotic solvents.
Oxidation Oxidant ConcentrationRate increases with higher concentrations of oxidizing agents (e.g., KMnO4).
TemperatureRate increases with increasing temperature.
Microbial Degradation Microbial StrainDegradation rate is dependent on the specific enzymatic capabilities of the microorganisms present.
Nutrient AvailabilityPresence of essential nutrients can enhance microbial activity and degradation.
BioavailabilityThe low water solubility of the compound can limit its accessibility to microorganisms.[3]

References

Technical Support Center: Industrial Production of 1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-bis(chloromethyl)benzene on an industrial scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The two main industrial routes are the photochlorination of p-xylene (B151628) and the chloromethylation of p-xylene using formaldehyde (B43269) and hydrochloric acid. The photochlorination method involves the reaction of p-xylene with chlorine gas under light irradiation, often with a catalyst.[1] The chloromethylation process, a type of Blanc reaction, uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride.[2]

Q2: What are the most common byproducts, and how can their formation be minimized?

A2: The most prevalent byproduct is the over-chlorinated compound, 1,4-bis(trichloromethyl)benzene (B1667536).[3] Its formation can be minimized by carefully controlling the stoichiometry of chlorine and monitoring the reaction progress to halt it upon reaching the desired conversion of the starting material.[3] Other potential byproducts include mono-chlorinated intermediates and isomers, depending on the reaction specificity.

Q3: What are the critical safety precautions for handling the reagents involved in this synthesis?

A3: Both primary methods involve hazardous materials.

  • Chlorine Gas: This is a toxic and corrosive gas that is approximately 2.5 times heavier than air.[4] Work should be conducted in a well-ventilated area, and a chlorine gas detector should be in place.[4] Proper personal protective equipment (PPE), including respiratory protection, is essential.[5][6] Emergency preparedness should include having a Chlorine Institute-approved leak repair kit available.[7]

  • Formaldehyde and Hydrochloric Acid: These are corrosive and toxic. The reaction can also produce the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[8][9][10] All handling should be performed in a closed system or a well-ventilated fume hood with appropriate PPE.[10] Procedures for the safe handling and disposal of any potential BCME contamination must be strictly followed.[8][9][10]

Q4: How can I effectively purify the crude this compound at an industrial scale?

A4: The primary method for purification at an industrial scale is vacuum distillation.[1] This technique allows for the separation of this compound from less volatile byproducts like 1,4-bis(trichloromethyl)benzene and any non-volatile catalyst residues. Recrystallization from a suitable solvent can also be employed as a purification step.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst activity. - Poor mixing in the reactor.- Extend reaction time and monitor progress via GC. - Optimize temperature; for photochlorination of p-xylene, a range of 110-120°C is often used.[1] - Ensure the catalyst is fresh and used in the correct proportion (e.g., 1-5‰ of p-xylene mass for ionic liquid catalysts).[1] - Improve agitation to ensure homogeneity of the reaction mixture.
High Levels of Over-chlorination (e.g., 1,4-bis(trichloromethyl)benzene) - Excess chlorine gas fed into the reactor. - Reaction time is too long. - High reaction temperature promoting further chlorination.- Carefully control the molar ratio of chlorine to p-xylene (e.g., 1:1.3-2.0).[1] - Monitor the reaction closely and stop the chlorine feed once the desired conversion is achieved (e.g., 70-80 wt% of this compound).[1] - Maintain the reaction temperature within the optimal range (e.g., 110-120°C for photochlorination).[1]
Formation of Isomeric Byproducts - Incorrect starting material (e.g., presence of m-xylene (B151644) or o-xylene). - Side reactions on the aromatic ring.- Ensure the purity of the p-xylene starting material. - For chloromethylation, the choice of catalyst and reaction conditions can influence selectivity.
Reaction Stalls or is Sluggish - Catalyst deactivation. - Insufficient light intensity (for photochlorination). - Presence of inhibitors in the starting materials.- Use a fresh batch of catalyst. - Ensure the light source (e.g., LED) is functioning correctly and providing adequate irradiation.[1] - Purify starting materials to remove any potential inhibitors.
Analytical Troubleshooting (GC-MS & HPLC)
Issue Potential Cause(s) Recommended Solution(s)
GC-MS: Peak Tailing for this compound - Active sites in the injector liner or on the column. - Column contamination.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - If tailing persists, replace the column with a new, inert one.[11]
GC-MS: Poor Resolution Between this compound and Impurities - Inappropriate GC column phase. - Suboptimal temperature program.- Use a non-polar or mid-polar capillary column (e.g., HP-5ms).[12] - Optimize the oven temperature ramp to improve separation.
GC-MS: Ghost Peaks in the Chromatogram - Contamination in the injector, carrier gas, or syringe.- Perform a blank run to confirm the source of contamination.[13] - Clean the injector and replace the septum and liner. - Ensure high-purity carrier gas is used.
HPLC: Variable Retention Times - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Flush the column or replace it if performance does not improve.
HPLC: Co-elution of this compound and Byproducts - Inappropriate stationary phase or mobile phase.- For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[14] - Adjust the mobile phase gradient and composition to improve separation.

Data Presentation

Comparison of Industrial Synthesis Methods
Parameter Photochlorination of p-Xylene Chloromethylation of p-Xylene (Blanc Reaction)
Primary Reactants p-Xylene, Chlorine Gasp-Xylene, Formaldehyde, Hydrogen Chloride
Catalyst Ionic Liquid / UV or LED Light[1]Lewis Acid (e.g., ZnCl₂)[2]
Typical Reaction Temperature 110-120°C[1]Varies, often in the range of 60-100°C
Typical Reaction Time 3-10 hours[1]Can be several hours
Reported Yield High conversion rate[1]Can be variable, often with byproduct formation
Reported Purity (after purification) >99%[1]Dependent on purification method
Key Advantages Solvent-free, high purity, fast reaction rate.[1]Avoids the direct handling of chlorine gas.
Key Disadvantages Requires handling of chlorine gas and specialized light--emitting equipment.Potential for formation of highly carcinogenic bis(chloromethyl) ether.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Photochlorination of p-Xylene

Objective: To synthesize this compound with high purity and yield suitable for industrial production.

Materials:

  • p-Xylene (high purity)

  • Chlorine gas

  • Ionic liquid catalyst (e.g., 1-butyl-2,3-dimethylimidazolium tetrafluoroborate)

  • Industrial-grade reactor equipped with a stirrer, gas inlet, condenser, and a high-intensity LED light source.

  • Separation tank

  • Vacuum distillation unit

Procedure:

  • Reaction Setup: Charge the reactor with p-xylene and the ionic liquid catalyst (1-5‰ by weight of p-xylene).[1]

  • Reaction Initiation: Begin stirring and heat the mixture to the reaction temperature of 110-120°C.[1]

  • Chlorination: Introduce chlorine gas into the reactor under the irradiation of the LED light source. The molar ratio of p-xylene to chlorine should be maintained between 1:1.3 and 1:2.0.[1]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the concentration of this compound. Continue the reaction for 3-10 hours until the concentration of the desired product reaches 70-80 wt%.[1]

  • Separation: Transfer the reaction mixture to a separation tank and cool to 85-90°C to allow for the separation of the crude product.[1]

  • Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction at a vacuum of approximately 8 mmHg and a temperature of 150-155°C to obtain the final product with a purity of ≥99%.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_purification Purification Stage p_xylene p-Xylene reactor Reactor (110-120°C) p_xylene->reactor catalyst Ionic Liquid Catalyst catalyst->reactor separation_tank Separation Tank (85-90°C) reactor->separation_tank chlorine Chlorine Gas chlorine->reactor led LED Irradiation led->reactor crude_product Crude Product separation_tank->crude_product vacuum_distillation Vacuum Distillation (8 mmHg, 150-155°C) crude_product->vacuum_distillation final_product Pure this compound (>99% Purity) vacuum_distillation->final_product

Caption: Industrial synthesis workflow for this compound.

troubleshooting_logic start Low Product Yield? check_reaction_time Extend Reaction Time & Monitor by GC start->check_reaction_time Yes over_chlorination High Over-chlorination? start->over_chlorination No check_temp Optimize Temperature (110-120°C) check_reaction_time->check_temp check_catalyst Use Fresh Catalyst & Correct Loading check_temp->check_catalyst control_stoichiometry Control Cl2:p-xylene Ratio (1.3-2.0) over_chlorination->control_stoichiometry Yes final_check Problem Resolved? over_chlorination->final_check No monitor_conversion Stop Reaction at 70-80% Conversion control_stoichiometry->monitor_conversion monitor_conversion->final_check end Consult Senior Chemist final_check->end No catalyst catalyst catalyst->final_check

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-, 1,3-, and 1,4-bis(chloromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the ortho, meta, and para isomers of bis(chloromethyl)benzene. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for their effective application as versatile building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1] This document synthesizes established principles of physical organic chemistry to predict their relative reactivity and provides a detailed experimental protocol for quantitative validation.

The reactivity of the bis(chloromethyl)benzene isomers is primarily dictated by the principles of nucleophilic substitution at the benzylic carbon.[1] These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The SN1 pathway involves the formation of a resonance-stabilized carbocation intermediate, with its rate being dependent on the stability of this intermediate.[1] Conversely, the SN2 mechanism is a concerted process where the nucleophile attacks the carbon atom as the leaving group departs, and its rate is sensitive to steric hindrance around the reaction site.[1][2]

Predicted Reactivity
  • 1,4-bis(chloromethyl)benzene (para): The electron-withdrawing inductive effect of the second -CH2Cl group at the para position will destabilize the carbocation intermediate in an SN1 reaction, thereby slowing it down compared to benzyl (B1604629) chloride.[1]

  • 1,3-bis(chloromethyl)benzene (meta): The inductive effect of the second -CH2Cl group in the meta position is also electron-withdrawing and is expected to have a similar destabilizing effect on the carbocation as the para isomer.[1]

  • 1,2-bis(chloromethyl)benzene (ortho): This isomer is predicted to be the least reactive. In addition to the electron-withdrawing inductive effect, the adjacent chloromethyl group creates significant steric hindrance.[1] This steric hindrance strongly disfavors the backside attack necessary for an SN2 reaction and can also affect the solvation of the transition state in an SN1 reaction.[1]

Based on these considerations, the predicted order of reactivity for the bis(chloromethyl)benzene isomers in nucleophilic substitution reactions is:

Para > Meta >> Ortho [1]

This predicted trend is summarized in the table below.

IsomerStructurePredicted Relative ReactivityRationale
This compound (para)p-C₆H₄(CH₂Cl)₂HighestElectron-withdrawing inductive effect from the second -CH₂Cl group.[1]
1,3-bis(chloromethyl)benzene (meta)m-C₆H₄(CH₂Cl)₂IntermediateSimilar electron-withdrawing inductive effect to the para isomer.[1]
1,2-bis(chloromethyl)benzene (ortho)o-C₆H₄(CH₂Cl)₂LowestSignificant steric hindrance in addition to the electron-withdrawing inductive effect.[1][3]
Quantitative Data from a Related Compound

To provide a quantitative context, the following table summarizes solvolysis rate constants for benzyl chloride, which illustrates the baseline reactivity for a single chloromethyl group on a benzene (B151609) ring. This data can be used as a reference point when experimentally determining the reactivity of the bis(chloromethyl)benzene isomers.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)
Benzyl Chloride80% Ethanol251.9 x 10⁻⁶
Data compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.[1]

Experimental Protocols

To quantitatively compare the reactivity of the bis(chloromethyl)benzene isomers, a standardized kinetic study, such as measuring their solvolysis rates, can be performed.[1] A common approach is to monitor the production of hydrochloric acid over time.[1]

General Protocol for Measuring Solvolysis Kinetics

Objective: To determine the relative rates of solvolysis for 1,2-, 1,3-, and this compound.

Materials:

  • 1,2-bis(chloromethyl)benzene

  • 1,3-bis(chloromethyl)benzene

  • This compound

  • Ethanol/water solvent mixture (e.g., 80% ethanol)[1]

  • Standardized sodium hydroxide (B78521) solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath[1]

  • Reaction flasks, pipettes, burette, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare accurately known concentrations of each bis(chloromethyl)benzene isomer in the chosen solvent mixture (e.g., 80% ethanol/water).[1]

  • Temperature Control: Place the reaction flasks containing the isomer solutions in a constant temperature bath to ensure a stable reaction temperature.[1]

  • Reaction Initiation: Start the timing of the reaction as soon as the solutions reach the desired temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.[4]

  • Titration: Titrate the liberated hydrochloric acid in the quenched aliquots with a standardized solution of sodium hydroxide using phenolphthalein as the indicator.[4]

  • Data Analysis: Record the volume of NaOH consumed at each time point. The concentration of liberated HCl can then be calculated. Plot the concentration of HCl versus time to determine the initial rate of reaction for each isomer. The rate constants can then be calculated and compared.[4]

Visualizations

Nucleophilic Substitution Pathway

The following diagram illustrates the general mechanism for nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway.

G General Nucleophilic Substitution Pathways cluster_sn2 SN2 Pathway (Bimolecular) cluster_sn1 SN1 Pathway (Unimolecular) SN2_Start Substrate (R-X) + Nucleophile (Nu-) SN2_TS Transition State [Nu---R---X]- SN2_Start->SN2_TS Concerted Step SN2_End Product (R-Nu) + Leaving Group (X-) SN2_TS->SN2_End SN1_Start Substrate (R-X) SN1_Inter Carbocation Intermediate (R+) + Leaving Group (X-) SN1_Start->SN1_Inter Step 1: Ionization SN1_End Product (R-Nu) SN1_Inter->SN1_End Step 2: Nucleophilic Attack

Caption: General mechanisms for SN1 and SN2 nucleophilic substitution reactions.

Experimental Workflow for Reactivity Comparison

The following diagram outlines the key steps in the experimental protocol for comparing the reactivity of the bis(chloromethyl)benzene isomers.

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis A Prepare solutions of 1,2-, 1,3-, and 1,4-isomers B Equilibrate solutions in constant temperature bath A->B C Initiate solvolysis reaction B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in cold acetone D->E F Titrate liberated HCl with standardized NaOH E->F G Calculate reaction rates and rate constants F->G H Compare isomer reactivity G->H

Caption: Workflow for the experimental determination of isomer reactivity via solvolysis.

References

A Comparative Guide to the Reactivity of 1,4-Bis(chloromethyl)benzene and 1,4-Bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of polymers, pharmaceuticals, and other fine chemicals, the choice of starting materials is paramount to the success of a reaction. Among the versatile building blocks available, 1,4-bis(halomethyl)benzenes are of significant interest due to their bifunctional nature, allowing for the extension of molecular chains and the formation of cross-linked networks. This guide provides an objective comparison of the reactivity of two such widely used compounds: 1,4-bis(chloromethyl)benzene and 1,4-bis(bromomethyl)benzene (B118104). This analysis is supported by fundamental principles of organic chemistry and extrapolated experimental data for closely related compounds.

Executive Summary

Both this compound and 1,4-bis(bromomethyl)benzene are reactive electrophiles that readily undergo nucleophilic substitution reactions. The primary difference in their reactivity lies in the nature of the halogen leaving group. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond and the greater stability of the bromide anion in solution. Consequently, 1,4-bis(bromomethyl)benzene is generally more reactive than this compound in nucleophilic substitution reactions.

Reactivity Principles of Benzylic Halides

The reactivity of these compounds is governed by their benzylic halide structure. The carbon-halogen bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism.

  • SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation.

  • SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.

For primary benzylic halides like this compound and 1,4-bis(bromomethyl)benzene, the SN2 pathway is generally favored, especially with good nucleophiles. However, under conditions that favor ionization (e.g., polar protic solvents), an SN1 mechanism can also be operative.

Comparative Reactivity Data

PropertyThis compound1,4-Bis(bromomethyl)benzeneReference
Molecular Formula C₈H₈Cl₂C₈H₈Br₂[N/A]
Molecular Weight 175.06 g/mol 263.96 g/mol [N/A]
General Reactivity Moderately ReactiveHighly Reactive[N/A]
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)[N/A]
C-X Bond Energy (approx.) ~338 kJ/mol (for benzyl (B1604629) chloride)~280 kJ/mol (for benzyl bromide)[N/A]

The lower C-Br bond energy makes the departure of the bromide ion energetically more favorable, leading to a faster reaction rate for 1,4-bis(bromomethyl)benzene.

Experimental Protocols

To quantitatively assess the reactivity of these two compounds, a common method is to monitor the kinetics of a nucleophilic substitution reaction, such as solvolysis or reaction with a specific nucleophile.

General Protocol for Solvolysis Kinetics

Objective: To determine the first-order rate constant for the solvolysis of 1,4-bis(halomethyl)benzene in a given solvent system.

Materials:

  • This compound or 1,4-bis(bromomethyl)benzene

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Prepare a solution of the 1,4-bis(halomethyl)benzene of a known concentration (e.g., 0.1 M) in the chosen solvent.

  • Place the reaction flask in a constant temperature bath to maintain a stable temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a cold solvent (e.g., acetone).

  • Titrate the liberated hydrohalic acid (HCl or HBr) in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the unreacted 1,4-bis(halomethyl)benzene at each time point can be calculated from the amount of acid produced.

  • Plot the natural logarithm of the concentration of the 1,4-bis(halomethyl)benzene versus time. The negative of the slope of this line will give the first-order rate constant (k).

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Substitution Pathways

The following diagrams illustrate the SN1 and SN2 reaction pathways for a generic 1,4-bis(halomethyl)benzene.

SN1_Mechanism Substrate 1,4-Bis(halomethyl)benzene Carbocation Benzylic Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining (Leaving group departs) Product Substitution Product Carbocation->Product Fast (Nucleophile attacks)

Caption: SN1 reaction mechanism for 1,4-bis(halomethyl)benzene.

SN2_Mechanism Reactants 1,4-Bis(halomethyl)benzene + Nucleophile TransitionState Transition State Reactants->TransitionState Concerted Step Product Substitution Product TransitionState->Product

Caption: SN2 reaction mechanism for 1,4-bis(halomethyl)benzene.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for a kinetic study of the nucleophilic substitution of 1,4-bis(halomethyl)benzenes.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare standard solutions of 1,4-bis(halomethyl)benzene and nucleophile B Calibrate analytical instruments (e.g., titrator, spectrophotometer) A->B C Initiate reaction in a thermostatically controlled bath B->C D Withdraw aliquots at predetermined time intervals C->D E Quench the reaction D->E F Analyze aliquots to determine reactant/product concentration E->F G Plot concentration vs. time data F->G H Determine the rate law and calculate the rate constant G->H

Caption: Experimental workflow for kinetic analysis.

Conclusion

A Comparative Guide to Purity Determination of 1,4-bis(chloromethyl)benzene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the characterization of 1,4-bis(chloromethyl)benzene, a versatile building block in organic synthesis.[1] While both methods are powerful for separating and quantifying chemical compounds, their suitability depends on the specific analytical requirements, including the volatility and thermal stability of the analyte and its potential impurities.[2][3][4]

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[2][4] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information, enabling precise identification and quantification.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] Separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2][5] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, which is effective for aromatic compounds like this compound.[6]

Comparative Performance Data

The choice between GC-MS and HPLC for the purity analysis of this compound will depend on the specific impurities expected and the desired analytical outcomes. The following table summarizes the key performance characteristics of each technique for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Applicability Excellent for volatile and semi-volatile impurities.Broad applicability, including non-volatile and thermally unstable impurities.[3][4]
Sensitivity Generally higher, often in the parts-per-billion (ppb) range.[2]Typically in the parts-per-million (ppm) to ppb range, depending on the detector.[2]
Specificity Very high due to mass spectral data providing structural information for peak identification.[2]Good, but may require reference standards for definitive peak identification.
Resolution High, capable of separating closely related volatile compounds.Good, with flexibility in mobile phase composition to optimize separation.[7]
Sample Throughput Can be high with automated systems.Generally high, with typical run times of 15-30 minutes.[6]
Potential Issues Thermal degradation of the analyte or impurities in the injector or column.Co-elution of impurities with similar polarity; requires careful method development.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on general procedures for analyzing aromatic compounds and benzylic chlorides.[8][9][10]

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector : Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Injection Volume : 1 µL.

  • Mass Spectrometer :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of aromatic and biphenyl (B1667301) compounds.[6][11]

  • Instrumentation : A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.[6]

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (70:30, v/v).[6]

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30 °C.[6]

  • Detection Wavelength : 254 nm.[6]

  • Injection Volume : 10 µL.[6]

  • Run Time : Approximately 15 minutes.[6]

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in methanol (B129727) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Workflow for Method Comparison

The following diagram illustrates a logical workflow for comparing GC-MS and HPLC for the purity analysis of this compound.

Method_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample This compound Sample Prep_GC Dissolve in Dichloromethane (1 mg/mL) Sample->Prep_GC Prep_HPLC Dissolve in Methanol (0.5 mg/mL) Filter (0.45 µm) Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC Analysis Prep_HPLC->HPLC Data_Acq_GC Acquire GC-MS Data (Chromatogram, Mass Spectra) GC_MS->Data_Acq_GC Data_Acq_HPLC Acquire HPLC Data (Chromatogram, UV Spectra) HPLC->Data_Acq_HPLC Purity_Calc_GC Calculate Purity (% Area) Identify Impurities via MS Library Data_Acq_GC->Purity_Calc_GC Purity_Calc_HPLC Calculate Purity (% Area) Identify Impurities via Standards Data_Acq_HPLC->Purity_Calc_HPLC Comparison Compare Results: - Purity Values - Impurity Profile - Sensitivity & Specificity Purity_Calc_GC->Comparison Purity_Calc_HPLC->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: Workflow for comparing GC-MS and HPLC for this compound purity.

Conclusion

Both GC-MS and HPLC are valuable techniques for assessing the purity of this compound. GC-MS offers superior sensitivity and specificity for volatile and semi-volatile impurities, providing a high degree of confidence in impurity identification.[2] HPLC is a robust and versatile method suitable for a broader range of impurities, including those that are non-volatile or prone to thermal degradation.[3][4] The choice of method should be guided by the anticipated impurity profile of the sample and the specific requirements of the analysis. In many cases, utilizing both techniques can provide a comprehensive and orthogonal approach to purity characterization, ensuring the quality and consistency of this critical chemical intermediate.

References

A Researcher's Guide to Validating 1,4-bis(chloromethyl)benzene Derivatives with 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, unequivocal structural validation of synthetic intermediates is paramount. This guide provides a comparative framework for utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of 1,4-bis(chloromethyl)benzene and its derivatives. We will explore how key NMR parameters serve as diagnostic tools, compare spectral data across different substitution patterns, and provide a standardized experimental protocol.

The Diagnostic Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound derivatives, three key features of the ¹H NMR spectrum are instrumental for structural validation: chemical shift, integration, and signal splitting (multiplicity).

  • Chemical Shift (δ): The position of a signal in the NMR spectrum (measured in parts per million, ppm) is indicative of the electronic environment of the protons.

    • Benzylic Protons (-CH₂Cl): The protons of the chloromethyl groups are highly characteristic. In the parent this compound, these protons typically appear as a sharp singlet around 4.6 ppm. The presence of other substituents on the aromatic ring can shift this value upfield (to lower ppm) or downfield (to higher ppm).

    • Aromatic Protons (Ar-H): Protons directly attached to the benzene (B151609) ring resonate in the region of 7.0-8.0 ppm. Their chemical shifts and splitting patterns are highly sensitive to the substitution pattern on the ring.

  • Integration: The area under each signal is proportional to the number of protons it represents. For this compound, the ratio of the integration of the aromatic protons to the benzylic protons is 4:4, or 1:1. This ratio is a critical checkpoint for confirming the gross structure.

  • Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.

    • In the highly symmetrical this compound, all four aromatic protons are chemically equivalent, resulting in a single peak (a singlet). Likewise, the four benzylic protons also appear as a singlet.

    • Substitution on the aromatic ring breaks this symmetry, leading to more complex splitting patterns for the remaining aromatic protons, which is crucial for identifying isomers.

Comparative ¹H NMR Data for Structural Validation

The following table summarizes the ¹H NMR data for this compound and its bromo-analogues. The bromo-derivatives are included to illustrate how ¹H NMR can readily distinguish between positional isomers (ortho, meta, para), a common challenge in the synthesis of disubstituted benzene derivatives.

CompoundStructureAromatic Protons (Ar-H)Benzylic Protons (-CH₂X)Integration Ratio (Ar-H : -CH₂X)
This compound
alt text
δ 7.38 (s, 4H)δ 4.59 (s, 4H)1:1
1,2-bis(bromomethyl)benzene
alt text
δ 7.26-7.39 (m, 4H)[1]δ 4.68 (s, 4H)[1]1:1
1,3-bis(bromomethyl)benzene
alt text
δ 7.33 (m, 3H), 7.43 (m, 1H)[1]δ 4.48 (s, 4H)[1]1:1
1,4-bis(bromomethyl)benzene
alt text
δ 7.37 (s, 4H)[1]δ 4.48 (s, 4H)[1]1:1

Interpreting Isomers:

  • The para -substituted isomers (this compound and 1,4-bis(bromomethyl)benzene) exhibit a simple singlet for the aromatic protons due to the plane of symmetry in the molecule, making all four aromatic protons equivalent.[1]

  • The ortho -isomer (1,2-bis(bromomethyl)benzene) shows a complex multiplet for the aromatic protons, as they are no longer all equivalent.[1]

  • The meta -isomer (1,3-bis(bromomethyl)benzene) also displays a complex multiplet, but with a different pattern and chemical shifts compared to the ortho-isomer.[1]

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, integration, and splitting patterns to confirm the structure of the compound.

Logical Workflow for Structural Validation

The following diagram illustrates the decision-making process for validating the structure of a this compound derivative using the obtained ¹H NMR data.

G cluster_0 1H NMR Data Acquisition and Processing cluster_1 Spectral Analysis and Structural Confirmation A Prepare Sample & Acquire Spectrum B Process Spectrum (FT, Phasing, Calibration) A->B C Identify Benzylic (-CH2Cl) and Aromatic (Ar-H) Regions B->C D Check Integration Ratio (Ar-H : -CH2Cl) C->D E Analyze Splitting Pattern of Aromatic Protons D->E Ratio Correct? H Structure Inconsistent with Expected Formula D->H Ratio Incorrect? F Structure Confirmed as 1,4-disubstituted E->F Singlet? G Structure is likely an isomer (ortho/meta) or has other substituents E->G Multiplet? I Analyze Chemical Shifts for Substituent Effects F->I G->I

Caption: Workflow for validating this compound derivatives.

Alternative and Complementary Validation Techniques

While ¹H NMR is a primary tool, other spectroscopic methods can provide complementary data for unambiguous structure confirmation:

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected: one for the two equivalent -CH₂Cl carbons, one for the four equivalent aromatic CH carbons, and one for the two equivalent aromatic carbons bonded to the -CH₂Cl groups.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For these compounds, characteristic C-H stretching and bending frequencies for the aromatic ring and the -CH₂Cl groups would be expected.

By combining the detailed insights from ¹H NMR with these complementary techniques, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their synthetic materials and the reliability of their research outcomes.

References

A Comparative Guide to Catalysts for 1,4-bis(chloromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-bis(chloromethyl)benzene, a key intermediate in the production of various pharmaceuticals, polymers, and fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the catalytic system employed. This section summarizes the quantitative performance of three prominent methods: Ionic Liquid Catalysis, Phase Transfer Catalysis (PTC), and the traditional Blanc-Quelet Reaction.

Catalytic SystemCatalystReagentsReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Advantages
Ionic Liquid Catalysis 1-dodecyl-3-methylimidazolium chloride or 1-butyl-2,3-dimethylimidazolium chloridep-xylene (B151628), Chlorine110 - 1203 - 1070 - 80 (crude)> 99High purity, solvent-free, fast reaction rate.[1]
Phase Transfer Catalysis (PTC) ZnCl₂/AcOH/H₂SO₄/PEG-800 or Quaternary Ammonium Saltsp-xylene, Paraformaldehyde, HCl50 - 802 - 8Good to excellentNot specifiedMild reaction conditions, high yields for similar substrates.[2]
Blanc-Quelet Reaction Lewis Acids (e.g., ZnCl₂)p-xylene, Formaldehyde (B43269), HClNot specifiedNot specified> 85Not specifiedHigh yields, well-established method.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Ionic Liquid Catalyzed Synthesis

This protocol is based on a solvent-free method under LED light irradiation.[1]

Materials:

  • p-xylene

  • Chlorine gas

  • Ionic Liquid Catalyst (1-dodecyl-3-methylimidazolium chloride or 1-butyl-2,3-dimethylimidazolium chloride)

  • Reaction vessel equipped with a gas inlet, stirrer, condenser, and LED light source

Procedure:

  • Charge the reaction vessel with p-xylene and the ionic liquid catalyst (0.1-0.5% of the mass of p-xylene).

  • Heat the mixture to the reaction temperature of 110-120 °C under stirring.

  • Irradiate the mixture with an LED light source.

  • Introduce chlorine gas into the reaction mixture at a controlled rate. The molar ratio of p-xylene to chlorine should be maintained between 1:1.3 and 1:2.0.

  • Monitor the reaction progress by analyzing the concentration of this compound. Continue the reaction for 3 to 10 hours until the desired conversion is achieved.

  • Upon completion, cool the reaction mixture to 85-90 °C to allow for the separation of the crude product.

  • The crude this compound is then purified by vacuum distillation.

Phase Transfer Catalyzed Synthesis

This protocol describes a general method for the chloromethylation of aromatic hydrocarbons using a phase transfer catalyst.[2]

Materials:

  • p-xylene

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂)

  • Acetic Acid (AcOH)

  • Sulfuric Acid (H₂SO₄)

  • Polyethylene Glycol 800 (PEG-800)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Reaction vessel with a gas inlet, stirrer, and condenser

Procedure:

  • In the reaction vessel, combine p-xylene, paraformaldehyde, zinc chloride, acetic acid, and PEG-800 in a suitable solvent.

  • Heat the mixture to 50 °C with stirring.

  • Bubble anhydrous hydrogen chloride gas through the reaction mixture.

  • Maintain the reaction at 50 °C for approximately 8 hours.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the organic layer with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Blanc-Quelet Reaction

This is a traditional method for the chloromethylation of aromatic compounds.

Materials:

  • p-xylene

  • Formaldehyde (or paraformaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Reaction vessel with a stirrer and condenser

Procedure:

  • To a stirred mixture of p-xylene and formaldehyde (or paraformaldehyde) in the reaction vessel, add concentrated hydrochloric acid.

  • Add the Lewis acid catalyst (e.g., ZnCl₂) to the mixture.

  • Stir the reaction mixture at a suitable temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction until completion.

  • Upon completion, pour the reaction mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent to yield the crude product, which can be further purified by distillation or recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflows for the synthesis of this compound using the different catalytic methods.

Ionic_Liquid_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_xylene p-Xylene mix Mix & Heat (110-120°C) p_xylene->mix IL_catalyst Ionic Liquid Catalyst IL_catalyst->mix irradiate LED Irradiation mix->irradiate chlorination Add Chlorine Gas (3-10h) irradiate->chlorination cool Cool & Separate chlorination->cool distill Vacuum Distillation cool->distill product This compound distill->product

Caption: Workflow for Ionic Liquid Catalyzed Synthesis.

PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_xylene p-Xylene mix Mix & Heat (50°C) p_xylene->mix reagents Paraformaldehyde, ZnCl₂, AcOH, PEG-800 reagents->mix HCl_gas Bubble HCl Gas (8h) mix->HCl_gas quench Quench with Water HCl_gas->quench extract Extract quench->extract dry Dry extract->dry purify Purify dry->purify product This compound purify->product

Caption: Workflow for Phase Transfer Catalyzed Synthesis.

Blanc_Quelet_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_xylene p-Xylene mix Mix & React p_xylene->mix reagents Formaldehyde, Conc. HCl, ZnCl₂ reagents->mix quench Quench with Ice-Water mix->quench extract Extract quench->extract wash Wash extract->wash dry Dry wash->dry purify Purify dry->purify product This compound purify->product

Caption: Workflow for the Blanc-Quelet Reaction.

References

Performance comparison of polymers synthesized with 1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of polymers synthesized using 1,4-bis(chloromethyl)benzene and its alternatives. The selection of a monomer is a critical decision in polymer synthesis, directly influencing the final properties and performance of the material. This compound is a versatile monomer utilized in the synthesis of a variety of polymers, including poly(p-phenylene vinylene) (PPV), hypercrosslinked polymers (HCPs), and poly(ionic liquid)s (PILs). This guide offers a comparative analysis of these polymers against alternatives, supported by experimental data, to aid in material selection for specific research and development applications.

Performance Comparison of Synthesized Polymers

The properties of polymers derived from this compound and its structural isomers or alternative monomers vary significantly. This section presents a comparative overview of their thermal, mechanical, and electrical properties.

Poly(p-phenylene vinylene) (PPV) and its Derivatives

PPV is a conductive polymer with applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.[1] It can be synthesized from this compound via the Gilch route. An alternative and widely used method is the sulfonium (B1226848) precursor route. The choice of synthetic route significantly impacts the polymer's properties.

Table 1: Comparison of Poly(p-phenylene vinylene) (PPV) Properties from Different Synthetic Routes

PropertyPPV from this compound (Gilch Route)PPV from Sulfonium Precursor Route
Thermal Stability (TGA, Onset of Weight Loss) Hyperbranched derivatives show high thermal stability, with decomposition temperatures ranging from 358°C to 382°C.[2]High thermal stability.
Solubility Generally soluble in common organic solvents, especially with the introduction of solubilizing side groups.[2]The precursor polymer is water-soluble, but the final PPV is insoluble.[1][3]
Electrical Conductivity (Doped) Can be doped to achieve electrical conductivity. Doped PPV can reach conductivities of up to 100 S/cm.[4]Doping with agents like iodine or sulfuric acid can increase conductivity from an intrinsic value of ~10⁻¹³ S/cm to as high as 100 S/cm.[4]
Optical Properties Exhibits bright yellow fluorescence, making it suitable for light-emitting applications.[1]Shows yellow-green fluorescence with emission maxima around 520-551 nm.[3]
Hypercrosslinked Polymers (HCPs)

HCPs are a class of porous polymers with high surface areas, making them suitable for applications in gas storage and separation. They are typically synthesized via Friedel-Crafts alkylation using an external crosslinker like this compound or from self-condensable monomers.

Table 2: Comparison of Hypercrosslinked Polymers (HCPs) from Different Aromatic Monomers

PropertyHCP from Benzene (B151609) and this compoundHCP from Biphenyl and 4,4'-bis(chloromethyl)biphenyl
BET Surface Area Can exceed 1000 m²/g.Can also achieve high surface areas, often comparable to or higher than benzene-based HCPs.
Thermal Stability (TGA) Generally high thermal stability.High thermal stability.
CO₂ Adsorption Capacity Demonstrates good CO₂ uptake.Often exhibits high CO₂ adsorption capacity.
Poly(m-xylylene) vs. Poly(p-xylylene)

The isomeric position of the chloromethyl groups on the benzene ring dramatically influences the resulting polymer's structure and properties. While this compound yields conjugated poly(p-xylylene) (a type of PPV), its meta-isomer, 1,3-bis(chloromethyl)benzene, produces non-conjugated poly(m-xylylene).

Table 3: Comparison of Polymers from Isomers of bis(chloromethyl)benzene

PropertyPoly(p-xylylene) from this compoundPoly(m-xylylene) from 1,3-bis(chloromethyl)benzene
Conjugation Conjugated backboneNon-conjugated backbone
Crystallinity Highly crystalline[4]Low crystallinity[4]
Melting Point ~350°C[4]130-135°C[4]
Solubility Insoluble in common solvents at room temperature[4]Soluble in chloroform (B151607) even at room temperature[4]
Electrical Properties Semi-conducting (can be doped to be conducting)Insulating

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of polymers discussed in this guide.

Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound in anhydrous THF.

  • Prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the monomer solution at room temperature under a nitrogen atmosphere with vigorous stirring.

  • The reaction mixture will gradually turn yellow and become more viscous as the polymerization proceeds.

  • After stirring for 2-4 hours, quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting yellow solid, wash it thoroughly with methanol, and dry it under vacuum.

Synthesis of a Hypercrosslinked Polymer (HCP)

Materials:

  • Benzene (or other aromatic monomer)

  • This compound (crosslinker)

  • Anhydrous iron(III) chloride (FeCl₃) (catalyst)

  • Anhydrous 1,2-dichloroethane (B1671644) (solvent)

Procedure:

  • To a solution of the aromatic monomer and the crosslinker in anhydrous 1,2-dichloroethane, add anhydrous FeCl₃ under a nitrogen atmosphere.

  • Stir the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The polymer is then washed sequentially with methanol, water, and acetone (B3395972) to remove the catalyst and any unreacted monomers.

  • The final product is dried in a vacuum oven at 80°C.

Characterization: Gel Permeation Chromatography (GPC)

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble polymers.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer and dissolve it in an appropriate solvent (e.g., THF for soluble PPV derivatives) to a concentration of 1-2 mg/mL.[2] Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[2]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: The same solvent used for sample preparation should be used as the mobile phase.

  • Calibration: Calibrate the system using a series of narrow-PDI polystyrene standards.

  • Analysis: Inject the filtered sample solution into the GPC system. The retention time of the polymer is compared to the calibration curve to determine its molecular weight characteristics.

Visualizations

Polymerization Pathways

G1 cluster_0 para-Isomer Polymerization cluster_1 meta-Isomer Polymerization This compound This compound Poly(p-xylylene) (conjugated) Poly(p-xylylene) (conjugated) This compound->Poly(p-xylylene) (conjugated) Gilch Polymerization 1,3-bis(chloromethyl)benzene 1,3-bis(chloromethyl)benzene Poly(m-xylylene) (non-conjugated) Poly(m-xylylene) (non-conjugated) 1,3-bis(chloromethyl)benzene->Poly(m-xylylene) (non-conjugated) Wurtz-Fittig type reaction

Caption: Polymerization pathways of para and meta isomers of bis(chloromethyl)benzene.

Experimental Workflow for Polymer Synthesis and Characterization

G2 Monomer Selection Monomer Selection Polymerization Polymerization Monomer Selection->Polymerization Purification Purification Polymerization->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization Performance Testing Performance Testing Drying->Performance Testing Structural Analysis (FTIR, NMR) Structural Analysis (FTIR, NMR) Characterization->Structural Analysis (FTIR, NMR) Molecular Weight (GPC) Molecular Weight (GPC) Characterization->Molecular Weight (GPC) Thermal Properties (TGA, DSC) Thermal Properties (TGA, DSC) Characterization->Thermal Properties (TGA, DSC)

Caption: General workflow for polymer synthesis, characterization, and testing.

References

A Comparative Guide to the Solvolysis Kinetics of Bis(chloromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Reactivity and Mechanistic Considerations

The solvolysis of bis(chloromethyl)benzene isomers, also known as xylylene dichlorides, proceeds via a nucleophilic substitution reaction where a solvent molecule (e.g., water, ethanol) acts as the nucleophile. These reactions can occur through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The benzylic nature of the carbon-chlorine bond suggests that an SN1 pathway, involving the formation of a resonance-stabilized benzylic carbocation, is a likely pathway, especially in polar protic solvents.[1][2] However, the specific pathway can be influenced by the solvent and the structure of the isomer.

The primary factor governing the relative rates of solvolysis for these isomers is the electronic effect of the second chloromethyl group (-CH2Cl) on the stability of the carbocation intermediate formed during the reaction of the first group.[1] The -CH2Cl group is electron-withdrawing due to the inductive effect of the chlorine atom.

Based on these principles, the predicted order of reactivity for the solvolysis of bis(chloromethyl)benzene isomers is:

Para > Meta >> Ortho [1]

  • Para Isomer (1,4-bis(chloromethyl)benzene): The electron-withdrawing inductive effect of the second -CH2Cl group at the para position destabilizes the benzylic carbocation intermediate, slowing the reaction compared to benzyl (B1604629) chloride itself.[1]

  • Meta Isomer (1,3-bis(chloromethyl)benzene): The inductive effect of the second -CH2Cl group from the meta position also destabilizes the carbocation. The magnitude of this effect is generally considered similar to that of the para isomer.[1]

  • Ortho Isomer (1,2-bis(chloromethyl)benzene): The ortho isomer is predicted to be the least reactive.[1] This is due to a combination of the electron-withdrawing inductive effect and significant steric hindrance from the adjacent -CH2Cl group, which would impede both the formation and solvation of the carbocation intermediate. There is also the possibility of anchimeric assistance (neighboring group participation) in the ortho isomer, where the neighboring chloromethyl group could potentially interact with the developing positive charge, although this is less commonly invoked for simple alkyl halides compared to systems with heteroatoms or pi bonds.[3][4]

Quantitative Data Summary

As direct comparative experimental data is sparse, the following table summarizes the predicted relative solvolysis rates based on the theoretical considerations discussed above.

IsomerStructurePredicted Relative Solvolysis RateKey Influencing Factors
Ortho 1,2-bis(chloromethyl)benzeneSlowestStrong inductive electron-withdrawal, significant steric hindrance.
Meta 1,3-bis(chloromethyl)benzeneIntermediateInductive electron-withdrawal.
Para This compoundFastest (of the three isomers)Inductive electron-withdrawal (less pronounced effect on carbocation stability compared to ortho).

Experimental Protocols

The kinetic study of the solvolysis of bis(chloromethyl)benzene isomers can be accomplished by monitoring the rate of hydrochloric acid (HCl) production. A general protocol for determining the first-order rate constant (k) is outlined below.

Materials and Equipment:

  • Bis(chloromethyl)benzene isomer of interest

  • Solvent (e.g., aqueous ethanol, aqueous acetone)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • pH indicator (e.g., bromothymol blue) or a conductivity meter

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Magnetic stirrer and stir bar

General Procedure for Titrimetric Method:

  • Solution Preparation: Prepare a stock solution of the bis(chloromethyl)benzene isomer in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In a reaction flask maintained at a constant temperature, add a specific volume of the solvent and a few drops of the pH indicator.

  • Initiation: Initiate the reaction by adding a precise volume of the bis(chloromethyl)benzene isomer stock solution to the reaction flask and start a timer.

  • Titration: At regular time intervals, titrate the liberated HCl with the standardized NaOH solution. The endpoint is indicated by a color change of the indicator. Record the volume of NaOH added and the corresponding time.

  • Data Analysis: The concentration of the unreacted bis(chloromethyl)benzene at each time point can be calculated from the amount of HCl produced. The first-order rate constant (k) can then be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time (ln[RCl] vs. t).[5][6]

Alternative Method: Conductometric Monitoring:

The increase in conductivity of the solution due to the formation of H+ and Cl- ions can be monitored over time using a conductivity meter. This method allows for continuous data collection.[1]

Logical Workflow for Kinetic Analysis

The following diagram illustrates the logical workflow for the kinetic study of the solvolysis of bis(chloromethyl)benzene isomers.

Solvolysis_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_solution Prepare Isomer Solution (Known Concentration) initiate Initiate Reaction (t=0) prep_solution->initiate prep_solvent Prepare Solvent System (e.g., Aqueous Ethanol) thermostat Thermostat Reaction Vessel prep_solvent->thermostat prep_titrant Standardize NaOH Titrant monitor Monitor HCl Production (Titration or Conductivity) prep_titrant->monitor thermostat->initiate initiate->monitor calc_conc Calculate [RCl] vs. Time monitor->calc_conc plot_data Plot ln[RCl] vs. Time calc_conc->plot_data det_k Determine Rate Constant (k) from Slope plot_data->det_k compare Compare k values for Ortho, Meta, and Para Isomers det_k->compare

Caption: Workflow for kinetic analysis of bis(chloromethyl)benzene solvolysis.

References

A Comparative Guide to Assessing the Purity of Commercial 1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies and Isomeric Alternatives

This guide provides a comprehensive assessment of the purity of commercial 1,4-bis(chloromethyl)benzene, a versatile reagent in organic synthesis. For professionals in research and drug development, ensuring the purity of starting materials is critical for reproducible and reliable results. This document outlines detailed experimental protocols for various analytical techniques, presents a comparative analysis of the performance of this compound with its isomers, and includes supporting experimental data to inform your selection of reagents and analytical methods.

Introduction to this compound and Its Alternatives

This compound is a key building block in the synthesis of a wide range of compounds, including polymers and pharmaceutical intermediates. Its reactivity stems from the two chloromethyl groups, which are susceptible to nucleophilic substitution. However, the isomeric position of these groups on the benzene (B151609) ring significantly impacts their reactivity and, consequently, their performance in various applications. The primary alternatives to the para-isomer are the ortho- (1,2-bis(chloromethyl)benzene) and meta- (1,3-bis(chloromethyl)benzene) isomers.

Purity Assessment of Commercial this compound

The purity of commercial this compound can be affected by starting materials and the synthesis process, leading to the presence of impurities such as mono-chlorinated species and over-chlorinated byproducts like 1,4-bis(trichloromethyl)benzene. Accurate determination of purity is essential and can be achieved through several analytical techniques.

Table 1: Comparison of Analytical Methods for Purity Assessment
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance detection.Intrinsic proportionality between NMR signal intensity and the number of nuclei.
Selectivity High, especially with Selected Ion Monitoring (SIM).Moderate to High, dependent on chromatographic resolution.High, based on unique chemical shifts of protons.
Sensitivity High (pg to ng level).Moderate (ng to µg level).Low (µg to mg level).
Quantification Requires a calibration curve with a suitable internal standard.Requires a calibration curve with a suitable internal standard.Absolute quantification possible with a certified internal standard.
Sample Throughput Moderate to high.High.Moderate.
Instrumentation GC-MS system.HPLC system with a UV detector.High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from established procedures for the analysis of aromatic compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column : HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : m/z 40-400.

  • Internal Standard : Naphthalene-d8.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard solution.

    • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane.

  • Data Analysis : Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the purity of the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a method for a structurally similar compound and can be optimized for this compound.

  • Instrumentation : HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Internal Standard : Toluene.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard.

    • Dissolve and dilute to the mark with the mobile phase.

  • Data Analysis : Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the sample purity based on this curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for the absolute quantification of this compound.

  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Internal Standard : A certified reference material with a known purity that does not have signals overlapping with the analyte, such as 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB).

  • Solvent : Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial using a microbalance.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., BTMSB, certified purity >99.5%) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Acquisition Parameters :

    • Pulse Program : Standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Purity Calculation :

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved singlet of the aromatic protons of this compound (around 7.4 ppm, 4H) and the singlet from the internal standard (BTMSB, ~0.25 ppm, 18H).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Performance Comparison of bis(chloromethyl)benzene Isomers

The choice of isomer can significantly affect the outcome of a reaction. The following table provides a comparison of the predicted reactivity and observed performance in polymerization reactions.

Table 2: Performance Comparison of bis(chloromethyl)benzene Isomers
IsomerPredicted Reactivity Order in Nucleophilic Substitution[1]Application Example: PolymerizationPolymer StructureResulting Polymer Properties
This compound (para) HighestGilch Polymerization to form Poly(p-phenylene vinylene) (PPV)[2]ConjugatedSemiconducting, high thermal stability.[2]
1,3-bis(chloromethyl)benzene (meta) IntermediatePolycondensation to form Poly(m-xylylene)Non-conjugatedInsulating, moderate thermal stability.
1,2-bis(chloromethyl)benzene (ortho) Lowest (due to steric hindrance)Less commonly used in polymerization due to steric hindrance, which can lead to lower molecular weight polymers.Potentially non-conjugated or irregular structures.Generally poorer properties compared to polymers from para and meta isomers.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for determining the purity of a commercial sample of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis weigh_sample Accurately weigh 1,4-BCMB sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in appropriate solvent weigh_is->dissolve gcms GC-MS dissolve->gcms hplc HPLC-UV dissolve->hplc qnmr qNMR dissolve->qnmr integrate Integrate peak areas or signals gcms->integrate hplc->integrate qnmr->integrate calibrate Generate calibration curve (for GC-MS & HPLC) integrate->calibrate calculate Calculate purity calibrate->calculate reaction_pathway reactant This compound intermediate Carbocation Intermediate (SN1 pathway) reactant->intermediate SN1 transition_state Transition State (SN2 pathway) reactant->transition_state SN2 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate nucleophile->transition_state product Substituted Product intermediate->product transition_state->product

References

A Comparative Guide to Polymer Synthesis: 1,4-Bis(chloromethyl)benzene vs. Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of appropriate monomers is paramount to achieving desired material properties. This guide provides a detailed, data-driven comparison of two key aromatic monomers: 1,4-bis(chloromethyl)benzene and terephthaloyl chloride. Understanding the distinct reactivity of their functional groups and the resultant polymer architectures is crucial for the rational design of advanced materials for a range of applications, from high-strength composites to novel electronics.

Monomer Overview and Properties

This compound and terephthaloyl chloride are both derivatives of p-xylene, but their differing functional groups—chloromethyl (-CH₂Cl) versus acyl chloride (-COCl)—dictate their reaction pathways and the types of polymers they form. Terephthaloyl chloride is a cornerstone for the synthesis of high-performance aromatic polyamides and polyesters, while this compound is a versatile precursor for polymers like poly(p-phenylene vinylene) and can also be used in the formation of polyethers and as a crosslinking agent.[1][2][3][4]

PropertyThis compoundTerephthaloyl Chloride
CAS Number 623-25-6100-20-9
Molecular Formula C₈H₈Cl₂C₈H₄Cl₂O₂
Molecular Weight 175.05 g/mol 203.02 g/mol [5][6]
Appearance White crystalline solidWhite to off-white flakes or crystalline powder[6][7]
Melting Point 98-101 °C79-84 °C[6][7]
Boiling Point 254 °C265-266 °C[6][7]
Primary Polymer Class Poly(p-phenylene vinylene)s (PPVs), Polyethers, Crosslinked Polymers[2][4]Aromatic Polyamides (Aramids), Polyesters[6][7][8]

Polymer Synthesis and Performance: A Comparative Analysis

The choice between these two monomers leads to polymers with fundamentally different backbones and, consequently, distinct thermal, mechanical, and electronic properties. Terephthaloyl chloride typically undergoes polycondensation reactions, often through interfacial polymerization, to create robust amide or ester linkages.[9] In contrast, this compound is often polymerized via elimination reactions, such as the Gilch polymerization, to form conjugated systems.[10]

Below is a summary of the typical properties of the flagship polymers derived from each monomer: poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar, from terephthaloyl chloride, and the parent poly(p-phenylene vinylene) (PPV).

PropertyPoly(p-phenylene terephthalamide) (PPTA) from Terephthaloyl ChloridePoly(p-phenylene vinylene) (PPV) from this compound
Polymerization Type Polycondensation (e.g., Interfacial)[11]Elimination (e.g., Gilch Polymerization)[10]
Typical Molecular Weight (Mw) 36,500 - 60,300 g/mol [12]Highly variable; can exceed 1,000,000 g/mol [10]
Polydispersity Index (PDI) ~1.9 - 2.0[12]Can be low for derivatives (~1.2-1.3)[13]
Glass Transition Temp. (Tg) ~360 °C[1]Not readily measurable for unsubstituted PPV; ~70-75 °C for soluble derivatives like MEH-PPV[3]
Decomposition Temp. (Td) ~530 °C[1]>300 °C[14]
Tensile Strength (Fibers/Films) High (e.g., ~2.7-3.1 GPa for Kevlar 29/49)[12]Moderate (highly dependent on processing)
Tensile Modulus (Fibers/Films) Very High (e.g., ~60-124 GPa for Kevlar 29/49)[12]Moderate (highly dependent on processing)
Key Characteristics Exceptional strength, thermal stability, chemical resistance[6]Electroluminescent, semiconducting[15]
Primary Applications Ballistic protection, aerospace components, high-strength composites[6]Organic light-emitting diodes (OLEDs), photovoltaics, transistors[14][15]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible polymer synthesis. Below are representative protocols for the synthesis of PPTA and PPV.

Protocol 1: Synthesis of Poly(p-phenylene terephthalamide) (PPTA) via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of high-molecular-weight PPTA, the polymer that constitutes Kevlar fibers.

Materials:

Equipment:

  • Double-walled glass flask with a mechanical stirrer and nitrogen inlet

  • Cooling bath

  • Standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: In a double-walled glass flask purged with nitrogen, dissolve a stoichiometric amount of p-phenylenediamine (e.g., 5 mmol) and calcium chloride (e.g., 2 g) in anhydrous NMP (e.g., 25 mL).[16]

  • Cooling: Cool the stirred solution to 0 °C using a cooling bath.[16]

  • Polymerization: While maintaining the temperature at 0 °C, add a stoichiometric amount of terephthaloyl chloride (e.g., 5 mmol) to the solution at once.[16]

  • Reaction: Allow the reaction to proceed under a nitrogen atmosphere with stirring for 1 hour at 5 °C, followed by 12 hours at 20 °C.[16] The solution will become highly viscous as the polymer forms.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing methanol.

  • Isolation: Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol and then with hot water to remove NMP and CaCl₂.

  • Drying: Dry the final PPTA polymer in a vacuum oven.

Protocol 2: Synthesis of a Soluble PPV Derivative (MDMO-PPV) via the Gilch Reaction

This protocol outlines the synthesis of poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-p-phenylenevinylene] (MDMO-PPV), a soluble derivative of PPV, using a substituted this compound monomer.

Materials:

  • 2,5-Bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)

  • Potassium tert-butoxide

  • 1,4-Dioxane (B91453) or Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Acetic acid

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

  • Hot air gun for drying glassware

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble and dry a 500 mL three-neck glass reactor fitted with a stirrer, reflux condenser, and dropping funnel. Purge the system with nitrogen.[10]

  • Monomer Solution: Add the monomer, 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene, to the reactor containing anhydrous solvent (e.g., 1,4-dioxane or THF).[10]

  • Base Addition: Prepare a solution of potassium tert-butoxide in the same anhydrous solvent. Add this solution dropwise to the stirred monomer solution over approximately 5 minutes. The reaction mixture will turn yellow and become more viscous.[10]

  • Polymerization: Stir the reaction mixture for a set time (e.g., 2 hours for dioxane, 24 hours for THF) at the desired polymerization temperature.[10]

  • Termination: Cool the reaction to room temperature and terminate by adding a small amount of acetic acid diluted in the solvent. Stir for an additional 20 minutes.[10]

  • Precipitation: Slowly pour the deep orange, viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer as orange-red fibers.[10]

  • Purification: The polymer can be further purified by re-dissolving it in a minimal amount of THF and re-precipitating it in methanol.

  • Drying: Collect the fibrous polymer by filtration and dry under reduced pressure at room temperature.[10]

Visualizing the Synthesis and Comparison

To better illustrate the concepts discussed, the following diagrams outline the polymerization pathways, a general experimental workflow, and a logical comparison of the two monomers.

Polymerization_Pathways cluster_TPC Terephthaloyl Chloride Pathway cluster_BCMB This compound Pathway TPC Terephthaloyl Chloride PPTA Poly(p-phenylene terephthalamide) (PPTA / Aramid) TPC->PPTA Polycondensation Diamine p-Phenylenediamine Diamine->PPTA HCl_TPC 2n HCl PPTA->HCl_TPC BCMB This compound PPV Poly(p-phenylene vinylene) (PPV) BCMB->PPV Elimination (e.g., Gilch Reaction) Base Base (e.g., KOtBu) Base->PPV HCl_BCMB 2n HCl PPV->HCl_BCMB

Caption: Polymerization pathways for PPTA and PPV.

Experimental_Workflow cluster_Char Polymer Characterization Monomer Monomer Selection (TPC or BCMB) Setup Reaction Setup (Inert Atmosphere, Solvent) Monomer->Setup Polymerization Polymerization (Controlled Temp. & Time) Setup->Polymerization Isolation Isolation & Purification (Precipitation, Washing, Drying) Polymerization->Isolation Characterization Characterization Isolation->Characterization GPC Molecular Weight (GPC) Characterization->GPC NMR Structure (NMR, FTIR) Characterization->NMR TGA Thermal Stability (TGA/DSC) Characterization->TGA Mech Mechanical Properties Characterization->Mech

Caption: General workflow for polymer synthesis and characterization.

Logical_Comparison TPC Terephthaloyl Chloride (-COCl groups) Aramid Aramids / Polyesters (High Strength) TPC->Aramid forms BCMB This compound (-CH2Cl groups) PPV PPVs / Polyethers (Conjugated/Electronic) BCMB->PPV forms High_Strength High Mechanical Strength & Thermal Stability Aramid->High_Strength exhibits Electronic_Props Electroluminescent & Semiconducting Properties PPV->Electronic_Props exhibits

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(chloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1,4-Bis(chloromethyl)benzene. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any hazardous chemical.

I. Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling and disposal. It is classified as a toxic solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects[1]. Understanding its specific hazards is the first step in ensuring safe laboratory practices.

Hazard Classification Summary:

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[1]
Acute Toxicity (Inhalation) Category 2H330: Fatal if inhaled[1]
Skin Corrosion/Irritation Category 1H314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[1]
Respiratory or Skin Sensitization Skin Sensitizer Category 1H317: May cause an allergic skin reaction[1]
Carcinogenicity Category 2H351: Suspected of causing cancer[1]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Long-term) Category 1H410: Very toxic to aquatic life with long lasting effects[1]

II. Personal Protective Equipment (PPE) and Handling

Due to the severe hazards associated with this compound, stringent adherence to PPE protocols is mandatory.

Required PPE:

  • Gloves: Wear chemical-resistant gloves (e.g., Viton or double nitrile)[2].

  • Eye Protection: Use chemical splash goggles and a face shield[1][3].

  • Body Protection: A fully-buttoned lab coat or chemical-resistant apron is required. For significant spill risk, wear full-body protective clothing[1][2].

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator, especially when dust or aerosols may be generated[1][3][4]. All handling of this substance should be done in a chemical fume hood[3][4].

Safe Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][5].

  • Avoid all personal contact with the substance[1].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][6].

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, alcohols, amines, and metals[1][2][3].

  • Wash hands thoroughly after handling[1][5].

III. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Evacuate: If not already working in a fume hood, evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • PPE: Don appropriate PPE as described above.

  • Containment: Use dry cleanup procedures to avoid generating dust. Gently sweep or vacuum up the spilled solid[1][4].

  • Collection: Place the swept material into a labeled, sealed container for hazardous waste disposal[1][4].

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

For Major Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and prevent entry.

  • Emergency Services: Contact your institution's emergency services or hazardous material response team.

  • Ventilation: Increase ventilation if it is safe to do so[1].

  • Containment: Prevent the spill from entering drains or waterways[1].

  • Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup. Absorb the spill with inert materials like sand, earth, or vermiculite (B1170534) and place it in a sealed, labeled container for disposal. Use spark-free tools[1].

IV. Disposal Procedures for this compound Waste

Proper disposal is critical to prevent environmental harm and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste[7].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound separately from non-halogenated waste streams[7][8].

    • Do not mix with incompatible materials[2].

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene[2].

    • Ensure the container is in good condition and can be securely sealed[2].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[8].

    • Indicate the hazards (e.g., "Toxic," "Corrosive," "Carcinogen," "Marine Pollutant").

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste[8].

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility[7][9].

    • Never dispose of this compound down the drain or in regular trash[2].

V. Disposal Workflow Diagram

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Final Disposal cluster_3 Spill Event A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Chemical Fume Hood A->B C Segregate as Halogenated Organic Waste B->C Generate Waste D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Request Disposal G Transport to Authorized Facility F->G H High-Temperature Incineration G->H Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->D Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Bis(chloromethyl)benzene

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.

Emergency Contact Information:

  • Spill or Exposure: [Insert Designated Emergency Contact Number]

  • Medical Emergency: [Insert Local Emergency Services Number]

Hazard Summary

This compound is a hazardous chemical with the following primary concerns[1]:

  • Acute Toxicity: Fatal if inhaled and harmful if swallowed.

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Hazard ClassificationGHS Category
Acute Toxicity, InhalationCategory 2
Skin Corrosion/IrritationCategory 1
Serious Eye Damage/IrritationCategory 1
Skin SensitizationCategory 1
CarcinogenicityCategory 2
Acute Toxicity, OralCategory 4
Hazardous to the Aquatic Environment, Long-TermCategory 1

Data compiled from available Safety Data Sheets.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be inspected before use.To prevent skin contact, which can cause severe burns and allergic reactions[1][2].
Eyes/Face Chemical safety goggles and a face shield.To protect against dust particles and chemical splashes, which can cause severe eye damage[2][3].
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust may be generated or if working outside of a certified chemical fume hood[2][3].This substance is fatal if inhaled, making respiratory protection critical[1].
Body A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for large quantities or in case of a spill[1][3].To prevent contamination of personal clothing and skin.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[2][3].

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before introducing the chemical.
  • Don the required PPE as specified in the table above.
  • Have an emergency spill kit readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and transfers of the solid material within the fume hood.
  • Use tools and techniques that minimize the generation of dust. If the material is a powder, carefully scoop or pour it to avoid creating airborne particles[1][2].
  • Close the primary container immediately after dispensing the required amount.

3. Use in Experiments:

  • Keep all containers with this compound tightly sealed when not in use.
  • If the experiment involves heating, ensure adequate ventilation and be aware of potential hazardous decomposition products such as hydrogen chloride gas[3].
  • Avoid contact with incompatible materials such as bases, alcohols, amines, and metals[2][3].

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of as hazardous waste.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.
  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1][3].
  • Do not dispose of this chemical down the drain or in regular trash[1][3].

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh/Aliquot Chemical (Minimize Dust) prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Remove PPE Carefully clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Contaminated Waste clean3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.